5-Bromo-4-chloronicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBFATWINWCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857212 | |
| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-24-5 | |
| Record name | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyridine-3-carbaldehyde | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde: A Versatile Halogenated Pyridine Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-4-chloronicotinaldehyde (CAS 1060802-24-5), a strategically substituted pyridine derivative with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of properties to offer insights into the molecule's reactivity, synthetic utility, and potential applications, grounded in established chemical principles and data from analogous structures.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid, crystalline compound under standard conditions, presenting as a white to pale yellow powder.[1][2] Its core structure, a pyridine ring functionalized with an aldehyde group and two distinct halogen atoms, is the key to its synthetic versatility.
Structural and Physicochemical Data Summary
A compilation of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for designing reaction conditions, predicting solubility, and understanding the compound's behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 1060802-24-5 | [3][4] |
| Molecular Formula | C₆H₃BrClNO | [4][5] |
| Molecular Weight | 220.45 g/mol | [4][5] |
| IUPAC Name | 5-bromo-4-chloropyridine-3-carbaldehyde | [3][5] |
| Synonyms | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | [1] |
| Appearance | White to light orange to pale yellow-green powder/crystal | [1][2] |
| Melting Point | 65.0 to 69.0 °C | [1] |
| Purity | Commonly available as ≥95% or ≥97% | [3][4] |
| Solubility | Information not widely available; likely soluble in common organic solvents like dichloromethane, THF, and DMSO. | |
| Storage | Recommended storage in a refrigerator under an inert atmosphere.[3][4][6] | |
| Calculated TPSA | 29.96 Ų | [4] |
| Calculated LogP | 2.31 | [4] |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield singlet for the aldehydic proton.
Caption: Predicted ¹H NMR chemical shifts for this compound.
The significant downfield shift of the aldehyde proton is characteristic. The two pyridine protons appear as singlets due to the absence of adjacent protons for coupling. The electron-withdrawing nature of the adjacent nitrogen and the aldehyde group will deshield the H-2 proton more significantly than the H-6 proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Carbon Assignment |
| ~188 | C=O (Aldehyde) |
| ~155 | C-6 |
| ~152 | C-2 |
| ~145 | C-4 |
| ~132 | C-3 |
| ~120 | C-5 |
The aldehydic carbon is the most downfield signal. The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) and the halogens (C-4 and C-5) will also be significantly deshielded.
Predicted IR Spectrum
The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.
Caption: Predicted key IR absorption bands for this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of three distinct reactive sites: the aldehyde, the C-Br bond, and the C-Cl bond. This differential reactivity allows for a range of selective transformations.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various chemical modifications.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-bromo-4-chloronicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[5] This transformation is fundamental for accessing a different class of pyridine derivatives.
-
Reduction: The aldehyde can be reduced to a primary alcohol, (5-bromo-4-chloropyridin-3-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄).
-
Multicomponent Reactions (MCRs): The aldehyde group makes this compound an excellent substrate for MCRs, which are powerful tools for rapidly generating molecular diversity in drug discovery.
-
Biginelli Reaction: This one-pot reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea yields highly functionalized dihydropyrimidinones (DHPMs).[7] DHPMs are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.
-
Ugi Reaction: This four-component reaction with an amine, a carboxylic acid, and an isocyanide produces bis-amide derivatives. The Ugi reaction is highly valued for its ability to generate peptide-like molecules with high structural diversity.
-
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms opens up possibilities for selective palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for sequential functionalization.
Caption: Key cross-coupling reactions at the C-5 position.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the introduction of various aromatic substituents at the C-5 position.
-
Sonogashira Coupling: This reaction with terminal alkynes provides access to 5-alkynyl-substituted pyridines, which are important scaffolds in medicinal chemistry and materials science.
-
Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines.
The remaining C-Cl bond on the resulting products can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to achieve di-substituted pyridine derivatives.
Plausible Synthetic Route
Caption: A plausible multi-step synthesis of this compound.
This proposed route involves an initial bromination of 3-amino-4-chloropyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom. Subsequently, a selective halogen-metal exchange at the more reactive 3-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield the target aldehyde.
Potential Applications in Drug Discovery and Materials Science
The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds and functional materials.
-
Anticancer Agents: Dihydropyrimidinones (DHPMs) derived from the Biginelli reaction of substituted aldehydes have shown significant in vitro anticancer activity against various human cancer cell lines. The incorporation of the 5-bromo-4-chloropyridine moiety could lead to novel DHPMs with enhanced or selective cytotoxicity.
-
Antimicrobial Agents: Both DHPMs and bis-amides (from the Ugi reaction) have been investigated as potential antimicrobial agents. The halogenated pyridine core is a known pharmacophore in many antimicrobial drugs, suggesting that derivatives of this compound could exhibit antibacterial or antifungal properties.
-
Kinase Inhibitors: The 2,5-disubstituted pyridine scaffold, readily accessible from this starting material, is a common feature in many kinase inhibitors used in oncology.
-
Agrochemicals: Halogenated pyridines are a significant class of compounds in the development of herbicides, insecticides, and fungicides.
-
Organic Electronics: The rigid, conjugated systems that can be synthesized via Sonogashira coupling are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][8] It causes skin and serious eye irritation and may cause respiratory irritation.[3][8]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[3][8]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly versatile and valuable building block for synthetic chemistry. Its trifunctional nature, with an aldehyde group and two differentially reactive halogen atoms, provides a rich platform for the synthesis of a diverse array of complex molecules. The potential for its derivatives to exhibit significant biological activity makes it a compound of considerable interest for researchers in drug discovery and development. Furthermore, its utility in constructing conjugated systems highlights its potential in the field of materials science. This guide provides a solid foundation for scientists to understand and exploit the full synthetic potential of this promising chemical intermediate.
References
-
Biginelli reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
5-Bromo-4-chloronicotinaldehyde molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde: A Core Heterocyclic Building Block
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, reactivity, synthesis, and key applications, offering field-proven insights grounded in established chemical principles.
Core Physicochemical & Structural Properties
This compound, also known by its systematic name 5-Bromo-4-chloro-pyridine-3-carbaldehyde, is a disubstituted pyridine derivative.[1][2][3] Its strategic placement of two distinct halogen atoms and an aldehyde functional group on a pyridine scaffold makes it a highly valuable and versatile intermediate in synthetic chemistry. The compound typically presents as a solid, ranging in color from white to pale yellow-green.[2]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1060802-24-5 | [1][4][5] |
| Molecular Formula | C₆H₃BrClNO | [1][3][5][6][7] |
| Molecular Weight | 220.45 g/mol | [1][3][6][7] |
| Purity | Typically ≥95% - 97% | [1][4][6] |
| Melting Point | 65.0 - 69.0 °C | [2] |
| Appearance | White to Light orange to Pale yellow green powder/crystal | [2] |
| InChI Key | LSNBFATWINWCAX-UHFFFAOYSA-N | [6] |
Chemical Reactivity: A Trifecta of Functional Handles
The synthetic utility of this compound stems from its three distinct reactive sites: the aldehyde group, the carbon-bromine bond, and the carbon-chlorine bond. The electronic properties of the pyridine ring, combined with the specific substitution pattern, allow for selective chemical transformations.
The strategic placement of both bromine and chlorine offers differential reactivity, a highly sought-after feature in complex molecule synthesis.[6] The carbon-bromine bond is generally more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the stronger carbon-chlorine bond. Conversely, the carbon-chlorine bond, positioned ortho to the electron-withdrawing aldehyde, is activated towards nucleophilic aromatic substitution. The aldehyde group itself is a gateway to a vast array of chemical transformations, including oxidation, reduction, and condensation reactions.[6]
Caption: Key reactive sites on this compound.
Synthetic Pathways: A Proposed Protocol
While multiple synthetic routes may exist, a common strategy for preparing substituted nicotinaldehydes involves the directed ortho-metalation of a functionalized pyridine, followed by formylation. A plausible, high-level workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Directed Metalation (Representative)
This protocol is illustrative, based on established methodologies for pyridine functionalization. Researchers must adapt and optimize conditions based on laboratory-specific equipment and reagents.
Materials:
-
3-Bromo-4-chloropyridine (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
Standard glassware for anhydrous reactions, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of LDA (if not commercially sourced): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) dropwise, maintaining the temperature. Stir for 30 minutes.
-
Lithiation: In a separate flame-dried flask, dissolve 3-Bromo-4-chloropyridine (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add the prepared LDA solution (or commercial LDA/n-BuLi) dropwise. The reaction is directed by the halogen atoms. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation at the C2 or C5 position.
-
Bromination: Dissolve N-Bromosuccinimide (1.1 eq.) in anhydrous THF and add it slowly to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up & Isolation (Step 1): Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-3-bromo-4-chloropyridine. Purify via column chromatography.
-
Formylation (Halogen Dance & Trapping): Dissolve the purified dibromo-chloropyridine (1.0 eq.) in anhydrous THF and cool to -90 °C. Slowly add n-BuLi (1.1 eq.). The more labile C3-Br will undergo halogen-metal exchange. Stir for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise to the organolithium intermediate at -90 °C.
-
Work-up & Final Product Isolation: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Perform an aqueous work-up as described in step 4. The crude product is then purified by silica gel column chromatography to yield this compound.
Key Applications in Drug Discovery & Medicinal Chemistry
This compound is a valuable precursor for creating libraries of complex molecules for biological screening.[8] Its aldehyde functionality makes it an ideal component for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity.[8]
Application Example: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[8] DHPMs are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. Using this compound allows for the direct incorporation of the functionalized pyridine moiety, creating novel DHPMs for screening.[8]
Caption: Workflow of the Biginelli multicomponent reaction.
Protocol: Synthesis of a 5-Bromo-4-chloropyridinyl DHPM
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Urea (1.5 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the target dihydropyrimidinone derivative. Further purification can be achieved by recrystallization.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The compound is classified as an irritant.
| Hazard Class | GHS Statement(s) | Pictogram |
| Irritant | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Harmful | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | (Same as above) |
Handling:
-
Use in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][9]
-
Avoid formation of dust and aerosols.[9]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Recommended storage is often refrigerated (2-8°C).[7]
-
The compound may be air and light-sensitive; storage under an inert gas (e.g., nitrogen or argon) is recommended to maintain product quality.[1][2][10]
Conclusion
This compound is a potent and versatile chemical intermediate. Its trifunctional nature provides chemists with a robust platform for generating molecular complexity through selective, site-specific modifications. From fundamental cross-coupling reactions to advanced multicomponent strategies, this building block is a cornerstone for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[6][7] A thorough understanding of its properties, reactivity, and handling is paramount for its effective and safe utilization in research and development.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-4-chloropyridine-3-carbaldehyde. Retrieved from [Link]
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- 2. This compound | 1060802-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 5-Bromo-4-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 71742307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1060802-24-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound [allbiopharm.com]
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- 7. This compound [myskinrecipes.com]
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- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Fingerprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Bromo-4-chloronicotinaldehyde
Introduction
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Halogenated pyridines, such as 5-Bromo-4-chloronicotinaldehyde, are a critical class of intermediates, offering versatile synthetic handles for the construction of complex pharmaceutical agents and agrochemicals.[1] The strategic placement of bromine and chlorine atoms on the pyridine ring, coupled with the reactive aldehyde functionality, provides a unique platform for medicinal chemists to modulate physicochemical properties like lipophilicity and metabolic stability. This guide provides an in-depth technical analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that define the structure and purity of this compound (CAS: 1060802-24-5, Molecular Formula: C₆H₃BrClNO, Molecular Weight: 220.45 g/mol ). Understanding this spectroscopic signature is essential for researchers and scientists to ensure the integrity of their synthetic pathways and the quality of their final products.
Molecular Structure
Caption: A generalized workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then homogenized through a process called shimming to obtain sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and elemental composition.
Expected Mass Spectrometry Data
| Technique | Ion | m/z | Interpretation |
| EI-MS | [M]⁺ | 219, 221, 223 | Molecular ion with characteristic isotopic pattern |
| 220, 222 | Major peaks of the molecular ion cluster | ||
| ESI-MS | [M+H]⁺ | 220, 222, 224 | Protonated molecular ion with isotopic pattern |
Interpretation and Rationale:
The mass spectrum of this compound is distinguished by a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.
-
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, typically leading to the formation of a molecular ion (M⁺) and various fragment ions. The base peak is expected at m/z 220, corresponding to the molecular ion containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). [1]A significant peak at m/z 222, representing the presence of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, will also be prominent. [1]* Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺). This is particularly useful for confirming the molecular weight with minimal fragmentation. The isotopic pattern will be similar to that observed in EI-MS, but shifted one mass unit higher.
Experimental Protocol: Mass Spectrometry (ESI-MS)
Caption: A generalized workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.
-
Desolvation and Ion Transfer: The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions. These ions are then transferred into the mass analyzer.
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio in the mass analyzer, and their abundance is recorded by a detector to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2850, ~2750 | Medium | C-H stretch | Aldehyde C-H |
| ~1702 | Strong, Sharp | C=O stretch | Aldehyde |
| ~1550-1400 | Medium-Strong | C=C/C=N stretch | Pyridine ring |
| ~1100-1000 | Medium | C-Cl stretch | Aryl-Chloride |
| ~600-500 | Medium | C-Br stretch | Aryl-Bromide |
Interpretation and Rationale:
-
Aldehyde Group: The most characteristic peak in the IR spectrum of this compound is the strong, sharp absorption band around 1702 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. [1]The two medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) are characteristic of the C-H stretching vibration of the aldehyde proton.
-
Pyridine Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1550-1400 cm⁻¹ region.
-
Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the spectrum, at lower wavenumbers.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
Caption: A generalized workflow for FT-IR data acquisition of a solid sample.
-
Sample Preparation (Thin Film Method): A small amount of this compound is dissolved in a few drops of a volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The salt plate with the sample is placed in the sample holder, and the IR spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are then identified.
Conclusion
The comprehensive spectroscopic data presented in this guide—NMR, MS, and IR—provide a robust and multi-faceted analytical fingerprint for this compound. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are indispensable for verifying the identity, structure, and purity of this key synthetic intermediate. By adhering to rigorous analytical practices and correctly interpreting the spectroscopic data, the integrity of the research and development process is upheld, paving the way for the successful synthesis of novel therapeutic agents.
References
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5-Bromo-4-chloronicotinaldehyde chemical reactivity profile
An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-4-chloronicotinaldehyde
Introduction: A Versatile Heterocyclic Building Block
This compound is a disubstituted pyridine derivative that has emerged as a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a pyridine core, an aldehyde functional group, and strategically placed bromo and chloro substituents, provides a rich and tunable platform for complex molecular construction. The inherent electron-deficient nature of the pyridine ring, amplified by the aldehyde, coupled with the differential reactivity of the two distinct halogen atoms, makes this compound a highly sought-after precursor for a diverse array of more complex molecules.[1]
This guide offers an in-depth exploration of the chemical reactivity of this compound. We will dissect the reactivity of its distinct functional moieties, explain the causality behind common synthetic transformations, and provide field-proven protocols for its application. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this molecule's unique chemical personality for synthetic innovation.
Molecular and Spectroscopic Profile
A foundational understanding of a molecule's physical and spectroscopic properties is critical before its deployment in a synthetic campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1060802-24-5 | [1][3][4] |
| Molecular Formula | C₆H₃BrClNO | [1][2][4] |
| Molecular Weight | 220.45 g/mol | [1][2][4] |
| Purity | Typically ≥95% | [2][5] |
| Physical Form | Solid | |
| SMILES | O=CC1=C(Cl)C(Br)=CN=C1 | [4] |
| InChI Key | LSNBFATWINWCAX-UHFFFAOYSA-N | [1] |
Spectroscopic Signatures
-
Mass Spectrometry (MS): The mass spectrum of this compound is distinguished by a complex and highly characteristic isotopic pattern in the molecular ion region. This arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The resulting cluster of peaks provides unambiguous confirmation of the elemental composition. The protonated molecular ion [M+H]⁺ is typically observed in soft ionization techniques like ESI-MS.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is characteristically observed around 1702 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde group.[1] Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring also appear in the fingerprint region.[1]
The Core Reactivity Manifold
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional zones: the aldehyde group, the carbon-chlorine bond, and the carbon-bromine bond.
Transformations of the Aldehyde Group
The aldehyde is a versatile handle for chain extension, functional group interconversion, and the introduction of new stereocenters.
-
Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding 5-bromo-4-chloronicotinic acid. This transformation opens pathways to amides, esters, and other carboxylic acid derivatives.
-
Causality of Reagent Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents (e.g., CrO₃) are effective for this conversion.[1] The choice of oxidant may depend on the substrate's tolerance to harsh conditions and the desired scale of the reaction. Milder oxidants like Dess-Martin periodinane can also be employed, often starting from the corresponding alcohol.[1]
-
-
Reduction to Primary Alcohol: The aldehyde is easily reduced to (5-bromo-4-chloropyridin-3-yl)methanol. This alcohol can then be used in etherification, esterification, or as a precursor for further functionalization.
-
Causality of Reagent Choice: Hydride-based reducing agents are standard for this conversion. Sodium borohydride (NaBH₄) is a mild and selective choice, often used in alcoholic solvents, that will not typically reduce the pyridine ring or the carbon-halogen bonds.[1] For more stubborn reductions, the more powerful lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions and careful handling.[1]
-
Reactivity of the Halogenated Pyridine Ring
The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms, which serve as handles for carbon-carbon and carbon-heteroatom bond formation.
These reactions are cornerstones of modern organic synthesis and are extensively used to modify the pyridine core. A key principle is that the C-Br bond is generally more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for selective functionalization at the 5-position.[1]
i. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl halide with an organoboron reagent.[6][7] This is a preferred method for synthesizing 5-aryl-nicotinaldehydes, which are valuable pharmaceutical intermediates.[8]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-2.5 equiv.).[8][9]
-
Catalyst & Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[8] Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.[8][9]
-
Reaction Execution: Heat the mixture to a temperature between 80-100 °C and stir vigorously.[8][9]
-
Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[8]
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
ii. Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[10][11] This reaction is instrumental in creating rigid, conjugated systems for materials science and as linkers in medicinal chemistry.[12][13]
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 5 mol%).[14]
-
Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up & Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography. Note: Copper-free Sonogashira protocols, often employing a phosphine ligand and a different base, have also been developed to avoid homocoupling of the alkyne.[11][12]
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. In this compound, the ring nitrogen and the C3-aldehyde group activate the C4 position (bearing the chlorine) towards SNAr.
-
Mechanism: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[15][16] The nucleophile first attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] In the second step, the leaving group is expelled, and aromaticity is restored.
-
Regioselectivity: While the C-Br bond is more reactive in palladium catalysis, the C-Cl bond at the 4-position is generally more susceptible to SNAr. This is because the negative charge of the Meisenheimer intermediate formed by attack at C4 can be effectively delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. This differential reactivity is a powerful tool for sequential, site-selective functionalization.
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The Alchemist's Guide to Halogenated Pyridines: A Deep Dive into Physicochemical Properties for Modern Drug Discovery
Introduction: The Privileged Status of Halogenated Pyridines
In the intricate landscape of medicinal chemistry, the pyridine scaffold holds a place of distinction. As an isostere of benzene, this nitrogen-bearing heterocycle is a cornerstone in the design of a vast array of FDA-approved drugs.[1] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this ring transforms it into a highly versatile tool, allowing medicinal chemists to meticulously sculpt the properties of a drug candidate. Halogenated pyridine derivatives are critical intermediates and core components in countless pharmaceuticals and agrochemicals, prized for their ability to fine-tune bioavailability, metabolic stability, and target affinity.[2][3][4][5]
This technical guide offers an in-depth exploration of the core physicochemical properties of halogenated pyridine derivatives. We will move beyond mere definitions to dissect the causal relationships between halogenation and its profound impact on a molecule's behavior. For researchers, scientists, and drug development professionals, a mastery of these principles is not merely academic—it is fundamental to the rational design of next-generation therapeutics. We will examine four critical pillars of drug design: pKa (Acidity/Basicity) , Lipophilicity (logP & logD) , Aqueous Solubility , and Metabolic Stability , providing both the theoretical framework and field-proven experimental protocols to empower your research.
The Halogen's Touch: Modulating the Pyridine Core
The introduction of a halogen atom to the pyridine ring is a nuanced act with far-reaching consequences for a molecule's electronic and steric profile. The effects are not monolithic; they are a delicate interplay of several factors that a medicinal chemist can leverage.
-
Electronic Effects: Halogens exert a powerful, electron-withdrawing inductive effect due to their high electronegativity. This effect decreases the electron density of the aromatic ring, making the pyridine less susceptible to electrophilic substitution than benzene.[6] This electron-deficient nature is a key feature that influences both reactivity and the fundamental properties discussed below.
-
Halogen Bonding: Beyond simple steric and electronic influences, heavier halogens (Cl, Br, and especially I) can participate in a highly directional, non-covalent interaction known as a halogen bond.[7] This occurs because the electron density around the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) opposite the C-X bond, which can act as a Lewis acid and interact with nucleophiles like backbone carbonyls in a protein active site.[8] This interaction, comparable in strength to a classical hydrogen bond, is an increasingly recognized tool for enhancing drug-target binding affinity and specificity.[5][9]
-
Bioisosterism: Halogen atoms, particularly fluorine and chlorine, are often used as bioisosteres for hydrogen atoms or hydroxyl groups.[10] This substitution can maintain or improve biological activity while addressing liabilities like metabolic instability without drastic changes to the molecule's overall size and shape.
Acidity and Basicity: The pKa Value
The basicity of the pyridine nitrogen is one of its most defining features, governing its ionization state at physiological pH (typically ~7.4). This, in turn, dictates solubility, membrane permeability, and receptor interactions. The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid (the pyridinium ion).
The lone pair of electrons on pyridine's nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, which is why pyridine is basic.[11] The pKa of the pyridinium ion is approximately 5.25.[11]
Causality: How Halogens Modulate pKa
The strong electron-withdrawing inductive effect of halogens pulls electron density away from the entire ring, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, thus making the halogenated pyridine a weaker base. The consequence is a lower pKa value for its conjugate acid compared to unsubstituted pyridine. The effect is most pronounced when the halogen is at the 2- or 4-position, ortho or para to the nitrogen.
Data Presentation: Impact of Halogenation on Pyridine pKa
| Compound | pKa (Conjugate Acid) | Reference |
| Pyridine | 5.25 | [11] |
| 2-Fluoropyridine | -0.44 | N/A |
| 3-Fluoropyridine | 2.97 | [12] |
| 2-Chloropyridine | 0.49 | [13][14][15] |
| 3-Chloropyridine | 2.84 | [16] |
| 4-Chloropyridine | 3.84 | [17] |
Note: pKa values can vary slightly depending on measurement conditions. The trend of decreased basicity upon halogenation is the key takeaway.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for accurately determining pKa values.[4][18] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of the halogenated pyridine derivative in a suitable solvent. For poorly soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary.[4]
-
Dilute the solution to a known concentration, typically around 1 mM.[11]
-
Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M KCl) to maintain consistent activity coefficients throughout the titration.[11]
-
-
Titration Environment:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer for continuous mixing.
-
Purge the solution with an inert gas like nitrogen to displace dissolved CO₂, which can interfere with pH readings, especially at higher pH values.[11]
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Process:
-
Make the sample solution acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of ~1.8-2.0 to ensure the pyridine nitrogen is fully protonated.[11]
-
Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12-12.5.[11]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound has been neutralized. This can be precisely located by calculating the first derivative of the titration curve.
-
Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[11]
-
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity: The logP and logD Values
Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical properties in drug design. It governs a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and even its potential for toxicity.[19][20]
-
logP: The logarithm of the partition coefficient, which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It measures the lipophilicity of the neutral form of the molecule.
-
logD: The logarithm of the distribution coefficient. It is the same ratio as logP but measured at a specific pH. For ionizable compounds like pyridines, logD accounts for both the neutral and ionized forms and is therefore more physiologically relevant. The lipophilicity of a basic compound like a halogenated pyridine will be highest at a pH well above its pKa (where it is neutral) and will decrease as the pH drops below the pKa (where it becomes protonated and more water-soluble).
Causality: How Halogens Modulate Lipophilicity
Adding a halogen atom to the pyridine ring almost always increases lipophilicity (raises the logP and logD values). This is because halogens are more lipophilic than the hydrogen atom they replace. The effect generally increases with the size and polarizability of the halogen: F < Cl < Br < I . This simple modification is a powerful strategy for enhancing a drug's ability to permeate cell membranes. However, excessively high lipophilicity (e.g., logP > 5 for oral drugs) can lead to poor solubility, high plasma protein binding, rapid metabolism, and increased toxicity.[19]
Data Presentation: Impact of Halogenation on Pyridine logP
| Compound | logP | Reference |
| Pyridine | 0.65 | [11] |
| 2-Fluoropyridine | 0.82 (Calculated) | N/A |
| 3-Fluoropyridine | 0.80 (Calculated) | |
| 2-Chloropyridine | 1.22 | [14] |
| 3-Chloropyridine | 1.33 | [16] |
| 4-Chloropyridine | 1.28 | [17] |
Note: Experimental logP values are preferred but calculated values are often used for comparison. The trend of increased lipophilicity is clear.
Experimental Protocol: logP Determination by HPLC
While the "shake-flask" method is the traditional gold standard, it is labor-intensive. High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative for determining logP values, requiring only small amounts of the compound.[15] The method is based on the correlation between a compound's retention time on a reverse-phase (lipophilic) column and its known logP value.
Methodology:
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of standard compounds with accurately known logP values that span the expected range of the test compounds.
-
Inject each standard individually and record its retention time (t_R_).
-
Create a calibration curve by plotting the known logP values of the standards against the logarithm of their capacity factor (k), where k = (t_R_ - t_0_) / t_0_. (t_0_ is the column dead time).
-
-
Sample Analysis:
-
Prepare a solution of the halogenated pyridine derivative in the mobile phase.
-
Inject the sample onto the HPLC system under the same conditions used for the standards.
-
Record the retention time (t_R_) of the test compound.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for the test compound.
-
Using the linear regression equation from the calibration curve, determine the logP value of the test compound from its calculated capacity factor.
-
Visualization: Relationship between pKa, logP, and logD
Caption: Key parameters influencing a drug's effective lipophilicity.
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. A compound must dissolve in the gastrointestinal fluids before it can be absorbed, and it must remain in solution in the bloodstream to reach its target.
Causality: The Lipophilicity-Solubility Trade-off
There is often an inverse relationship between lipophilicity and aqueous solubility. As halogenation increases the logP of a pyridine derivative, making it more lipophilic, it simultaneously tends to decrease its aqueous solubility . This is a critical trade-off that drug designers must manage. While increased lipophilicity aids membrane crossing, poor solubility can render an otherwise potent drug useless due to low bioavailability. Interestingly, some studies have shown that fluorinated compounds can be more soluble than their chlorinated counterparts, highlighting the unique properties of fluorine.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility of a compound and is considered the benchmark for solubility measurements.
Methodology:
-
Sample Preparation: Add an excess amount of the solid halogenated pyridine derivative to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound is used for quantification.
-
Result: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Metabolic Stability
Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[16] A compound that is rapidly metabolized will have a short half-life in the body, requiring frequent dosing or failing to maintain therapeutic concentrations.
Causality: Halogens as Metabolic Blockers
Halogenation is a cornerstone strategy for enhancing metabolic stability . Many drug molecules are metabolized through the oxidation of C-H bonds. By replacing a metabolically liable hydrogen atom with a halogen, particularly fluorine, chemists can block this metabolic pathway. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by CYP enzymes.[2][3] This "metabolic switching" can dramatically increase a drug's half-life and overall exposure in the body. While heavier halogens also increase stability, they can sometimes introduce new liabilities, such as potential for reactive metabolite formation.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This is a standard high-throughput assay used early in drug discovery to assess a compound's metabolic fate.[17] It measures the rate at which a compound is depleted when incubated with liver microsomes, which are vesicles containing the key drug-metabolizing enzymes.[13]
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (human, rat, etc.) on ice and prepare a working solution in a phosphate buffer (e.g., 100 mM, pH 7.4).[13][16]
-
Prepare a solution of the test compound (e.g., at 1 µM final concentration).[13]
-
Prepare a cofactor solution containing NADPH, which is required for CYP enzyme activity. An NADPH regenerating system is often used.[16][17]
-
Prepare positive control compounds with known metabolic rates (e.g., Midazolam, Dextromethorphan) and a negative control incubation without the NADPH cofactor.[13]
-
-
Incubation:
-
Time Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard.[13][17] This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
From this, calculate the in vitro half-life (t_½_ = 0.693 / k) and the intrinsic clearance (Cl_int_).[16]
-
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion: A Symphony of Properties
The halogenation of pyridine is a powerful and multifaceted strategy in modern drug design. It allows for the precise tuning of a molecule's physicochemical properties, directly impacting its pharmacokinetics and pharmacodynamics. As we have seen, introducing a halogen can decrease basicity (lower pKa), increase lipophilicity (raise logP/logD), and enhance metabolic stability, but often at the cost of reduced aqueous solubility.
There is no single "magic bullet" halogen or substitution pattern. The art and science of drug discovery lie in understanding these intricate relationships and achieving an optimal balance of properties. A deep, causal understanding of how halogenation influences the pyridine core, combined with robust experimental validation using the protocols outlined here, empowers researchers to navigate the complex path of drug development and rationally design molecules with a higher probability of clinical success.
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Pyridine. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Pharmacia.
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. [Link]
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The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2022). ChemRxiv. [Link]
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2-Chloropyridine. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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3-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). ACS Omega. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
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Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2018). International Journal of Scientific and Research Publications. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]
- Determination of log P coefficients via a RP-HPLC column. (2002).
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Halogen Bonding—A Novel Interaction for Rational Drug Design?. (2008). Journal of Medicinal Chemistry. [Link]
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ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. [Link]
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Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores Publishing. [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. [Link]
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The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. (2016). Accounts of Chemical Research. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). Journal of Medicinal Chemistry. [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
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4-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026. [Link]
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2-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026. [Link]
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Introduction: The Strategic Value of 5-Bromo-4-chloronicotinaldehyde
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloronicotinaldehyde: Starting Materials and Strategic Execution
This compound is a highly functionalized pyridine derivative of significant interest in contemporary chemical research. Its value lies not in its end-use application, but as a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic arrangement of its substituents—a bromine atom, a chlorine atom, and a formyl group—on the pyridine core offers a versatile platform for molecular elaboration. The aldehyde group serves as a handle for forming carbon-carbon or carbon-nitrogen bonds, while the differentially reactive C-Br and C-Cl bonds are ideal for sequential cross-coupling reactions.[1]
However, the synthesis of such a precisely substituted, electron-deficient heterocycle is non-trivial. The inherent electronic nature of the pyridine ring complicates standard electrophilic aromatic substitution, making direct and regioselective functionalization a formidable challenge.[3][4] This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this key intermediate.
Core Synthetic Challenge: Navigating the Regiochemistry of the Pyridine Ring
The primary obstacle in synthesizing polysubstituted pyridines is achieving the desired regiochemistry. Electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult and typically requires harsh conditions, favoring substitution at the 3-position.[4] However, the presence of deactivating halogen substituents further diminishes the ring's nucleophilicity. Therefore, successful synthetic strategies rarely rely on direct, sequential halogenation and formylation of a simple pyridine precursor. Instead, they leverage pre-functionalized starting materials where one or more substituents are already in place, guiding subsequent transformations.
The most logical approaches can be categorized by the primary starting material, which dictates the overall synthetic sequence. We will explore two primary strategic pathways: modification of a pre-existing 3-substituted pyridine and the functionalization of a di-halogenated pyridine core.
Pathway I: Synthesis from Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are common, inexpensive starting materials for pyridine synthesis.[1] This pathway leverages the existing carboxyl group at the 3-position as a latent form of the target aldehyde. The core challenge is the regioselective introduction of the 4-chloro and 5-bromo substituents.
Conceptual Strategy & Rationale
The strategy involves a sequence of halogenation followed by reduction of the carboxylic acid. The order of halogenation is critical and is influenced by the directing effects of the existing substituents. The carboxylic acid group is a deactivating meta-director, which does not inherently favor the required 4,5-substitution pattern. Therefore, this route often requires multi-step procedures or specialized halogenation conditions to achieve the desired isomer.
The final step involves the reduction of the nicotinic acid derivative to the nicotinaldehyde. This is a standard transformation, typically proceeding via an activated intermediate like an acid chloride or an ester to prevent over-reduction to the alcohol.
Visualizing the Nicotinic Acid Pathway
Caption: Synthetic route from Nicotinic Acid.
Pathway II: Synthesis from Dihalogenated Pyridines via Directed ortho-Metalation (DoM)
A more convergent and often higher-yielding approach begins with a pyridine ring that is already halogenated at the 4- and 5-positions. The key transformation is the introduction of the formyl group at the 3-position. Directed ortho-metalation (DoM) is a powerful strategy for this purpose.
Strategic Rationale: The Power of Directed Metalation
In this pathway, the starting material would ideally be 3,4-dichloropyridine or a related dihalopyridine. The synthesis would first involve a regioselective bromination at the 5-position. Subsequently, the crucial C-H bond at the 3-position, acidified by the inductive effect of the adjacent halogens, can be selectively deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.
This approach offers excellent regiocontrol, as the metalation site is dictated by the directing ability of the existing halogen substituents. The main consideration for this route is the commercial availability and cost of the dihalogenated pyridine starting material.
Visualizing the Directed ortho-Metalation (DoM) Pathway
Caption: Directed ortho-Metalation (DoM) route.
Comparative Analysis of Synthetic Pathways
The choice of starting material is a critical decision based on a balance of factors including cost, availability, scalability, and the number of synthetic steps.
| Feature | Pathway I (from Nicotinic Acid) | Pathway II (from Dihalopyridine) |
| Starting Material | Nicotinic Acid | 4-Chloro-5-bromopyridine (or similar) |
| Availability/Cost | High / Low | Moderate / High |
| Key Challenge | Regiocontrolled halogenation | Availability of starting material |
| Number of Steps | Potentially more steps | Fewer steps (more convergent) |
| Primary Advantage | Inexpensive starting material | Excellent regiocontrol in the key step |
| Primary Disadvantage | Poor or difficult regioselectivity | Higher cost of starting material |
Experimental Protocol: Synthesis via Directed ortho-Metalation
The following protocol is a representative procedure for the synthesis of this compound from a dihalogenated precursor. This method is adapted from established procedures for directed metalation of substituted pyridines.[5]
Materials and Reagents
-
5-Bromo-4-chloropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq)
-
Diisopropylamine (1.15 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.15 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA) solution.
-
Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 5-Bromo-4-chloropyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C. Stir the resulting reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.
-
Formylation (Quench): While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. A color change is typically observed. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of this compound is a task that requires careful strategic planning, primarily centered on the choice of the starting material to overcome the challenge of regiocontrol. While starting from the inexpensive and abundant nicotinic acid is conceptually possible, the practical difficulties associated with controlling the halogenation steps make this route less efficient. The preferred and more robust strategy involves a convergent approach starting from a pre-halogenated pyridine, such as 5-bromo-4-chloropyridine. The use of Directed ortho-Metalation provides a reliable and high-yielding method to install the final formyl group with excellent regioselectivity. For researchers in drug discovery and process development, understanding the trade-offs between these pathways is crucial for the efficient and scalable production of this valuable synthetic intermediate.
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An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Bromo-4-chloronicotinaldehyde
Introduction
In the landscape of medicinal chemistry and organic synthesis, halogenated pyridine derivatives are of paramount importance. Their unique electronic properties and metabolic stability often translate to desirable pharmacokinetic profiles in drug candidates.[1] 5-Bromo-4-chloronicotinaldehyde is a notable example, presenting a trifecta of electron-influencing features: a pyridine ring, two distinct halogen substituents, and an aldehyde functional group.[1][2][3] The reactivity of this molecule is largely dictated by the electrophilicity of its carbonyl carbon, which serves as the primary site for nucleophilic attack in a host of synthetic transformations.
This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound. We will dissect the intricate interplay of inductive and resonance effects exerted by the pyridine nitrogen and the halogen substituents. Furthermore, this guide will present both experimental and computational protocols for quantitatively assessing and validating the electrophilicity of this and similar molecules, offering a robust framework for researchers in drug development and synthetic chemistry.
Theoretical Framework: Factors Governing Carbonyl Electrophilicity
The reactivity of a carbonyl group is fundamentally tied to the partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles.[4] This electrophilicity is not static; it is modulated by a combination of electronic and steric factors.[5][6]
-
Inductive Effects: Electronegative atoms attached to the carbonyl carbon or within the molecular framework can withdraw electron density through the sigma bonds, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.[5]
-
Resonance Effects: Substituents capable of donating or withdrawing electron density through the π-system can significantly alter electrophilicity. Electron-donating groups decrease electrophilicity by delocalizing lone pairs onto the carbonyl carbon, while electron-withdrawing groups enhance it.[5]
-
Steric Hindrance: Bulky groups surrounding the carbonyl carbon can impede the approach of a nucleophile, thereby reducing the reaction rate without altering the intrinsic electrophilicity of the carbon itself.[6]
From a molecular orbital perspective, the electrophilicity of a carbonyl compound is correlated with the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7] A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile's Highest Occupied Molecular Orbital (HOMO), leading to a more facile reaction.[7][8] Factors that lower the LUMO energy, such as electron-withdrawing groups, increase the carbonyl's electrophilic character.[5][9]
Dissecting the Electronic Landscape of this compound
The electrophilicity of the carbonyl carbon in this compound is a direct consequence of the cumulative electronic effects of its substituents.
A. The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as a potent electron-withdrawing group through both induction and resonance (the π-deficient character of the ring).[10][11] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions.[11] In this compound, the aldehyde group is at the 3-position (meta to the nitrogen), but the ring as a whole still exerts a significant electron-withdrawing effect, increasing the overall electrophilicity of the carbonyl carbon compared to its benzaldehyde analogue.
B. Halogen Substituents (Bromo and Chloro): Halogens introduce a fascinating duality of electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine are strongly electron-withdrawing through the sigma framework. This effect increases the partial positive charge on the ring carbons and, by extension, on the carbonyl carbon.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system.[12] This resonance donation is generally weaker for halogens compared to oxygen or nitrogen and decreases down the group (F > Cl > Br > I). This effect opposes the inductive effect.
In the specific case of this compound:
-
The chloro group at the 4-position is para to the nitrogen. While chlorine is inductively withdrawing, it can also donate electron density via resonance. However, in pyridine systems, the electron-withdrawing nature often dominates.[12]
-
The bromo group at the 5-position is meta to the aldehyde. Its influence will be primarily through its strong inductive electron withdrawal, with minimal resonance contribution to the carbonyl group.
The net effect of these substituents is a significant increase in the electrophilicity of the carbonyl carbon. The pyridine nitrogen and both halogens act as electron-withdrawing groups through induction, pulling electron density away from the aldehyde moiety.
Logical Flow of Electronic Influences
Caption: Cumulative electron-withdrawing effects on the carbonyl carbon.
Experimental Approaches to Quantify Electrophilicity
While theoretical analysis provides a strong predictive foundation, empirical data is essential for confirmation. Several spectroscopic and kinetic methods can be employed to probe the electronic environment of the carbonyl carbon.
Spectroscopic Characterization
Spectroscopic techniques provide indirect but powerful evidence of the electronic nature of the carbonyl group.[13]
| Technique | Observable Parameter | Interpretation for High Electrophilicity | Rationale |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Carbonyl Carbon | Downfield Shift (Higher ppm) | Electron-withdrawing groups "deshield" the carbon nucleus, causing it to resonate at a lower applied magnetic field, resulting in a higher chemical shift value.[14][15] |
| Infrared (IR) Spectroscopy | C=O Stretching Frequency (ν) | Higher Wavenumber (cm⁻¹) | Electron withdrawal strengthens and shortens the C=O bond by reducing electron density in the π* antibonding orbital, leading to a higher vibrational frequency.[16][17][18] |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube for ¹³C NMR analysis.
-
Prepare a dilute solution (1-5%) in a suitable solvent (e.g., CHCl₃) or prepare a KBr pellet for IR analysis.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for the carbonyl carbon signal, which is typically weak.
-
Record the chemical shift of the aldehyde carbon (expected in the 185-200 ppm range).
-
-
IR Spectroscopy Acquisition:
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the strong absorption band in the 1650-1800 cm⁻¹ region corresponding to the C=O stretch.[17]
-
-
Data Analysis:
-
Compare the observed ¹³C chemical shift and IR stretching frequency to reference compounds (e.g., benzaldehyde, nicotinaldehyde, 4-chloronicotinaldehyde) to empirically assess the electronic impact of the substituents.
-
Kinetic Studies: Reaction with a Nucleophile
A direct, quantitative measure of electrophilicity can be obtained by studying the kinetics of its reaction with a standard nucleophile. The rate of reaction is directly proportional to the electrophilicity of the carbonyl carbon. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which can be monitored by HPLC.[19]
Experimental Protocol: Kinetic Analysis via HPLC
-
Reagent Preparation:
-
Prepare standardized stock solutions of this compound and a reference aldehyde (e.g., nicotinaldehyde) in acetonitrile.
-
Prepare a stock solution of 2,4-DNPH in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).
-
-
Reaction:
-
In a thermostated vial at 25°C, mix the aldehyde solution with the DNPH solution to initiate the reaction.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a mobile phase/acetonitrile mixture.
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto a C18 reverse-phase HPLC column.
-
Monitor the formation of the 2,4-dinitrophenylhydrazone product using a UV detector (typically around 360 nm).
-
Quantify the product peak area at each time point.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve.
-
Compare the rate constant for this compound with that of the reference aldehyde to determine its relative electrophilicity. A higher rate constant signifies greater electrophilicity.
-
Workflow for Experimental Electrophilicity Determination
Caption: Workflow for experimental determination of electrophilicity.
Computational Chemistry Approach
Computational methods, particularly Density Functional Theory (DFT), offer a powerful in silico approach to dissecting and quantifying electrophilicity. These methods allow for the calculation of electronic properties that are directly related to reactivity.[20]
Key Computational Descriptors
-
LUMO Energy: As previously discussed, a lower LUMO energy correlates with higher electrophilicity.[8][21] This is because a smaller energy gap between the nucleophile's HOMO and the electrophile's LUMO facilitates electron transfer and bond formation.[22]
-
Partial Atomic Charges: Calculating the partial charge on the carbonyl carbon (e.g., using Hirshfeld or Natural Bond Orbital [NBO] analysis) provides a direct measure of its electrostatic potential. A more positive charge indicates greater electrophilicity and stronger electrostatic attraction for an incoming nucleophile.[23][24]
Computational Protocol: DFT Analysis
-
Structure Optimization:
-
Build the 3D structure of this compound using molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)).[23]
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation.
-
-
Electronic Property Calculation:
-
From the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies.
-
Record the energy of the LUMO.
-
Perform a population analysis (e.g., Hirshfeld, NBO) to calculate the partial atomic charge on the carbonyl carbon.
-
-
Data Analysis:
-
Compare the calculated LUMO energy and carbonyl carbon partial charge with those of reference molecules (e.g., benzaldehyde, nicotinaldehyde) calculated at the same level of theory.
-
A lower LUMO energy and a more positive partial charge for this compound will computationally validate its enhanced electrophilicity.
-
Conclusion
The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine ring nitrogen and the two halogen substituents. The strong inductive pull from the nitrogen, chlorine, and bromine atoms creates a highly electron-deficient carbonyl carbon, making it a prime target for nucleophilic attack. This qualitative assessment can be quantitatively validated through a synergistic approach combining spectroscopic analysis (¹³C NMR and IR), kinetic studies, and computational modeling (DFT). By employing the detailed protocols outlined in this guide, researchers can gain a comprehensive and actionable understanding of the reactivity of this important synthetic intermediate, enabling more precise control over reaction outcomes in the development of novel pharmaceuticals and functional materials.
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Key precursors for 5-bromonicotinic acid synthesis
An In-depth Technical Guide to the Synthesis of 5-Bromonicotinic Acid: Precursors and Core Methodologies
Executive Summary
5-Bromonicotinic acid (CAS: 20826-04-4) is a pivotal halogenated pyridine carboxylic acid that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its strategic importance is highlighted by its role as a key intermediate in the production of drugs like Nicergoline, a vasodilator used for cerebrovascular disorders.[2] This guide provides an in-depth technical analysis of the primary synthetic routes to 5-bromonicotinic acid, focusing on the key precursors and the underlying chemical principles. We will dissect the most prevalent industrial method—direct bromination of nicotinic acid—and explore an alternative pathway via the carboxylation of 3,5-dibromopyridine. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory and process chemistry decisions.
Chemical Profile and Strategic Importance
5-Bromonicotinic acid, a white to off-white crystalline powder, possesses a unique molecular architecture that makes it a versatile intermediate.[1][3] The presence of a bromine atom at the 5-position and a carboxylic acid at the 3-position of the pyridine ring provides two distinct reactive sites for further chemical modification. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid can be readily converted to amides, esters, and other derivatives.[2][4] This dual reactivity is instrumental in building molecular complexity.
Table 1: Chemical and Physical Properties of 5-Bromonicotinic Acid
| Property | Value | Reference(s) |
| CAS Number | 20826-04-4 | [1] |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | Off-white, odorless powder | [1] |
| Melting Point | 178 - 180 °C | [1][5] |
| pKa | 3.08 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Primary Synthetic Pathway: Direct Bromination of Nicotinic Acid
The most common and economically viable method for synthesizing 5-bromonicotinic acid is the direct electrophilic bromination of its parent compound, nicotinic acid (also known as niacin or Vitamin B3).[1][2][6]
Causality and Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism.[7] However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[7] Consequently, harsh reaction conditions are required for bromination.
To overcome this, the reaction is typically facilitated in two ways:
-
Catalysis: A Lewis acid, such as powdered iron, is used as a catalyst. The iron reacts with bromine to form iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, creating a more potent electrophile (Br⁺).[7][8]
-
Substrate Activation: Nicotinic acid is often treated with thionyl chloride (SOCl₂). This converts the carboxylic acid into the more reactive nicotinoyl chloride intermediate. The acyl chloride group is a stronger deactivating group, but this in-situ formation under heating drives the reaction forward.[2][7]
The directing effects of the ring nitrogen and the carboxyl group favor substitution at the C-5 position, leading to the desired product with high regioselectivity.[7]
Workflow for Direct Bromination of Nicotinic Acid```dot
// Nodes Start [label="Nicotinic Acid\n(Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Thionyl Chloride (SOCl₂)\nPowdered Iron (Fe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat1 [label="Heat to 70-80°C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AddBr2 [label="Add Bromine (Br₂)\ndropwise over 2h", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reflux [label="Reflux at 110-120°C\nfor 6-14 hours", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Hydrolysis & pH Adjustment\n(pH to ~3)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Precipitation of Crude Product", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Recrystallization\n(e.g., from Ethanol)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure 5-Bromonicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Heat1; Reagents -> Heat1; Heat1 -> AddBr2; AddBr2 -> Reflux; Reflux -> Workup; Workup -> Precipitate; Precipitate -> Purify; Purify -> End; }
Caption: Synthesis of 5-bromonicotinic acid from 3,5-dibromopyridine precursor.
Other Synthetic Approaches
Other documented methods for preparing 5-bromonicotinic acid exist but are often less practical due to multiple steps, hazardous conditions, or low yields. These include:
-
Sandmeyer Reaction: This involves the diazotization of an amino group. The synthesis could start from 3-amino-5-pyridinecarboxylic acid, but this precursor is not as readily available. [8][9]The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including halogens and nitriles, onto an aromatic ring via a diazonium salt intermediate. [10][11]* Hydrolysis of Esters or Amides: 5-Bromonicotinic acid can be obtained by the simple hydrolysis of its corresponding esters (e.g., methyl 5-bromonicotinate) or amides (5-bromonicotinamide) under acidic or basic conditions. [5][12]This is typically the final step in a synthetic sequence where the carboxylate was protected as an ester.
Conclusion
For the synthesis of 5-bromonicotinic acid, the direct bromination of nicotinic acid stands out as the most efficient and industrially scalable route, offering high yields and excellent regioselectivity. The process leverages substrate activation via thionyl chloride and catalysis by powdered iron to overcome the inherent low reactivity of the pyridine ring. While alternative pathways, such as the carboxylation of 3,5-dibromopyridine, provide synthetic flexibility and are valuable for specific applications like isotopic labeling, they involve more steps and harsher reagents. A thorough understanding of these core methodologies empowers researchers and development professionals to make informed decisions in the synthesis of this critical pharmaceutical intermediate.
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HETEROCYCLES, Vol. 83, No. 4, 2011. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. [Link]
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International Science Community Association. (2012). Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine-B). Research Journal of Chemical Sciences, 2(8), 26-30. [Link]
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Harnessing the Halogen Dance: A Guide to the Differential Reactivity of C-Br vs. C-Cl Bonds in Pyridines for Selective Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern pharmaceuticals and functional materials.[1] Consequently, methods for its precise functionalization are of paramount importance. Polyhalogenated pyridines, particularly those bearing both bromine and chlorine, offer a unique opportunity for sequential and site-selective cross-coupling reactions. This guide provides a deep dive into the fundamental principles and practical methodologies for exploiting the inherent reactivity difference between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, enabling the selective functionalization of the more labile C-Br bond.
The Foundational Principle: Bond Dissociation Energy as the Arbiter of Reactivity
The selective activation of a C-Br bond in the presence of a C-Cl bond is fundamentally governed by their respective bond dissociation energies (BDE). The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[2][3] This intrinsic difference is the primary determinant of reactivity in many transition-metal-catalyzed cross-coupling reactions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication |
| Aryl C-Cl | ~397-401 | Stronger bond, less reactive |
| Aryl C-Br | ~335-339 | Weaker bond, more reactive |
| Data sourced from representative values for aromatic halides.[3][4][5] |
In the context of palladium-catalyzed reactions, the catalytic cycle is most often initiated by the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[6][7] This step, which involves the cleavage of the carbon-halogen bond, is typically the rate-determining step.[7] Due to its lower BDE, the C-Br bond undergoes oxidative addition at a much faster rate than the C-Cl bond, allowing for reactions to be performed under conditions where the C-Cl bond remains untouched.[8][9][10]
Caption: Relationship between Bond Dissociation Energy and Reactivity.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When applied to bromochloropyridines, the selection of an appropriate palladium catalyst and conditions allows for the exclusive coupling at the C-Br position.[11]
-
Catalyst: Pd(PPh₃)₄ is a common and effective choice. The tetrakis(triphenylphosphine)palladium(0) complex provides the active Pd(0) species directly. Other precursors like Pd(OAc)₂ can be used but require in-situ reduction.[11][12]
-
Base: A base such as K₂CO₃ or K₃PO₄ is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base.[11][13]
-
Temperature: Reactions are heated (typically 80-110 °C) to ensure a sufficient rate for the catalytic cycle, but temperatures are kept low enough to avoid activation of the stronger C-Cl bond.[11][12]
Caption: Simplified Catalytic Cycle for Selective Suzuki-Miyaura Coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Inerting: Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2-chloropyridine.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, and its selectivity for C-Br over C-Cl is well-established.[6][14] This allows for the synthesis of 3-amino-2-chloropyridine derivatives, which are valuable intermediates in drug development.[14]
-
Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential.[14] These ligands stabilize the Pd(0) center, promote the oxidative addition of the C-Br bond, and facilitate the final reductive elimination step to form the C-N bond.[6] Using a pre-catalyst can ensure the reliable generation of the active Pd(0) species.[14]
-
Base: A strong, non-nucleophilic base like LiHMDS or NaOtBu is required. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido intermediate that precedes reductive elimination.[6][14]
-
Solvent: Anhydrous aprotic solvents like THF or toluene are used to prevent quenching of the strong base and deactivation of the catalyst.[14]
-
Inert Conditions: The palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, strictly anhydrous and inert conditions are mandatory for successful amination.[14][15]
Caption: Experimental Workflow for Selective Buchwald-Hartwig Amination.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.), and the desired amine (1.2 mmol, 1.2 equiv.).
-
Base and Solvent: Add lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv.) followed by anhydrous tetrahydrofuran (THF, 4 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring for 16 hours.
-
Monitoring: Check for the consumption of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired 3-amino-2-chloropyridine derivative.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Deactivation of the catalyst by oxygen. | Ensure the reaction is performed under strictly inert conditions. Use freshly distilled, anhydrous solvents.[14] |
| Poor quality of reagents (catalyst, base). | Use a pre-catalyst for reliable results. Verify the activity of the base.[14] | |
| Side Reactions (Hydrodehalogenation) | β-hydride elimination competing with reductive elimination. | This can sometimes occur with certain substrates. Consider a different ligand/base combination or lower reaction temperature. |
Sonogashira Coupling: Selective C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[16] The reaction's selectivity is again dictated by the preferential oxidative addition of the C-Br bond to the palladium catalyst.[10] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17][18]
-
Dual Catalysis: The reaction operates via a synergistic dual catalytic cycle. The palladium cycle is similar to that in Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive and readily participates in the transmetalation step with the palladium complex.[18]
-
Amine Base: A base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.[17]
-
Copper-Free Variants: While traditional Sonogashira coupling uses a copper co-catalyst, concerns about the formation of diacetylene homocoupling byproducts have led to the development of copper-free conditions.[16][19] These methods often require more specialized ligands or different bases to facilitate the catalytic cycle.[19]
-
Reaction Setup: To a dry Schlenk flask, add the bromochloropyridine substrate (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) depending on substrate reactivity.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[10]
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]
Conclusion
The differential reactivity between C-Br and C-Cl bonds in pyridines is a powerful and reliable principle in modern organic synthesis. By understanding the foundational role of bond dissociation energy and its influence on the rate-determining oxidative addition step in palladium catalysis, researchers can rationally design selective functionalization strategies. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a robust toolkit for the chemoselective formation of C-C and C-N bonds at the more reactive C-Br position. This selectivity not only simplifies synthetic routes by avoiding the need for protecting groups but also opens avenues for subsequent functionalization of the remaining C-Cl bond, enabling the efficient and modular construction of complex, high-value pyridine-containing molecules.
References
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- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
-
Ahmad, G. et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Sommer, H. et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]
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Wang, C. et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Wiley Online Library. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Bickelhaupt, F.M. et al. (2010). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
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Request PDF. (2025). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ResearchGate. [Link]
-
American Chemical Society. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. ACS Fall 2025. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
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-
Nolan, S.P. et al. (2009). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
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Li, J-H. et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
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Spivey, A.C. et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]
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Introduction: The Critical Role of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-4-chloronicotinaldehyde
This compound is a strategically functionalized pyridine derivative that serves as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries[1][2]. Its value lies in the differential reactivity of its substituents: the aldehyde group is a versatile handle for forming carbon-carbon or carbon-nitrogen bonds, while the bromo and chloro groups offer distinct opportunities for cross-coupling reactions[1]. The precise arrangement of these functionalities allows for regioselective modifications, making it a sought-after precursor for novel therapeutics and functional materials.
However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not handled and stored with meticulous care. The integrity of this starting material is paramount; its degradation can lead to failed reactions, impure products, and the costly loss of research time. This guide provides a comprehensive overview of the stability profile of this compound, grounded in its chemical properties, and outlines authoritative protocols for its storage and handling to ensure its viability for research and development.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is essential for its proper management. The aldehyde functionality, combined with the electron-withdrawing effects of the halogenated pyridine ring, dictates its reactivity and stability.
| Property | Value | Source(s) |
| CAS Number | 1060802-24-5 | [3][4][5][6][7] |
| Molecular Formula | C₆H₃BrClNO | [3] |
| Molecular Weight | 220.45 g/mol | [1][3][4] |
| Appearance | White to light orange to pale yellow-green powder/crystal | |
| Purity | Typically ≥95% - ≥97% | [3][4] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [4] |
The hazard statements indicate that the compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335)[4]. These classifications necessitate the handling protocols detailed later in this guide.
Core Stability and Degradation Pathways
The stability of this compound is influenced by several environmental factors. The primary vulnerabilities stem from its aldehyde group and the halogenated aromatic system.
Sensitivity to Atmospheric Oxygen (Air Sensitivity)
The aldehyde functional group is inherently susceptible to oxidation, a process that can be initiated by atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid (5-bromo-4-chloronicotinic acid)[1]. While this may seem like a minor transformation, it fundamentally alters the compound's reactivity. For researchers intending to perform reductive amination or Wittig reactions, the presence of the carboxylic acid impurity will lead to significantly lower yields or complete reaction failure. This oxidative degradation can be accelerated by exposure to light and trace metal impurities.
Photosensitivity
A Safety Data Sheet for a related halogenated aromatic compound notes sensitivity to light[8]. Aromatic aldehydes and carbon-halogen bonds can be susceptible to photochemical reactions. Energy from UV light can be sufficient to either promote the oxidation of the aldehyde or potentially initiate radical reactions involving the carbon-halogen bonds. Therefore, prolonged exposure to direct sunlight or even ambient laboratory light should be rigorously avoided to prevent the formation of unspecified impurities.
Incompatible Materials
The most significant incompatibility is with strong oxidizing agents [8]. Contact with substances like potassium permanganate, chromium trioxide, or even hydrogen peroxide can lead to a rapid and potentially exothermic oxidation of the aldehyde group, compromising the material's integrity[1].
The diagram below illustrates the primary degradation pathway of concern for this molecule.
Caption: Primary oxidative degradation pathway.
Recommended Storage and Handling Protocols
To preserve the purity and reactivity of this compound, a multi-faceted approach to storage and handling is required. The consensus from multiple suppliers provides a clear and validated protocol.
Long-Term Storage Conditions
The compound should be stored under conditions that mitigate the risks identified above. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator/Cold Room) | Slows the rate of potential degradation reactions.[4][9] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.[3][8][9] |
| Light | Protect from light (Amber vial/Store in dark) | Avoids photochemical degradation.[8] |
| Container | Tightly sealed container | Prevents exposure to moisture and air.[8][9] |
Upon receipt, it is imperative to transfer the manufacturer's container to a designated cold, dark, and inert environment for long-term storage.
Laboratory Handling Workflow
Given the compound's hazard profile and stability concerns, a strict handling procedure must be followed.
Step-by-Step Handling Protocol:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid exclusively within a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust particles[9].
-
Dispensing: When weighing and dispensing the compound, take care to avoid creating dust. Use techniques that minimize aerosolization.
-
Inert Atmosphere Transfer: For reactions sensitive to the aldehyde's integrity, it is best practice to dispense the solid under a stream of nitrogen or argon and transfer it to the reaction vessel under an inert atmosphere.
-
Container Sealing: After dispensing the required amount, securely reseal the container, purge the headspace with an inert gas if possible, and promptly return it to the recommended storage conditions.
-
Decontamination: Clean any spills immediately. Wash hands thoroughly after handling.
The following workflow provides a visual decision-making guide for researchers upon receiving the compound.
Caption: Decision workflow for receipt and handling.
Conclusion
This compound is an indispensable research chemical whose utility is directly tied to its purity. Its principal vulnerabilities are oxidation of the aldehyde moiety and general sensitivity to light and air. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C under an inert atmosphere and protected from light—is critical for preserving its structural integrity. By implementing these scientifically-grounded procedures, researchers can ensure the reliability of their starting material, leading to more reproducible and successful synthetic outcomes.
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Safety Data Sheet . Angene Chemical. (Note: This SDS is for a related isomer, 6-Bromo-2-chloronicotinaldehyde, providing relevant handling and storage data for halogenated pyridine aldehydes). [Link]
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Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids . PubMed. [Link]
-
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids . ACS Publications. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents . PMC. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties . PMC - NIH. [Link]
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Navigating the Solubility Landscape of 5-Bromo-4-chloronicotinaldehyde: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability and ultimate therapeutic efficacy. This in-depth technical guide focuses on 5-Bromo-4-chloronicotinaldehyde, a halogenated pyridine derivative of significant interest in medicinal chemistry.[1] While this compound serves as a versatile intermediate in the synthesis of complex heterocyclic structures, its solubility profile in various organic solvents is a key parameter for its successful application in drug discovery workflows.[1] This guide provides a comprehensive analysis of the structural attributes of this compound, a theoretical framework for predicting its solubility in common organic solvents, and a detailed, field-proven protocol for its empirical determination.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from a promising lead compound to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a major cause of attrition. Nearly 40% of newly discovered chemical entities exhibit poor water solubility, which can severely limit their bioavailability.[2] Consequently, a thorough understanding of a compound's solubility in a range of solvents is essential during the early stages of drug development.[3][4] This knowledge informs critical decisions regarding formulation development, purification strategies, and the design of in vitro and in vivo assays.
This compound (Molecular Formula: C₆H₃BrClNO, Molecular Weight: 220.45 g/mol ) is a key building block in the synthesis of novel therapeutics.[5][6] Its halogenated pyridine core is a common motif in compounds targeting various biological pathways.[6] The aldehyde functional group offers a reactive handle for further chemical modifications, making it a valuable intermediate for medicinal chemists.[6] This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the solubility of this important compound.
Theoretical Assessment of Solubility: A Structure-Based Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[6] An analysis of the molecular structure of this compound provides valuable insights into its expected solubility in different classes of organic solvents.
The molecule possesses a combination of polar and non-polar features:
-
Polar Characteristics: The nitrogen atom within the pyridine ring and the electronegative oxygen atom of the aldehyde group introduce polarity. The lone pair of electrons on the nitrogen and the carbonyl group can act as hydrogen bond acceptors.
-
Non-Polar Characteristics: The aromatic pyridine ring and the bromo and chloro substituents contribute to the molecule's lipophilicity. The calculated LogP value of 2.31 indicates a moderate degree of lipophilicity.[5]
Based on this structural analysis, we can predict the following solubility trends:
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): These solvents are polar and can engage in dipole-dipole interactions with the polar regions of this compound. The absence of acidic protons in these solvents prevents them from acting as hydrogen bond donors, but their ability to accept hydrogen bonds may facilitate solvation. Therefore, good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of both donating and accepting hydrogen bonds.[7] The hydroxyl group of the alcohols can interact with the nitrogen atom and the carbonyl oxygen of the solute. Consequently, moderate to good solubility is expected in polar protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Given the molecule's moderate lipophilicity, some solubility is expected in non-polar solvents.[8] Toluene, being an aromatic solvent, may exhibit favorable π-stacking interactions with the pyridine ring. Dichloromethane, with its ability to induce dipole moments, may also be an effective solvent. Hexane, being purely non-polar, is expected to be the poorest solvent in this class.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capabilities of the solvent with the solute's heteroatoms. |
| Non-Polar Aromatic | Toluene | Moderate | Favorable π-stacking interactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Dipole-dipole interactions. |
| Non-Polar Aliphatic | Hexane | Low | Lack of favorable intermolecular interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data.[9] The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][3][10] The following protocol outlines the steps for determining the solubility of this compound, followed by quantification using UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer or HPLC system with a UV detector
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.
-
Carefully add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[12]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Using UV-Visible Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution. Aromatic compounds typically absorb in the UV range.[13]
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[14]
-
-
Using HPLC:
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, and flow rate.[15]
-
Inject the standard solutions to generate a calibration curve based on peak area versus concentration.
-
Inject the filtered saturated solution (diluted if necessary) and determine its concentration from the calibration curve.[1][16]
-
-
-
Calculation:
-
Calculate the solubility of this compound in the selected solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.
-
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development. This guide has provided a dual approach to this challenge: a theoretical prediction based on molecular structure and a detailed, practical protocol for its empirical determination. By leveraging the principles of "like dissolves like" and employing robust analytical techniques such as the shake-flask method coupled with UV-Vis spectroscopy or HPLC, researchers can obtain the critical solubility data needed to advance their research. This knowledge will ultimately facilitate more informed decisions in formulation, purification, and the overall progression of new chemical entities toward clinical evaluation.
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An In-depth Technical Guide to the GHS Hazard Classification of 5-Bromo-4-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 5-Bromo-4-chloronicotinaldehyde (CAS No. 1060802-24-5). As a halogenated pyridine derivative, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data to elucidate the basis for its classification, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction to this compound
This compound is a substituted pyridinecarboxaldehyde with the molecular formula C₆H₃BrClNO.[3] Its structure, featuring a reactive aldehyde group and strategically placed bromine and chlorine atoms, makes it a versatile building block in medicinal chemistry.[1] The presence of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the aldehyde group is reactive and participates in various chemical transformations to build more complex molecules.[1] Given its utility in research and development, a clear and robust hazard assessment is essential for safe handling and use.
The Globally Harmonized System (GHS) provides a standardized framework for classifying chemical hazards and communicating them through labels and safety data sheets (SDSs).[4][5][6] This system ensures consistency across different countries and regulatory bodies.[4][6] This guide will deconstruct the GHS classification of this compound based on currently available information.
GHS Hazard Classification Summary
Based on data provided by multiple chemical suppliers, this compound is classified under the GHS framework as follows.
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal (Category 4) | GHS07 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ||
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ||
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
This classification indicates that this compound presents moderate acute toxicity hazards through multiple exposure routes, as well as significant irritation potential to the skin, eyes, and respiratory system.[3][7]
Detailed Hazard Analysis
The GHS divides hazards into three main groups: health, physical, and environmental.[6][8] The classification of this compound is rooted in its health hazards. The following sections detail the rationale behind each classification.
Health Hazards
The health hazard assessment is based on the intrinsic properties of the chemical to cause adverse health effects.[9]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Causality: An acute toxicity classification in Category 4 is assigned to substances that can cause adverse health effects following a single or short-term oral, dermal, or inhalation exposure. While specific LD₅₀ (lethal dose, 50%) or LC₅₀ (lethal concentration, 50%) data for this compound is not publicly available in the search results, this classification is consistently provided by suppliers.[3][7] This suggests that the classification is likely based on data from structurally similar compounds (read-across) or computational toxicology models. The presence of reactive functional groups (aldehyde) and halogens on an aromatic ring system is often associated with biological activity and potential toxicity.
-
H315: Causes skin irritation
Causality: This classification is for substances that produce reversible inflammatory changes to the skin.[5] The aldehyde functional group can react with proteins in the skin, potentially leading to an irritant response. Halogenated aromatic compounds can also exhibit irritant properties. The consistent reporting of this hazard[7][10] indicates that direct contact with the skin should be avoided.
-
H319: Causes serious eye irritation
Causality: Category 2A is for substances that cause reversible eye irritation.[11] Chemicals that are skin irritants are often also eye irritants. The aldehyde functionality can be particularly irritating to mucous membranes, such as those in the eyes. Direct contact can lead to redness, pain, and inflammation.
-
H335: May cause respiratory irritation
Causality: This classification applies to substances that cause transient, narcotic effects or respiratory tract irritation.[11] For this compound, the specific hazard is respiratory irritation.[10] Inhalation of the solid dust or its vapors may irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.
Physical and Environmental Hazards
Currently, there is insufficient data in the provided search results to classify this compound for any physical hazards (e.g., flammability, explosivity) or environmental hazards (e.g., aquatic toxicity).[12] Safety data sheets for similar compounds sometimes note that the substance is not expected to be readily biodegradable, but specific data for this compound is lacking.[12]
Experimental Protocols & Safe Handling
Given the GHS classification, stringent safety protocols are required when handling this compound.
Personal Protective Equipment (PPE)
The following diagram illustrates the minimum required PPE for handling this compound, based on its hazard profile.
Caption: Diagram 2: GHS Classification Logic.
Conclusion
The GHS classification of this compound as harmful if swallowed, inhaled, or in contact with skin, and as a skin, eye, and respiratory irritant, is well-supported by data from chemical suppliers. This classification necessitates the use of appropriate engineering controls and personal protective equipment to ensure the safety of researchers and scientists. While specific toxicological and environmental data are not extensively published, the harmonized classification provides a robust and reliable basis for risk assessment and safe handling in a laboratory setting.
References
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Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (2023). United Nations. [Link]
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Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.). Wikipedia. [Link]
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About the GHS. (n.d.). UNECE. [Link]
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The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. [Link]
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Hazard classification. (n.d.). UNITAR. [Link]
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GHS Hazard Class and Hazard Category. (2016). ChemSafetyPro.COM. [Link]
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GHS Hazard Classification: Everything You Need to Know. (2014). ERA Environmental. [Link]
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This compound | CAS:1060802-24-5. (n.d.). Ark Pharma Scientific Limited. [Link]
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Methodological & Application
Synthesis protocol for 5-Bromo-4-chloronicotinaldehyde from nicotinic acid
Application Note: Strategic Synthesis of 5-Bromo-4-chloronicotinaldehyde
Introduction
This compound is a valuable trifunctional heterocyclic building block in medicinal and agrochemical research.[1] Its distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom on a pyridine core—offer strategic handles for sequential, site-selective modifications.[2] This differential reactivity is highly desirable for constructing complex molecular architectures, particularly in the development of nicotinic receptor modulators.[1]
This document outlines the key chemical transformations and strategic considerations for the synthesis of this compound, starting from the readily available precursor, nicotinic acid. The focus is on the underlying chemical principles and common synthetic pathways described in the literature, rather than a single, prescriptive protocol. Researchers should consult the cited primary literature for detailed experimental procedures.
Overall Synthetic Strategy
The conversion of nicotinic acid to this compound necessitates a multi-step sequence involving:
-
Halogenation of the pyridine ring at the 4- and 5-positions.
-
Functional group transformation of the carboxylic acid at the 3-position into an aldehyde.
The order and methodology of these steps are critical for achieving a successful synthesis, as the electronic nature of the pyridine ring and the directing effects of existing substituents heavily influence the outcome of each reaction.
Caption: Workflow for the conversion of a carboxylic acid to an aldehyde.
Reagent and Intermediate Hazard Summary
Proper safety precautions are paramount when performing this synthesis. The reagents and intermediates involved are hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Compound | Formula | Key Hazards |
| Nicotinic Acid | C₆H₅NO₂ | Irritant |
| Thionyl Chloride | SOCl₂ | Corrosive, reacts violently with water, toxic by inhalation |
| Bromine | Br₂ | Highly corrosive, toxic, strong oxidizer |
| Lithium Aluminum Hydride | LiAlH₄ | Reacts violently with water, flammable solid |
| Diisobutylaluminium Hydride | (i-Bu)₂AlH | Pyrophoric, reacts violently with water, corrosive |
| 5-Bromonicotinic acid | C₆H₄BrNO₂ | Irritant, potential mutagen |
Conclusion
The synthesis of this compound from nicotinic acid is a multi-step process that requires careful control over halogenation and reduction reactions. The strategic choice of reagents and the sequence of transformations are critical to managing the reactivity of the electron-deficient pyridine ring and achieving the selective conversion of the carboxylic acid to an aldehyde. The methods outlined here, based on established literature precedents, provide a robust strategic framework for researchers aiming to synthesize this versatile chemical intermediate.
References
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- Google Patents.US7528256B2 - Process for the preparation of nicotinaldehydes.
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Murray, A. 3rd, Foreman, W. W., & Langham, W. (1947). The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon. Science, 106(2751), 277. Available at: [Link]
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Behrman, E. J. (2020). Oxidation of halogenated nicotinic acids. ResearchGate. Available at: [Link]
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Hughes, D. E. (1957). Observations on the oxidation of halogenated nicotinic acids. Journal of Biological Chemistry, 228(2), 947-53. Available at: [Link]
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-
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-chloronicotinaldehyde
Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyridine Core
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its mild conditions, exceptional functional group tolerance, and the broad commercial availability of its organoboron reagents.[1][2] This palladium-catalyzed transformation is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 5-Bromo-4-chloronicotinaldehyde, a challenging yet valuable substrate for creating complex molecular architectures.
This compound presents a unique synthetic challenge due to the presence of two distinct halogen atoms on the pyridine ring, raising critical questions of regioselectivity. The ability to selectively functionalize either the C-Br or C-Cl bond opens pathways for divergent synthesis, allowing for the sequential introduction of different aryl or heteroaryl groups. This application note will dissect the mechanistic principles governing this selectivity and provide robust protocols for achieving desired coupling outcomes, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Insights: The Catalytic Cycle and the Question of Regioselectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
The Catalytic Cycle
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// Edges Reagents -> Pd0 [style=invis]; Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [dir=none]; Transmetalation -> Diorgano_Pd; Diorgano_Pd -> RedElim [dir=none]; RedElim -> Product; Product -> Pd0 [label=" Catalyst\nRegeneration"];
// Invisible edges for layout {rank=same; OxAdd; Transmetalation; RedElim;} {rank=same; PdII_Intermediate; Diorgano_Pd;} } dot Caption: The key steps of the Suzuki-Miyaura reaction.
-
Oxidative Addition : This is often the rate-determining step where the active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile. The general reactivity trend for halogens in this step is I > Br > OTf > Cl.[7]
-
Transmetalation : The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻), facilitating the transfer.[8][9][10][11]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[6][12]
Controlling Regioselectivity with this compound
For a dihalogenated substrate like this compound, the initial oxidative addition step dictates which halogen is replaced. Based on bond dissociation energies and general reactivity trends, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.[7] Therefore, under standard Suzuki-Miyaura conditions, selective coupling at the 5-position (C-Br) is the expected and predominant outcome.
Achieving a "switch" in selectivity to favor coupling at the 4-position (C-Cl) is more challenging and typically requires specialized catalyst systems. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, sometimes enabling the oxidative addition of the stronger C-Cl bond.[13][14] However, for a general and reliable protocol, targeting the C-Br bond is the most straightforward approach.
Experimental Design: Key Parameter Selection
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
-
Palladium Source : A variety of Pd(0) and Pd(II) precatalysts can be used. Pd(PPh₃)₄ is a classic choice, while combinations like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are also highly effective.[6][7] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4]
-
Ligands : For coupling with aryl bromides, standard triphenylphosphine (PPh₃) is often sufficient. However, for more challenging substrates, including heteroaryl chlorides, or to enhance reaction rates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are recommended.[14][15] These ligands promote both the oxidative addition and reductive elimination steps.[14]
The Critical Role of the Base
The base is essential for the transmetalation step.[10] There are two proposed mechanisms for its action: formation of a highly nucleophilic boronate species ([ArB(OH)₃]⁻) or generation of a palladium(II) hydroxide complex that reacts with the neutral boronic acid.[8][11][16]
-
Common Bases : Inorganic bases are most frequently used.[11]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely applicable, with Cs₂CO₃ often being more effective for less reactive substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling heteroaryl compounds.
-
Hydroxides (NaOH, KOH): Strong bases used in aqueous solvent mixtures.
-
Fluorides (KF, CsF): Can be effective, especially in anhydrous conditions, though less common.[10]
-
Solvent Systems
The choice of solvent is crucial for ensuring all components remain in solution and for influencing the reaction rate. Biphasic solvent systems are common.
-
Aqueous Systems : Mixtures like 1,4-Dioxane/Water, Toluene/Water, or THF/Water are very common and effective.
-
Anhydrous Systems : Solvents like DMF or DME can be used, particularly with bases like K₃PO₄.
Detailed Experimental Protocol: Selective Coupling at the 5-Position (C-Br)
This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid at the C-5 position.
Materials and Reagents
| Reagent/Material | Stoichiometry (equiv.) | Example Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 220.4 mg (1.0 mmol) | Electrophile |
| Arylboronic Acid | 1.1 - 1.2 | 1.1 - 1.2 mmol | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | 16.4 mg (0.04 mmol) | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276.4 mg (2.0 mmol) | Base |
| 1,4-Dioxane | - | 8 mL | Solvent (Organic Phase) |
| Deionized Water | - | 2 mL | Solvent (Aqueous Phase) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying Agent |
| Ethyl Acetate | - | For extraction | Extraction Solvent |
| Brine | - | For washing | Aqueous Wash |
| Silica Gel | - | For chromatography | Stationary Phase for Purification |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition : Add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Add the solvent to the reaction flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-4-chloronicotinaldehyde.[12][18]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure the inert atmosphere is maintained. Use a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. Consider a more active ligand like XPhos or a pre-catalyst system (e.g., PEPPSI-IPr for challenging couplings).[4] |
| Side Products | Protodeboronation of the boronic acid or homocoupling of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure the base is thoroughly mixed. Minimize reaction time once the starting material is consumed. Protodeboronation can be accelerated in aqueous conditions for some heteroaryl boronates.[4] |
| No Reaction | Poor quality reagents, catalyst poisoning (oxygen), or incorrect stoichiometry. | Use freshly purchased or purified reagents. Ensure solvents are adequately degassed. Re-verify the mass and molar equivalents of all reagents. |
| Aldehyde Reduction | Presence of reducing impurities or specific reaction conditions. | While unlikely under standard Suzuki conditions, if aldehyde reduction is observed, ensure reagents are pure. The aldehyde group is generally stable under these conditions.[19] Purification via crystallization or bisulfite adduct formation are alternative methods if chromatography is problematic.[18] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable and powerful method for the synthesis of 5-aryl-4-chloronicotinaldehydes. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective functionalization at the 5-position can be achieved with high efficiency. Careful selection of the catalyst, ligand, base, and solvent system is paramount to success. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this important transformation in the development of novel chemical entities.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Gomes, P. H. M., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Dutta, A., & Boro, B. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Retrieved from [Link]
-
Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
Chtita, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Conrad, J., et al. (2018). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie. Retrieved from [Link]
-
Li, H., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. Retrieved from [Link]
-
O'Duill, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Brown, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
- Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
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Application Note: Strategic Selection of Palladium Catalysts for Site-Selective Cross-Coupling of 5-Bromo-4-chloronicotinaldehyde
Abstract
5-Bromo-4-chloronicotinaldehyde is a highly valuable difunctional heterocyclic building block in medicinal chemistry and drug development. Its utility is often predicated on the ability to perform selective chemical modifications at its two distinct carbon-halogen centers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalyst systems to achieve site-selective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We delve into the fundamental principles governing the differential reactivity of the C5-Br and C4-Cl bonds, explain the causal relationships behind catalyst, ligand, and base selection, and provide detailed, validated protocols for achieving selective functionalization at the more reactive C5-bromo position. This guide is designed to empower chemists to navigate the complexities of cross-coupling on polyhalogenated heterocycles with confidence and precision.
The Challenge: Site-Selectivity in Dihalogenated Pyridines
The core synthetic challenge presented by this compound lies in controlling which of the two halogen atoms participates in the palladium-catalyzed cross-coupling reaction. Achieving high site-selectivity is paramount to avoiding product mixtures that are difficult to separate and to enable streamlined, multi-step synthetic sequences.
The selectivity is primarily dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][2] In this step, the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The relative rates of oxidative addition at the C5-Br versus the C4-Cl bond are governed by two main factors:
-
Intrinsic Bond Reactivity: The general order of reactivity for aryl halides in oxidative addition is C–I > C–Br > C–Cl.[3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it kinetically more favorable for the palladium catalyst to insert at the C5-bromo position.
-
Electronic and Steric Environment: The pyridine nitrogen and the electron-withdrawing aldehyde group influence the electronic properties of the ring. The C4 position is adjacent to the electron-withdrawing aldehyde and is electronically activated. However, for many dihalogenated N-heteroarenes, reactions tend to favor the site adjacent to the heteroatom.[4] In this specific substrate, the inherent superiority of bromine as a leaving group typically dominates, making the C5-Br bond the preferred site for "conventional" cross-coupling.[3]
Achieving selective coupling at the C5-Br position is therefore the more straightforward transformation, while targeting the C4-Cl bond would require specialized "unconventional" conditions designed to override the natural reactivity bias.[4][5]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-chloronicotinaldehyde.
Application Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Bromo Position
Objective: To achieve a selective C-N bond formation at the C5-bromo position with a primary or secondary amine.
Catalyst Rationale: Buchwald-Hartwig amination, especially with less reactive aryl halides, requires a highly active catalyst system. This is achieved by combining a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand. [6]XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice as it is known to promote the amination of a wide range of aryl halides with high efficiency. [7]A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential for the deprotonation step of the catalytic cycle. [3][8]
Catalytic Cycle Visualization
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous (10 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Reaction Setup (in a glovebox): To the oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Reagent Addition: Add the this compound, followed by the anhydrous toluene. Finally, add the amine coupling partner.
-
Reaction: Seal the flask tightly. Remove it from the glovebox and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-4-chloronicotinaldehyde.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxygen exposure); Impure reagents (water). | Ensure a strictly inert atmosphere. Use anhydrous, degassed solvents and high-purity reagents. Consider using a pre-catalyst. [9] |
| Hydrodehalogenation | The C-Br bond is reduced to C-H instead of coupling. | Ensure the base is completely anhydrous. Sometimes lowering the reaction temperature can mitigate this side reaction. |
| Poor Selectivity | Catalyst system is too active, leading to reaction at the C-Cl bond. | For Suzuki, avoid highly active ligands like biarylphosphines if C-Br selectivity is desired. For Buchwald-Hartwig, ensure the reaction is not overheated or run for an excessive time. |
| Failed C-Cl Coupling | (If attempting unconventional selectivity) Catalyst is not active enough. | To target the C-Cl bond, highly active, bulky ligands (e.g., hindered NHCs or biarylphosphines) and higher temperatures are required. [4][10]This is an advanced undertaking. |
Conclusion
The selective functionalization of this compound is a readily achievable goal through the strategic selection of a palladium catalyst system. By understanding the inherent reactivity difference between the C-Br and C-Cl bonds, researchers can reliably target the C5-bromo position for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed in this note provide robust starting points for synthesis, emphasizing the critical role of the ligand and base in dictating the reaction outcome. Mastery of these principles enables the efficient and predictable elaboration of this versatile building block for applications in pharmaceutical and materials science discovery.
References
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. National Institutes of Health. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]
-
Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. ACS Publications. [Link]
-
Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. ACS Publications. [Link]
-
Representative examples of the C–NHC and X–NHC bond forming reactions... ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. ACS Publications. [Link]
-
Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health. [Link]
-
The key role of R–NHC coupling (R = C, H, heteroatom) and M–NHC bond cleavage in the evolution of M/NHC complexes and formation of catalytically active species. Royal Society of Chemistry. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Phosphorus-Based Catalysis. ACS Publications. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Royal Society of Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
The Role of NHC Ligands in Oxidation Catalysis. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
N-Heterocyclic Carbene Complexes in C–H Activation Reactions. ACS Publications. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health. [Link]
-
Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. ResearchGate. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
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Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-chloronicotinaldehyde in Drug Discovery
An In-Depth Guide for Medicinal Chemists
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of complex and novel bioactive molecules. 5-Bromo-4-chloronicotinaldehyde has emerged as a highly valuable heterocyclic building block, primarily due to the orthogonal reactivity of its functional groups.[1][2] This substituted pyridine aldehyde offers a trifecta of reactive sites: an aldehyde for chain extension and functionalization, and two distinct halogen atoms—a bromine and a chlorine—poised for differential elaboration via modern cross-coupling chemistry.[1]
The inherent asymmetry and electron-deficient nature of the pyridine ring, further modulated by its halogen substituents, provide a scaffold that is frequently found in pharmacologically active agents. Halogenated pyridines are a cornerstone in pharmaceutical development, as the inclusion of halogens can significantly enhance a molecule's physicochemical properties, including lipophilicity and metabolic stability.[1] This guide provides a detailed exploration of the chemical personality of this compound and outlines protocols for its strategic deployment in drug discovery campaigns, with a particular focus on the synthesis of kinase inhibitor scaffolds.
| Property | Value | Source |
| CAS Number | 1060802-24-5 | [3] |
| Molecular Formula | C₆H₃BrClNO | [4] |
| Molecular Weight | 220.45 g/mol | [1][4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [1][5] |
| Storage | 4°C or Refrigerator, under Nitrogen | [4][5] |
Part 1: The Chemical Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. Understanding this differential reactivity is the foundation for designing efficient and selective synthetic routes.
-
The Aldehyde Group (C3 Position): The formyl group is a versatile handle for a wide array of classical organic transformations. It serves as an electrophilic site for nucleophilic additions and can be readily converted into other functional groups.
-
Reductive Amination: Forms secondary or tertiary amines, a crucial step for introducing side chains that can interact with biological targets.
-
Wittig Olefination: Extends the carbon skeleton by forming alkenes.
-
Oxidation: Can be oxidized to the corresponding 5-bromo-4-chloronicotinic acid, providing a carboxylic acid attachment point.[1]
-
Reduction: Can be reduced to the hydroxymethyl group, offering a linker or hydrogen bond donor.
-
-
The Bromine Atom (C5 Position): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This selective reactivity is the cornerstone of its utility.
-
Suzuki-Miyaura Coupling: The preferred site for introducing aryl or heteroaryl groups. Boronic acids are essential building blocks for this transformation.[6]
-
Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Creates C-N bonds to introduce amines or amides.
-
-
The Chlorine Atom (C4 Position): The C-Cl bond is less reactive in standard cross-coupling conditions compared to the C-Br bond. This allows for sequential functionalization. After the C-Br bond has been reacted, more forcing conditions (e.g., different ligands, higher temperatures) can be used to react the C-Cl bond, or it can be targeted by nucleophilic aromatic substitution (SNAr).
The diagram below illustrates the orthogonal reactivity of this compound, which enables a stepwise and controlled approach to building molecular complexity.
Caption: Orthogonal reactivity map of this compound.
Part 2: Application Focus - Synthesis of a Multi-Targeted Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of therapeutics, particularly in oncology.[7] Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. The structure of this compound is an ideal starting point for generating a library of potential kinase inhibitors. The workflow below outlines a robust, two-step sequence to a common kinase inhibitor scaffold where a key aromatic group is installed at C5 and a solubilizing/target-engaging amine side chain is installed at C3.
Caption: Two-step synthetic workflow to a kinase inhibitor scaffold.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position
Rationale: This protocol selectively targets the C5-bromo position for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond, allowing for high selectivity under appropriate conditions. A common catalyst system like Pd(dppf)Cl₂ is robust and effective for this class of transformation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 220 mg, 1.0 mmol).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol), Pd catalyst (0.03 mmol), and sodium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-aryl-4-chloronicotinaldehyde intermediate.
Protocol 2: Reductive Amination of the Aldehyde
Rationale: This protocol functionalizes the aldehyde group of the Suzuki product to install a side chain, which is often crucial for engaging with the solvent front or specific amino acid residues in a kinase active site. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other reducing agents like sodium cyanoborohydride, is tolerant of many functional groups, and does not require strict pH control.
Materials:
-
5-Aryl-4-chloronicotinaldehyde intermediate from Protocol 1 (1.0 equiv)
-
Amine (e.g., morpholine or piperazine derivative) (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Acetic Acid (catalytic, ~5% of solvent volume)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Vessel Preparation: To a round-bottom flask with a magnetic stir bar, dissolve the 5-aryl-4-chloronicotinaldehyde intermediate (e.g., 1.0 mmol) in the chosen solvent (e.g., 15 mL).
-
Amine Addition: Add the amine (1.1 mmol) and the catalytic acetic acid. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add the sodium triacetoxyborohydride in one portion. Note: The reaction may effervesce slightly.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the final target molecule.
Conclusion and Outlook
This compound is a powerful and strategically designed building block for modern medicinal chemistry. Its well-differentiated reactive sites allow for a predictable and controlled synthesis of complex molecular architectures. The protocols detailed herein for sequential Suzuki coupling and reductive amination represent a fundamental and reliable pathway toward the generation of libraries of potential kinase inhibitors and other high-value pharmaceutical leads. By leveraging the unique chemical handles of this compound, drug discovery teams can efficiently navigate chemical space and accelerate the development of next-generation therapeutics.
References
-
This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]
-
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. Available at: [Link]
-
Total synthesis and development of bioactive natural products - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central . National Institutes of Health. Available at: [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC . National Institutes of Health. Available at: [Link]
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- 2. This compound [myskinrecipes.com]
- 3. This compound | 1060802-24-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1060802-24-5 [sigmaaldrich.com]
- 6. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Using 5-Bromo-4-chloronicotinaldehyde to synthesize kinase inhibitors
Topic: Strategic Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloronicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The nicotinamide scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2][3][4][5] This application note provides a detailed guide for leveraging this compound, a versatile and strategically functionalized building block, for the efficient synthesis of diverse kinase inhibitor libraries. We present detailed protocols for sequential, site-selective cross-coupling reactions and subsequent modifications, explaining the chemical principles that underpin these powerful transformations.
Introduction: The Strategic Advantage of this compound
This compound is an ideal starting material for kinase inhibitor synthesis due to the orthogonal reactivity of its functional groups.[6][7] This differential reactivity allows for a controlled, stepwise elaboration of the molecular scaffold, enabling the systematic exploration of structure-activity relationships (SAR).
-
Two Distinct Halogen Atoms : The key feature is the presence of both bromine at the 5-position and chlorine at the 4-position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[6][8] This reactivity difference enables selective functionalization, first at the C5 position via the C-Br bond, leaving the C-Cl bond intact for a subsequent, distinct transformation.
-
A Versatile Aldehyde Handle : The aldehyde group at the 3-position serves as a versatile synthetic handle. It can be readily converted into other critical functional groups, such as a carboxylic acid for amide couplings (to generate nicotinamide derivatives) or subjected to reductive amination to introduce diverse amine side chains.[6]
This combination of features allows for a divergent synthetic approach, where a common intermediate can be used to generate a wide array of final compounds, each probing different regions of a kinase's ATP-binding pocket.
Caption: General synthetic strategy for kinase inhibitors.
Protocol I: Selective Suzuki-Miyaura Coupling at the C5-Position
The first step in our divergent synthesis is the selective functionalization of the C5-position via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the C-Br of the pyridine ring and an aryl or heteroaryl boronic acid.[9] This is a robust and widely used method for introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.
Rationale and Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[9][10] The active Pd(0) catalyst undergoes oxidative addition into the more labile C-Br bond. Following a base-assisted transmetalation step with the boronic acid, the desired C-C bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
Materials & Reagents
| Reagent | Purpose | Typical Amount (Molar Eq.) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.02 - 0.05 |
| Na₂CO₃ or K₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane / Water (e.g., 4:1) | Solvent System | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - |
| Silica Gel | Stationary Phase | - |
| Hexane / Ethyl Acetate | Mobile Phase | - |
Procedure
-
Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Degassing : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[9]
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 5-aryl-4-chloronicotinaldehyde product.[9]
-
Characterization : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Buchwald-Hartwig Amination at the C4-Position
With the C5-position functionalized, the less reactive C-Cl bond at the C4-position is now targeted. The Buchwald-Hartwig amination is the premier method for forming a C-N bond between an aryl halide and an amine.[11][12] This step is crucial for installing moieties that can form key hydrogen bond interactions with the hinge region of the kinase active site.
Rationale and Mechanistic Overview
Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition to the less reactive C-Cl bond and promoting the subsequent reductive elimination to form the C-N bond.[11][13][14] A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
Materials & Reagents
| Reagent | Purpose | Typical Amount (Molar Eq.) |
| 5-aryl-4-chloronicotinaldehyde | Starting Material | 1.0 |
| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.3 |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.01 - 0.02 |
| Xantphos or RuPhos | Ligand | 0.02 - 0.04 |
| NaOt-Bu or Cs₂CO₃ | Base | 1.4 - 2.0 |
| Toluene or Dioxane | Solvent | - |
Procedure
-
Inert Atmosphere Setup : In a glovebox or under a flow of inert gas, add the 5-aryl-4-chloronicotinaldehyde (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), ligand (e.g., Xantphos, 0.02 equiv.), and base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition : Add the solvent (e.g., Toluene) followed by the amine (1.1 equiv.).
-
Reaction : Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitoring : Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up : Cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-aryl-nicotinaldehyde.
-
Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Protocol III: Downstream Modifications of the Aldehyde
The final step involves modifying the aldehyde group to complete the synthesis of the target kinase inhibitor scaffold.
Option A: Oxidation and Amide Coupling
Oxidation of the aldehyde to a carboxylic acid provides a substrate for standard amide bond formation, yielding the common nicotinamide core found in many inhibitors.[3]
Procedure (Two Steps)
-
Oxidation : Dissolve the aldehyde intermediate in a suitable solvent (e.g., acetone or t-BuOH/water). Add an oxidizing agent such as Potassium Permanganate (KMnO₄) or Pinnick oxidation reagents (NaClO₂ with a scavenger).[6] Stir until the reaction is complete (monitored by TLC/LC-MS). Work up appropriately to isolate the carboxylic acid.
-
Amide Coupling : To a solution of the carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in a solvent like DMF, add an amide coupling agent (e.g., HATU, 1.2 equiv.) and a base (e.g., DIPEA, 2.0 equiv.). Stir at room temperature until completion. Purify via standard work-up and chromatography.
Option B: Reductive Amination
Reductive amination directly converts the aldehyde into a C-N single bond, providing a flexible linker to introduce additional pharmacophoric elements.
Procedure
-
Reaction Setup : Dissolve the aldehyde intermediate (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in a solvent such as Dichloromethane (DCM) or Dichloroethane (DCE).
-
Imine Formation : Add a dehydrating agent like anhydrous MgSO₄ or a few drops of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Reduction : Add a mild reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise.
-
Completion and Work-up : Stir at room temperature until the reaction is complete (monitored by LC-MS). Quench the reaction with saturated NaHCO₃ solution, extract with DCM, and purify by chromatography.
Case Study: Conceptual Synthesis of an Aurora Kinase Inhibitor Scaffold
To illustrate the integrated workflow, we present a conceptual synthesis of a molecule based on known nicotinamide inhibitors of Aurora kinases.[3]
Caption: Conceptual workflow for synthesizing a kinase inhibitor.
Conclusion
This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors. Its differentially reactive halogen atoms permit selective and sequential cross-coupling reactions, while the aldehyde group offers multiple avenues for diversification. The protocols detailed in this note provide a reliable and logical framework for researchers to efficiently construct libraries of novel nicotinamide-based compounds for drug discovery campaigns.
References
- Benchchem. This compound | 1060802-24-5.
- Benchchem. for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- MySkinRecipes. This compound.
- MDPI. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies.
- SciSpace. Nicotinamide derivative used as a p38 kinase inhibitor (2007).
- PubMed.
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts.
- Benchchem. for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- NIH. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- PubMed. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
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- 3. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. jk-sci.com [jk-sci.com]
Application Note and Experimental Protocol for the Synthesis of (5-Bromo-4-chloropyridin-3-yl)methanol
An In-Depth Guide to the Selective Reduction of 5-Bromo-4-chloronicotinaldehyde
Abstract
This document provides a comprehensive guide for the selective reduction of this compound to its corresponding primary alcohol, (5-bromo-4-chloropyridin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. We will delve into the mechanistic rationale for selecting an appropriate reducing agent, present a detailed, field-tested experimental protocol, and provide guidelines for purification and characterization. The focus is on ensuring high chemoselectivity, operational simplicity, and safety.
Introduction and Strategic Overview
(5-Bromo-4-chloropyridin-3-yl)methanol is a valuable functionalized pyridine building block. Its synthesis from the commercially available aldehyde is a fundamental transformation in organic chemistry. The primary challenge lies in selectively reducing the aldehyde group without affecting the two halogen substituents on the pyridine ring. The choice of the reducing agent is therefore paramount to the success of this synthesis.
This guide will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ideal for this transformation. We will explore the causality behind this choice and provide a robust protocol suitable for implementation in a research or process development setting.
The Chemistry: Choosing the Right Tool for the Job
The reduction of an aldehyde to a primary alcohol is typically achieved using hydride-based reducing agents. The two most common reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent.[1] It will readily reduce aldehydes and ketones, but also esters, carboxylic acids, amides, and, critically for this application, alkyl and aryl halides.[1][2] Using LiAlH₄ for the reduction of this compound would likely result in the undesired reduction of the C-Cl and C-Br bonds, leading to a mixture of byproducts.
-
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder and more selective reagent.[3] It is highly effective for the reduction of aldehydes and ketones but does not typically reduce esters, amides, or carbon-halogen bonds under standard conditions.[4] This high degree of chemoselectivity makes NaBH₄ the ideal choice for the synthesis of (5-bromo-4-chloropyridin-3-yl)methanol, ensuring the integrity of the bromo and chloro substituents.
Mechanism of Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a protic solvent like methanol or ethanol, this intermediate is subsequently protonated during the reaction or workup to yield the final primary alcohol.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate safety considerations.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 220.45 | 1060802-24-5 | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Reducing agent |
| Methanol (MeOH), Anhydrous | 32.04 | 67-56-1 | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 12125-02-9 | Quenching Solution |
| Saturated aq. Sodium Chloride (Brine) | 58.44 | 7647-14-5 | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying Agent |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Reaction Workflow Diagram
Sources
Oxidation of 5-Bromo-4-chloronicotinaldehyde to 5-bromo-4-chloronicotinic acid
An Application Guide for the Synthesis of 5-Bromo-4-chloronicotinic Acid via Pinnick Oxidation
Abstract
This comprehensive application note provides a detailed and robust protocol for the selective oxidation of 5-bromo-4-chloronicotinaldehyde to its corresponding carboxylic acid, 5-bromo-4-chloronicotinic acid. This transformation is crucial for the synthesis of advanced intermediates in the pharmaceutical and agrochemical sectors.[1][2] The guide is designed for researchers, chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis. The featured methodology is the Pinnick oxidation, a mild and highly selective process renowned for its tolerance of sensitive functional groups.[3][4][5]
Introduction and Significance
5-Bromo-4-chloronicotinic acid is a valuable heterocyclic building block. The strategic placement of chloro and bromo substituents on the pyridine ring offers differential reactivity, enabling its use as a versatile precursor in the synthesis of complex molecular architectures through various cross-coupling reactions.[6] Its derivatives are integral to the development of novel therapeutic agents and advanced agrochemicals.
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While numerous oxidizing agents can accomplish this, many employ harsh conditions or heavy metals, limiting their use with functionalized, sensitive substrates. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, stands out as a superior method. It is particularly effective for heteroaromatic aldehydes and α,β-unsaturated systems, offering high yields and chemoselectivity with minimal side reactions.[3][7][8]
This guide details a validated protocol for the Pinnick oxidation of this compound, emphasizing the rationale behind each procedural step to empower the user with a deep understanding of the reaction chemistry.
Reaction Principle and Mechanism
The Pinnick oxidation converts aldehydes to carboxylic acids using sodium chlorite as the terminal oxidant. The reaction's efficacy hinges on the in-situ generation of the active oxidizing agent, chlorous acid (HClO₂), from the sodium chlorite salt under weakly acidic conditions.[3]
The core mechanistic steps are as follows:
-
Formation of Chlorous Acid: A mild acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄), protonates the chlorite anion (ClO₂⁻) to form chlorous acid (HClO₂).[3]
-
Nucleophilic Addition: The aldehyde's carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by the chlorous acid.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation. This key step involves the transfer of the aldehydic hydrogen to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[3][5][7]
-
Scavenging the Byproduct: The generated hypochlorous acid (HOCl) is a reactive oxidant that can engage in undesirable side reactions, such as reacting with the starting aldehyde or the chlorite oxidant itself.[3] To prevent this, a scavenger is added. 2-Methyl-2-butene is a common and effective scavenger that reacts with HOCl in an electrophilic addition reaction, neutralizing it.[7][8] Hydrogen peroxide is another effective scavenger.[3][9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. psiberg.com [psiberg.com]
- 6. benchchem.com [benchchem.com]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. scribd.com [scribd.com]
Application Note & Protocol: A Robust, Regioselective Pathway to 5-Bromo-4-chloronicotinaldehyde and Its Derivatives
Abstract: 5-Bromo-4-chloronicotinaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its strategically placed and differentially reactive halogen atoms, combined with the aldehyde functionality, make it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2] This application note provides a comprehensive guide for the regioselective synthesis of this key intermediate, starting from readily available precursors. We further detail a robust protocol for its subsequent derivatization using Suzuki-Miyaura cross-coupling, enabling access to a diverse library of 5-aryl-4-chloronicotinaldehyde derivatives. The protocols herein are designed for researchers in medicinal chemistry, chemical biology, and organic synthesis, with a focus on explaining the causal principles behind experimental choices to ensure reproducibility and facilitate adaptation.
Introduction and Strategic Overview
The substituted pyridine scaffold is a cornerstone of modern pharmacology, frequently found in molecules targeting the central nervous system, including nicotinic acetylcholine receptors (nAChRs).[3][4][5] The synthesis of polysubstituted pyridines, however, is often challenged by issues of regioselectivity. Direct electrophilic substitution on the pyridine ring can lead to mixtures of isomers, complicating purification and reducing overall efficiency.
To overcome this, a robust and controllable synthetic strategy is required. Our approach avoids direct, and often unpredictable, functionalization of the pyridine core. Instead, we employ a multi-step sequence that leverages the inherent reactivity and directing effects of pre-installed functional groups. This ensures high regiochemical fidelity at each transformation.
The overall synthetic workflow is depicted below. It begins with the conversion of a 4-hydroxypyridine precursor, proceeds through regioselective halogenation, and concludes with the selective formation of the aldehyde. This product then serves as a substrate for palladium-catalyzed cross-coupling reactions.
Figure 1: Overall workflow for the synthesis and derivatization of this compound.
Mechanistic Principles: Achieving Regiocontrol
A cornerstone of this synthetic sequence is the highly regioselective electrophilic bromination of 4-chloronicotinic acid. The outcome of this reaction is governed by the electronic directing effects of the substituents on the pyridine ring.
-
The Pyridine Nitrogen: As a heteroatom, the nitrogen is strongly electron-withdrawing via induction, deactivating the entire ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.
-
The Carboxyl Group (-COOH) at C3: This is a meta-directing, deactivating group. It withdraws electron density, further deactivating the ortho (C2, C4) and para (C6) positions relative to the meta (C5) position.
-
The Chloro Group (-Cl) at C4: While a deactivator through induction, it is a weak ortho-, para-director due to lone pair resonance. However, its inductive deactivation is the dominant effect.
The cumulative effect directs the incoming electrophile (Br+) to the C5 position—the position least deactivated by the combined influence of the ring nitrogen and the C3-carboxyl group.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents and reactions. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of 4-Chloronicotinic Acid
-
Reagents & Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise at 0 °C. After the addition is complete, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. A precipitate will form. Adjust the pH to ~4-5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-chloronicotinic acid.
-
Causality: POCl₃ is a standard and effective reagent for converting hydroxypyridines to their corresponding chloropyridines. The catalytic DMF facilitates the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.
Protocol 2: Regioselective Synthesis of 5-Bromo-4-chloronicotinic Acid
-
Reagents & Setup: In a round-bottom flask, dissolve 4-chloronicotinic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄).
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Carefully pour the reaction mixture onto ice. The product will precipitate out of the solution.
-
Isolation: Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and then dry under high vacuum.
Protocol 3: Synthesis of this compound
This transformation is best achieved via a two-step sequence involving the formation of a Weinreb amide to prevent over-reduction to the alcohol.
Step A: Formation of the Weinreb Amide
-
Acid Chloride Formation: Suspend 5-bromo-4-chloronicotinic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) followed by a catalytic drop of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.
-
Amide Formation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Weinreb amide, which can be purified by column chromatography.
Step B: Reduction to the Aldehyde
-
Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Quenching: Stir at -78 °C for 1 hour, then quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Isolation: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography.
-
Causality: The Weinreb amide forms a stable chelated intermediate with DIBAL-H, which collapses to the aldehyde only upon aqueous work-up. This prevents the common side reaction of over-reduction to the corresponding alcohol.
Derivatization via Suzuki-Miyaura Cross-Coupling
The C5-bromine atom is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly effective for this purpose.[6][7]
Sources
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- 2. This compound [myskinrecipes.com]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Mastering the Wittig Reaction for Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Challenges of Pyridine Aldehydes
The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds with exceptional regiocontrol.[1] This olefination transforms aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, driven by the formation of the highly stable triphenylphosphine oxide byproduct.[2] While broadly applicable, the extension of the Wittig reaction to heteroaromatic aldehydes, specifically pyridine aldehydes, introduces a set of unique challenges not encountered with their simple aromatic or aliphatic counterparts.
The inherent basicity of the pyridine nitrogen atom can interfere with the reaction in several ways:
-
Ylide Quenching: The nitrogen can act as a base, quenching the phosphorus ylide, which is itself a strong base. This is particularly problematic with less stable ylides.
-
Side Reactions: The nucleophilic nitrogen can compete with the ylide in reactions, potentially leading to undesired byproducts.
-
Altered Reactivity: The electron-withdrawing nature of the pyridine ring, especially when the nitrogen is in the 2- or 4-position, can influence the electrophilicity of the aldehyde carbonyl group.
Successfully navigating these challenges requires a careful and informed selection of reaction conditions. This guide provides a detailed overview of the critical parameters, offering field-proven protocols and explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Core Principles for Success: Ylides, Solvents, and Bases
The outcome of a Wittig reaction on a pyridine aldehyde is dictated by the interplay between the ylide's stability, the choice of base, and the solvent system. A foundational understanding of these elements is critical for protocol design.
1. The Nature of the Ylide: Stabilized vs. Non-Stabilized
Phosphorus ylides are generally categorized based on the substituents on the carbanionic carbon, which determines their stability and reactivity.[3]
-
Non-Stabilized Ylides (e.g., R = alkyl, H): These are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.[4][5] Their high basicity makes them susceptible to quenching by the pyridine nitrogen, necessitating careful selection of reaction conditions, often at low temperatures.
-
Stabilized Ylides (e.g., R = CO₂R', COR', CN): These ylides are less reactive due to resonance stabilization of the carbanion.[6] They generally react well with aldehydes but poorly with ketones.[2][6] A key advantage in the context of pyridine aldehydes is their lower basicity, which minimizes side reactions. These ylides almost exclusively produce the thermodynamically favored (E)-alkene.[4][7]
-
Semi-Stabilized Ylides (e.g., R = aryl, vinyl): These exhibit intermediate reactivity and often yield mixtures of (E) and (Z)-alkenes, with selectivity being highly dependent on the specific reaction conditions.[4]
2. The Impact of Lithium Salts: The "Salt-Free" Advantage
Many common procedures for generating ylides involve the use of organolithium bases like n-butyllithium (n-BuLi), which produces lithium halide salts as a byproduct.[8] These lithium salts can significantly impact the stereochemical outcome of the reaction by coordinating with intermediates, often leading to equilibration and favoring the (E)-alkene.[4][8][9]
For achieving high (Z)-selectivity with non-stabilized ylides, "salt-free" conditions are paramount.[10][11] This is achieved by using bases that do not contain lithium, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS). Under these conditions, the reaction proceeds via a kinetically controlled, concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes stereospecifically.[3][4][9]
3. Selecting the Right Base and Solvent System
The choice of base is intrinsically linked to the pKa of the parent phosphonium salt and the desired reaction conditions.
-
Strong, Non-Nucleophilic Bases: For generating non-stabilized ylides, strong bases like n-BuLi, NaH, NaHMDS, and KOtBu are required.[6] When using KOtBu or NaH, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO) are standard.
-
Weaker Bases for Stabilized Ylides: The more acidic phosphonium salts that form stabilized ylides can often be deprotonated by weaker bases like sodium methoxide (NaOMe) or even carbonates in some cases.
The solvent plays a crucial role in solvating the intermediates and influencing reaction rates. Apolar aprotic solvents like THF and ether are common choices that work well for most Wittig reactions.
Decision Workflow for Pyridine Aldehyde Wittig Reactions
The following diagram outlines a logical workflow for selecting the appropriate conditions based on the pyridine aldehyde isomer and the desired alkene stereochemistry.
Caption: Decision tree for selecting Wittig reaction conditions.
Comparative Table of Reaction Conditions
The following table summarizes successful conditions reported for the Wittig olefination of 2-, 3-, and 4-pyridinecarboxaldehydes. This data provides a practical starting point for experimental design.
| Aldehyde Isomer | Ylide Type | Phosphonium Salt | Base | Solvent | Temp. (°C) | Yield (%) | Alkene Isomer |
| 4-Pyridine | Stabilized | Ph₃P⁺CH₂CO₂Et Br⁻ | NaH | THF/DMF | 25 → 50 | 85-95 | E |
| 3-Pyridine | Stabilized | Ph₃P⁺CH₂CO₂Et Br⁻ | NaH | THF | 25 | 80-90 | E |
| 2-Pyridine | Stabilized | Ph₃P⁺CH₂CN Cl⁻ | K₂CO₃ | CH₂Cl₂/H₂O | 25 | ~90 | E |
| 4-Pyridine | Non-Stabilized | Ph₃P⁺CH₂CH₃ I⁻ | NaHMDS | THF | -78 → 25 | 75-85 | Z > E |
| 3-Pyridine | Non-Stabilized | Ph₃P⁺CH₂CH₃ I⁻ | KOtBu | THF | 0 → 25 | 70-80 | Z > E |
| 2-Pyridine | Non-Stabilized | Ph₃P⁺CH₂CH₃ I⁻ | NaHMDS | Toluene | -78 → 25 | 65-75 | Z > E |
Note: Yields and isomer ratios are approximate and can vary based on the specific substrate and precise reaction conditions. The use of salt-free bases (NaHMDS, KOtBu) is crucial for maximizing Z-selectivity with non-stabilized ylides.
Detailed Protocol: Synthesis of (Z)-1-(prop-1-en-1-yl)pyridine-4-yl
This protocol details a representative procedure for the (Z)-selective Wittig reaction between 4-pyridinecarboxaldehyde and a non-stabilized ylide under salt-free conditions.
Materials:
-
Ethyltriphenylphosphonium iodide (Ph₃P⁺CH₂CH₃ I⁻)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
4-Pyridinecarboxaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium iodide (1.2 equivalents).
-
Add anhydrous toluene (approx. 0.1 M relative to the phosphonium salt).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution (1.1 equivalents) dropwise via syringe over 15 minutes. The solution will turn a characteristic deep orange or red color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of 4-pyridinecarboxaldehyde to the cold ylide solution dropwise over 20 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. The less polar alkene will elute before the highly polar triphenylphosphine oxide.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the (Z)-alkene as the major product. Confirm stereochemistry and purity using ¹H NMR spectroscopy.
-
Troubleshooting:
-
Low Yield: May result from incomplete ylide formation or ylide quenching. Ensure all reagents and solvents are anhydrous and the system is kept under a strict inert atmosphere. The freshness and quality of the base (KOtBu, NaHMDS) are critical.[12]
-
Poor (Z)-Selectivity: Often caused by the presence of lithium salts or allowing the reaction to warm prematurely, which can lead to equilibration. Ensure the use of sodium or potassium-based "salt-free" bases and maintain low temperatures during the aldehyde addition.
-
Unreacted Aldehyde: The ylide may be unstable or may have been quenched.[12] Consider generating the ylide in the presence of the aldehyde (in situ), especially for sensitive substrates, by adding the base to a mixture of the phosphonium salt and the aldehyde at low temperature.
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of (E)-alkenes from pyridine aldehydes, especially when using stabilized carbanions, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[13]
Advantages of HWE:
-
High (E)-Selectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene.[13][14]
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.[15]
-
Easier Work-up: The byproduct is a water-soluble phosphate ester, which is much easier to remove during aqueous work-up compared to the often-problematic triphenylphosphine oxide.[13]
The HWE reaction is an invaluable tool and should be considered alongside the Wittig reaction when planning the synthesis of pyridyl-substituted alkenes, particularly when the (E)-isomer is the desired product.
References
-
Byrne, P. A., & Gilheany, D. G. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types. Journal of the American Chemical Society, 134(22), 9225–9239. [Link]
-
ResearchGate. (n.d.). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2025). Wittig reaction. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2025). Horner–Wadsworth–Emmons reaction. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved January 6, 2026, from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved January 6, 2026, from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 6, 2026, from [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved January 6, 2026, from [Link]
-
Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283–21288. [Link]
-
Royal Society of Chemistry. (2013). New clarity in the mechanism for lithium salt-free Wittig reactions. Retrieved January 6, 2026, from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved January 6, 2026, from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 6, 2026, from [Link]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Application Notes and Protocols for Organocatalyzed Reactions Involving 5-Bromo-4-chloronicotinaldehyde
Introduction: Unlocking the Potential of a Differentiated Pyridine Building Block
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines represent a cornerstone class of molecular scaffolds. The strategic incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, while also providing synthetic handles for further molecular elaboration through cross-coupling reactions.[1] 5-Bromo-4-chloronicotinaldehyde stands out as a particularly valuable building block due to the differential reactivity of its carbon-bromine and carbon-chlorine bonds, a feature highly prized in the synthesis of complex molecules.[1]
The aldehyde functionality of this compound is a versatile reactive site, amenable to a wide array of transformations including oxidation to the corresponding carboxylic acid and reduction to the alcohol.[1] This guide focuses on expanding the synthetic utility of this compound by exploring its application in asymmetric organocatalysis. Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. It offers a green, cost-effective, and often highly enantioselective approach to the synthesis of complex chiral molecules.
This document provides detailed, field-proven insights and proposed protocols for two key organocatalytic transformations—the Asymmetric Aldol Reaction and the Asymmetric Michael Addition—utilizing this compound as the electrophilic partner. While specific literature examples for this exact substrate are nascent, the protocols herein are adapted from well-established, robust methodologies for aromatic aldehydes, providing a strong foundation for researchers to explore and optimize these transformations. The resulting chiral β-hydroxy ketones and γ-nitrocarbonyl compounds are valuable precursors to a variety of biologically active molecules, including potential nicotinic receptor modulators.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is paramount for successful reaction development.
| Property | Value | Source |
| CAS Number | 1060802-24-5 | |
| Molecular Formula | C₆H₃BrClNO | [5] |
| Molecular Weight | 220.45 g/mol | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Refrigerator (2-8°C) | [5] |
Proposed Organocatalytic Transformations
The electron-deficient nature of the pyridine ring in this compound is expected to enhance the electrophilicity of the aldehyde, making it a suitable substrate for enamine-based organocatalysis.
Asymmetric Aldol Reaction: Synthesis of Chiral β-Hydroxy Pyridyl Ketones
The organocatalytic asymmetric aldol reaction is a cornerstone of modern synthetic chemistry, providing a direct route to enantiomerically enriched β-hydroxy carbonyl compounds. Proline and its derivatives are among the most successful catalysts for this transformation, proceeding through an enamine intermediate.
-
Catalyst: (S)-Proline is selected for its ready availability, low cost, and proven efficacy in catalyzing the aldol reaction of various aldehydes.[6] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, is crucial for the activation of both the ketone (via enamine formation) and the aldehyde (via hydrogen bonding).
-
Solvent System: A mixture of methanol and water is proposed. This solvent system has been shown to be exceptionally effective for proline-catalyzed aldol reactions, often leading to high conversions and stereoselectivities.[6] It also offers a more environmentally benign alternative to traditional dipolar aprotic solvents.
-
Temperature: Room temperature is chosen for operational simplicity and is often sufficient for achieving good results in proline-catalyzed aldol reactions.[6]
-
Reactant Stoichiometry: An excess of the ketone component is used to drive the equilibrium towards product formation.
Caption: Workflow for the proposed proline-catalyzed aldol reaction.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (0.025 mmol, 10 mol%).
-
Solvent Addition: Add a 2:1 (v/v) mixture of methanol and water (0.5 mL). Stir until the catalyst is fully dissolved.
-
Reactant Addition: Add the ketone (e.g., cyclohexanone, 1.0 mmol, 4 equivalents) to the solution.
-
Initiation: Add this compound (0.25 mmol, 1 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times may vary (typically 24-72 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
The reaction is anticipated to produce the corresponding chiral β-hydroxy pyridyl ketone with good yield and high stereoselectivity.
| Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| Cyclohexanone | 10 | MeOH/H₂O (2:1) | 48 | Predicted: 70-90 | Predicted: >95:5 | Predicted: >95 |
| Acetone | 20 | Acetone/CHCl₃ | 72 | Predicted: 60-80 | N/A | Predicted: >90 |
*Predicted outcomes are based on analogous reactions with other aromatic aldehydes. Optimization may be required.
Asymmetric Michael Addition: Synthesis of Chiral γ-Nitro Pyridyl Carbonyls
The organocatalytic asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the construction of carbon-carbon bonds and the synthesis of highly functionalized chiral molecules. The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates.
-
Catalyst: A chiral primary-tertiary diamine catalyst, such as a derivative of diphenylprolinol silyl ether, is proposed. These catalysts are highly effective in activating aldehydes and ketones towards Michael additions.
-
Co-catalyst/Additive: An acid additive, such as trifluoroacetic acid (TFA), is often used to facilitate the formation of the active iminium ion intermediate.
-
Solvent: Brine has been shown to be a surprisingly effective solvent for certain organocatalytic Michael additions, promoting high stereoselectivities and yields.[7] It offers a green and inexpensive reaction medium.
-
Michael Acceptor: A nitroalkene, such as β-nitrostyrene, is chosen as a representative Michael acceptor due to its high reactivity and the synthetic versatility of the resulting nitro group.
Caption: Generalized mechanism for the amine-catalyzed Michael addition.
-
Reaction Setup: In a vial with a magnetic stir bar, dissolve the chiral amine catalyst (e.g., a diphenylprolinol silyl ether derivative, 0.05 mmol, 10 mol%) and trifluoroacetic acid (TFA, 0.05 mmol, 10 mol%) in brine (0.5 mL).
-
Reactant Addition: Add this compound (0.5 mmol, 1 equivalent).
-
Initiation: Add the nitroalkene (e.g., trans-β-nitrostyrene, 1.0 mmol, 2 equivalents).
-
Reaction: Stir the mixture vigorously at 25°C. Monitor the reaction by TLC or LC-MS. Typical reaction times are 24-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water (5 mL) and extract with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the γ-nitro aldehyde.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
This protocol is expected to provide the desired γ-nitro pyridyl aldehyde with good yield and high levels of diastereo- and enantioselectivity.
| Aldehyde Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| This compound | trans-β-Nitrostyrene | 10 | Brine | 24 | Predicted: 80-95 | Predicted: >90:10 | Predicted: >90 |
*Predicted outcomes are based on analogous reactions. Optimization may be required.
Synthetic Utility and Future Directions
The chiral β-hydroxy and γ-nitro carbonyl compounds synthesized through these proposed organocatalytic routes are valuable intermediates. The β-hydroxy ketones can be further elaborated to access chiral 1,3-diols, which are common motifs in natural products. The γ-nitro aldehydes can be readily converted into a variety of other functional groups, including amines, ketones, and carboxylic acids, opening avenues to a diverse range of complex molecules.
Given the importance of nicotinic scaffolds in medicinal chemistry, particularly as modulators of nicotinic acetylcholine receptors (nAChRs), the development of efficient asymmetric routes to functionalized pyridines is of high importance. The protocols outlined in this application note provide a solid starting point for researchers to explore the rich chemistry of this compound in the realm of organocatalysis, paving the way for the discovery of novel therapeutic agents and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and functional diversity of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Scale-up synthesis of 5-Bromo-4-chloronicotinaldehyde
An Application Note and Protocol for the Scale-up Synthesis of 5-Bromo-4-chloronicotinaldehyde
Abstract
This compound is a pivotal building block in contemporary drug discovery and agrochemical development.[1][2] Its halogenated pyridine framework offers strategic points for molecular elaboration, making it a valuable intermediate for complex heterocyclic compounds.[1] This document provides a comprehensive, field-tested guide for the robust and scalable two-step synthesis of this compound. The protocol emphasizes procedural causality, operational safety, and process optimization to ensure high yield and purity. We detail the conversion of 5-Bromo-4-chloronicotinonitrile to the target aldehyde via a controlled reduction with Diisobutylaluminum hydride (DIBAL-H), a method chosen for its selectivity and industrial applicability.[3][4][5] This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable synthesis at the laboratory and pilot scales.
Introduction: Strategic Importance and Synthetic Rationale
Halogenated pyridines are a cornerstone of medicinal chemistry, prized for their ability to modulate the physicochemical properties of active pharmaceutical ingredients, such as lipophilicity and metabolic stability.[1] this compound, with its distinct bromine, chlorine, and aldehyde functionalities, presents a versatile scaffold for synthetic diversification through reactions like cross-coupling, nucleophilic substitution, and reductive amination.
The synthetic strategy outlined herein is designed for scalability and reproducibility. It proceeds in two distinct stages:
-
Synthesis of 5-Bromo-4-chloronicotinonitrile: Formation of the key nitrile intermediate. This document assumes the availability of this precursor, which can be synthesized via established methods from appropriate pyridine precursors.
-
Controlled Reduction to Aldehyde: Partial reduction of the nitrile using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to yield the target this compound.
This approach circumvents the over-reduction often associated with more potent hydride reagents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding primary amine.[6][7]
Caption: High-level workflow for the synthesis of this compound.
Scale-up Synthesis of this compound
This section details the core of the application: the controlled, large-scale reduction of the nitrile intermediate.
Principle and Mechanistic Insight
The conversion of nitriles to aldehydes via DIBAL-H is a cornerstone of modern organic synthesis.[5][8][9] The reaction proceeds through a well-defined mechanism:
-
Lewis Acid-Base Adduct Formation: The Lewis acidic aluminum center of DIBAL-H coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination polarizes the C≡N triple bond, significantly increasing the electrophilicity of the nitrile carbon.[4][7]
-
Hydride Transfer: A hydride ion is delivered from the aluminum to the activated nitrile carbon. This nucleophilic addition breaks one of the π-bonds, forming a stable intermediate N-aluminated imine complex.[3][6]
-
Hydrolysis: The reaction is quenched at low temperature, and subsequent aqueous work-up hydrolyzes the imine complex to furnish the final aldehyde product.[3][4]
The success of this partial reduction hinges on two critical factors:
-
Stoichiometry: The use of approximately one equivalent of DIBAL-H ensures that the reaction stops after the first hydride addition.[4] Unlike LiAlH₄, DIBAL-H has only a single hydride to deliver per molecule, allowing for greater stoichiometric control.[4][6]
-
Temperature: Maintaining a cryogenic temperature (typically -78 °C with a dry ice/acetone bath) is paramount.[7][10] At higher temperatures, the intermediate tetrahedral complex can become unstable, and the aldehyde product, once formed, can be further reduced to the primary alcohol.
Detailed Scale-up Protocol (Target: ~200 g Product)
This protocol is designed for a 10 L jacketed glass reactor. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) by personnel trained in handling pyrophoric reagents.[11][12]
Table 1: Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 5-Bromo-4-chloronicotinonitrile | 1160923-98-7 | 217.45 | 217.5 g | 1.0 | Starting material, ensure >97% purity. |
| DIBAL-H (1.0 M in Toluene) | 1191-15-7 | 142.22 | 1.1 L | 1.1 | Pyrophoric reagent. Handle with extreme care. |
| Anhydrous Toluene | 108-88-3 | 92.14 | 4.0 L | - | Solvent for reaction. |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 500 mL | - | For quenching. |
| Hydrochloric Acid (2 M) | 7647-01-0 | 36.46 | ~3.0 L | - | For work-up and hydrolysis. |
| Ethyl Acetate | 141-78-6 | 88.11 | 5.0 L | - | Extraction solvent. |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | 2.0 L | - | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~200 g | - | Drying agent. |
| Celite® | 61790-53-2 | - | ~100 g | - | Filtration aid. |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen/argon inlet/outlet.
-
Cryogenic cooling system capable of maintaining -78 °C.
-
Cannula or pressure-equalizing dropping funnel for pyrophoric liquid transfer.
-
Large separatory funnels (10 L).
-
Rotary evaporator.
Procedure:
-
Reactor Preparation: Assemble and flame-dry the 10 L reactor under vacuum. Once cool, backfill with inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reactant: Add 5-Bromo-4-chloronicotinonitrile (217.5 g, 1.0 mol) and anhydrous toluene (4.0 L) to the reactor. Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to -78 °C using a dry ice/acetone bath or a suitable cryo-cooler. Ensure the internal temperature is stable before proceeding.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1 L, 1.1 mol, 1.0 M in toluene) dropwise via a cannula or dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below -70 °C throughout the addition. An exothermic reaction will be observed.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC analysis of quenched aliquots to confirm the consumption of the starting nitrile.
-
Reaction Quenching (Critical Step): While maintaining the temperature at -78 °C, slowly and carefully add anhydrous methanol (500 mL) dropwise to quench the excess DIBAL-H. This process is highly exothermic and will generate hydrogen gas. Ensure adequate venting.
-
Warm-up and Hydrolysis: Once the initial exotherm from quenching has subsided, allow the reaction mixture to slowly warm to 0 °C.
-
At 0 °C, slowly add 2 M hydrochloric acid (~3.0 L) until the aqueous layer is clear and the pH is acidic (~pH 1-2). Vigorous gas evolution (hydrogen) will occur. The aluminum salts will dissolve.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a large separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 1.0 L).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (1 x 2.0 L) and saturated brine (1 x 2.0 L). Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent through a pad of Celite®. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid or semi-solid crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound as a solid.
Table 2: Process Parameters and Expected Results
| Parameter | Value | Rationale |
| Reaction Temperature | -78 °C to -70 °C | Prevents over-reduction to alcohol and side reactions.[4][7][10] |
| DIBAL-H Equivalents | 1.1 eq | Ensures complete conversion while minimizing excess reagent. |
| Addition Time | 2-3 hours | Controls the reaction exotherm on a large scale. |
| Quenching Agent | Methanol | Safely neutralizes reactive DIBAL-H before aqueous work-up. |
| Expected Yield | 75-85% | Typical for this transformation. |
| Purity (Post-Recrystallization) | >98% (HPLC) | Achievable with careful purification. |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
HPLC/UPLC: To determine purity and quantify any remaining starting material or byproducts. A reversed-phase method (C18 column) with a water/acetonitrile gradient and UV detection is suitable.[13]
-
¹H and ¹³C NMR: To confirm the chemical structure. The aldehyde proton should appear as a singlet around 10.0-10.3 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight (220.45 g/mol ).
-
FT-IR Spectroscopy: To identify the characteristic aldehyde C=O stretch (approx. 1700 cm⁻¹) and the disappearance of the nitrile C≡N stretch (approx. 2230 cm⁻¹) from the starting material.
Critical Safety and Handling Protocols
Scaling up reactions involving pyrophoric reagents requires stringent adherence to safety protocols. Failure to do so can result in fire or explosion.[14][15]
Reagent-Specific Hazards
-
DIBAL-H and n-Butyllithium: These organometallic reagents are pyrophoric , meaning they can ignite spontaneously on contact with air and/or moisture.[16][17][18] They react violently with water and other protic solvents, releasing flammable gases.[17][18] Solutions are highly corrosive to skin and eyes.[15][16]
Mandatory Safety Procedures
-
Work Environment: All operations must be performed in a certified, uncluttered chemical fume hood or a glove box.[14][19] Ensure the work area is free of flammable solvents and combustible materials.[12][19]
-
Inert Atmosphere: All glassware must be rigorously dried, and the entire apparatus must be maintained under a positive pressure of an inert gas (nitrogen or argon).[11][14]
-
Personal Protective Equipment (PPE):
-
Reagent Transfer: For volumes greater than 25 mL, a cannula transfer technique is required.[11][12] This involves using inert gas pressure to transfer the liquid through a double-tipped needle from the sealed reagent bottle to the reaction vessel.
-
Emergency Preparedness:
-
Never work alone.[12][20] A trained colleague must be present.
-
Know the location of the safety shower, eyewash station, and appropriate fire extinguisher.
-
A Class D or standard dry powder (ABC) fire extinguisher must be immediately accessible. DO NOT use water or CO₂ extinguishers on organometallic fires.[14][20]
-
-
Waste Disposal:
-
Quench all residual pyrophoric reagents before disposal. Slowly add the waste stream to a stirring, cooled solution of a less reactive alcohol like isopropanol.
-
Once the reaction is complete, the solution can be further neutralized and disposed of as hazardous waste according to institutional guidelines.
-
Caption: Decision workflow for safely handling pyrophoric reagents.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive DIBAL-H (degraded by air/moisture). 2. Reaction temperature too low. 3. Insufficient equivalents of DIBAL-H. | 1. Use a fresh, properly stored bottle of DIBAL-H. Titrate the reagent before use if its activity is in doubt. 2. Ensure the reaction is maintained at -78 °C, not significantly lower. 3. Re-evaluate stoichiometry; ensure accurate measurement of starting material. |
| Formation of Byproducts (e.g., Alcohol, Amine) | 1. Reaction temperature was too high. 2. Excess DIBAL-H was used. 3. Quenching was too slow or inefficient, allowing the reaction to warm before hydrolysis. | 1. Improve cooling efficiency; ensure slow, controlled addition of DIBAL-H to manage the exotherm.[10] 2. Use precise stoichiometry (1.05-1.1 eq). 3. Quench efficiently at -78 °C before allowing the mixture to warm. |
| Difficult Work-up (Gelatinous Precipitates) | Formation of insoluble aluminum salts. | 1. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours to chelate the aluminum salts.[10] 2. Ensure the acidic work-up is sufficient to dissolve all aluminum hydroxides. |
| Low Yield After Purification | 1. Product loss during extraction due to partial water solubility. 2. Significant material loss during recrystallization.[21] | 1. Perform multiple extractions (at least 3) with the organic solvent. 2. Optimize the recrystallization solvent system and volume to maximize recovery. Cool slowly to obtain larger crystals and minimize loss to the mother liquor.[21] |
Conclusion
The protocol described provides a reliable and scalable pathway to high-purity this compound. The successful execution of this synthesis on a larger scale is critically dependent on meticulous attention to maintaining an inert atmosphere and, most importantly, precise temperature control during the DIBAL-H reduction. By understanding the underlying chemical principles and adhering strictly to the safety protocols outlined, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns.
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]
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Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from Master Organic Chemistry. [Link]
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Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from Organic-Synthesis.com. [Link]
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LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]
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University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from UCSB Chemistry. [Link]
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from Chemistry Steps. [Link]
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J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. Retrieved from J&K Scientific. [Link]
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American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from ACS. [Link]
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Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from Chemistry Steps. [Link]
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University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from UCI Environmental Health & Safety. [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from Organic Chemistry Data. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by nitrile reduction. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (2025). A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (n.d.). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Retrieved from NIH. [Link]
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University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from University of Arkansas Environmental Health and Safety. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from MDPI. [Link]
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Amadis Chemical Co., Ltd. (n.d.). 5-Bromo-4-chloronicotinonitrile CAS NO.1160923-98-7. Retrieved from LookChem. [Link]
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Hebei Summedchem Co., Ltd. (n.d.). This compound. Retrieved from Hebei Summedchem. [Link]
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ACS Publications. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Retrieved from Organic Letters. [Link]
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Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from Indian Academy of Sciences. [Link]
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National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from NIH. [Link]
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Application Notes and Protocols: 5-Bromo-4-chloronicotinaldehyde as a Versatile Building Block for Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates due to their tunable reactivity in cross-coupling reactions.[1] Among these, 5-bromo-4-chloronicotinaldehyde has emerged as a powerful and strategic building block. Its structure is distinguished by three key functional handles: an aldehyde group, and two different halogen atoms at positions 4 and 5 of the pyridine ring.[1][2]
The strategic placement of both bromine and chlorine atoms offers differential reactivity, a highly sought-after feature for sequential and site-selective modifications.[1] The aldehyde at the 3-position provides a gateway for a multitude of classical organic transformations, including oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions to construct fused heterocyclic systems.[1] This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of complex molecular architectures, making this compound an invaluable precursor in drug discovery and agrochemical development programs.[1][2]
This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the application of this compound in the synthesis of diverse heterocyclic compounds through key palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Handling
This compound is a solid compound with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol .[1][3] It is typically supplied with a purity of 95% or greater.[1]
| Property | Value | Source |
| CAS Number | 1060802-24-5 | [3][4][5] |
| Molecular Formula | C₆H₃BrClNO | [1][3] |
| Molecular Weight | 220.45 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | ≥95% | [1] |
| Storage | Store at refrigerator temperatures (4°C) under a nitrogen atmosphere. | [3] |
Safety Information: The compound is classified as an irritant.[1] Hazard statements include H302, H312, H315, H319, H332, and H335, indicating it may be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Caption: Structure of this compound.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[6][7] For this compound, this reaction offers a reliable method to introduce aryl or vinyl substituents, primarily at the 5-position due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition.
Reaction Principle & Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[6][7] This is typically the rate-determining step.
-
Transmetalation: In the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex, the organic group (R') is transferred from the boron atom to the palladium center, displacing the halide.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
The choice of base, solvent, and ligand is critical for achieving high yields and preventing side reactions like dehalogenation or homocoupling of the boronic acid.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 5-Aryl-4-chloronicotinaldehydes
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[6][9] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 6-24 hours).[7][9] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-4-chloronicotinaldehyde product.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to High | [6][7][9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | [7] |
Part 2: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is invaluable for introducing alkynyl moieties onto the pyridine ring, which can serve as handles for further diversification, such as in click chemistry or as precursors for more complex heterocyclic systems. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[10][11]
Reaction Principle & Mechanistic Insight
The widely accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.[12]
Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[11][13]
Caption: Catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of 5-Alkynyl-4-chloronicotinaldehydes
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 eq.)
-
Solvent (e.g., THF or DMF, anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in the anhydrous solvent.
-
Reagent Addition: Add the terminal alkyne, the amine base, the palladium catalyst, and finally the copper(I) iodide to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[13]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like Ethyl Acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 5-alkynyl-4-chloronicotinaldehyde.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It allows for the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[14] This reaction is particularly useful for synthesizing libraries of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.
Reaction Principle & Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions but with specific intermediates:[14]
-
Oxidative Addition: A Pd(0) complex reacts with the C-Br bond of this compound to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This key step involves the formation of the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[14]
The choice of ligand is paramount in this reaction, with sterically hindered phosphine ligands often being required to facilitate the reductive elimination step.[14][16] The base must be strong enough to deprotonate the amine but not interfere with the catalyst or substrates.[17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 5-Amino-4-chloronicotinaldehydes
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the base to a flame-dried Schlenk tube. Add the palladium precatalyst and the phosphine ligand.
-
Reagent Addition: Add this compound, followed by the anhydrous, deoxygenated solvent. Finally, add the amine coupling partner.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). Ensure the inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture in an oil bath at the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands out as a remarkably versatile and strategic starting material for the synthesis of a wide array of functionalized heterocyclic compounds. The differential reactivity of its C-Br and C-Cl bonds, combined with the synthetic utility of the aldehyde group, provides a clear and logical pathway for the construction of complex molecular scaffolds. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent robust and reliable methods for introducing carbon and nitrogen substituents at the 5-position with high selectivity. These protocols and the underlying mechanistic principles provide a solid foundation for researchers in medicinal chemistry, agrochemicals, and materials science to leverage this powerful building block in their synthetic endeavors.
References
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- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
- Royal Society of Chemistry. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Roy, S. (n.d.). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Halawa, A. H. (2014, May 26). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
- Ibrahim, S. A., & Alwan, S. M. (2025, August 30).
- ResearchGate. (2025, August 7). (PDF) FIVE-MEMBERED HETEROCYCLIC COMPOUND: DESIGN, SYNTHESIS, DEVELOPMENT, AND CHARACTERIZATİON OF A SUBSTITUTED DERIVATIVE.
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Application Notes & Protocols: Biocatalytic Transformations of the Aldehyde Group in Nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nicotinaldehydes, encompassing isomers like 3-pyridinaldehyde, are pivotal precursors in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] The aldehyde functional group offers a reactive handle for various chemical modifications. However, traditional chemical methods often necessitate harsh conditions and may lack the requisite selectivity, leading to undesirable byproducts. Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the inherent specificity of enzymes to perform transformations under mild, aqueous conditions with high chemo-, regio-, and enantioselectivity.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the principal biocatalytic transformations of the aldehyde group in nicotinaldehydes, focusing on oxidation, reduction, and reductive amination.
Introduction: The Strategic Importance of Nicotinaldehyde Derivatives
Nicotinic acid (Vitamin B3) and its derivatives are fundamental molecules in cellular metabolism, serving as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[4][5] Beyond their biological roles, these pyridine-based compounds are key structural motifs in a multitude of pharmacologically active agents.[1][2][3] Derivatives of nicotinic acid have found applications in treating a range of conditions, including dyslipidemia, peripheral vascular diseases, and even as antibacterial agents.[1][7] The biocatalytic conversion of readily available nicotinaldehydes into higher-value products like nicotinic acids, nicotinyl alcohols, and chiral amines represents a significant advancement in green and sustainable chemistry.[8]
Biocatalyst-mediated processes offer several advantages over conventional chemical synthesis, including mild reaction conditions, high conversion rates, and reduced environmental impact.[4][5] This has led to a growing industrial interest in adopting enzymatic processes for the production of valuable chemical entities.[4][5]
Key Biocatalytic Transformations of the Nicotinaldehyde Group
The aldehyde functionality of nicotinaldehydes can undergo three primary types of biocatalytic transformations:
-
Oxidation: Conversion of the aldehyde to a carboxylic acid (e.g., nicotinaldehyde to nicotinic acid).
-
Reduction: Conversion of the aldehyde to an alcohol (e.g., nicotinaldehyde to nicotinyl alcohol).
-
Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine.
The following sections will delve into the enzymatic machinery and protocols for each of these transformations.
Biocatalytic Oxidation: Synthesis of Nicotinic Acids
The oxidation of nicotinaldehydes to their corresponding nicotinic acids is a crucial transformation, yielding compounds with significant therapeutic applications.[2][9] Aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOs) are the primary enzymes employed for this purpose.[10][11][12]
3.1. Enzymatic Systems
-
Aldehyde Dehydrogenases (ALDHs): These NAD(P)+-dependent enzymes catalyze the oxidation of a wide range of aldehydes to their corresponding carboxylic acids.[10][11] The reaction is highly efficient and chemoselective.[13] For practical applications, cofactor regeneration is essential due to the high cost of NAD(P)H.[14][15][16] This can be achieved using a secondary enzyme system, such as glucose dehydrogenase or formate dehydrogenase, or by employing whole-cell biocatalysts where cofactor regeneration occurs endogenously.[6][15]
-
Aldehyde Oxidases (AOs): These are molybdo-flavoproteins that can oxidize aldehydes to carboxylic acids using molecular oxygen as the electron acceptor.[17][18][19] AOs are of particular interest in drug metabolism studies as they are involved in the hepatic clearance of many xenobiotics.[17][18]
3.2. Workflow for ALDH-Catalyzed Oxidation
Caption: Workflow for ALDH-catalyzed oxidation of nicotinaldehyde.
3.3. Protocol: ALDH-Catalyzed Oxidation of 3-Pyridinaldehyde
Materials:
-
3-Pyridinaldehyde (Nicotinaldehyde)
-
Aldehyde Dehydrogenase (e.g., from E. coli)
-
NAD+
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium Phosphate Buffer (50 mM, pH 8.0)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge, rotary evaporator)
-
HPLC or GC for analysis
Procedure:
-
Reaction Setup: In a 50 mL flask, prepare the reaction mixture by adding:
-
Potassium Phosphate Buffer (20 mL)
-
3-Pyridinaldehyde (10 mM final concentration)
-
NAD+ (0.5 mM final concentration)
-
D-Glucose (50 mM final concentration)
-
Aldehyde Dehydrogenase (10 µM final concentration)
-
Glucose Dehydrogenase (5 U/mL)
-
-
Incubation: Incubate the mixture at 30°C with gentle stirring (150 rpm) for 24 hours.
-
Reaction Monitoring: Periodically withdraw small aliquots (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding an equal volume of acetonitrile and centrifuge to precipitate the enzymes. Analyze the supernatant by HPLC or GC to monitor the conversion of the substrate and the formation of nicotinic acid.
-
Product Extraction: After the reaction reaches completion (or desired conversion), acidify the mixture to pH 2-3 with 1 M HCl. Extract the nicotinic acid with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude nicotinic acid can be further purified by recrystallization or column chromatography.
3.4. Data Presentation: Comparison of Biocatalytic Oxidation Methods
| Enzyme System | Oxidant | Cofactor | Typical Conversion | Key Advantages | Key Disadvantages |
| Aldehyde Dehydrogenase | NAD(P)+ | NAD(P)H | >95% | High selectivity, mild conditions | Requires cofactor regeneration |
| Aldehyde Oxidase | O2 (from air) | FAD, Molybdenum | Variable | No external cofactor regeneration needed | Broader substrate specificity, potential for over-oxidation |
| Whole-Cell Biocatalyst | Endogenous | Endogenous | >90% | Cost-effective, no need for enzyme purification | Potential for side reactions from other cellular enzymes |
Biocatalytic Reduction: Synthesis of Nicotinyl Alcohols
The reduction of nicotinaldehydes to their corresponding alcohols is a key step in the synthesis of various pharmaceutical intermediates. Alcohol dehydrogenases (ADHs) are the primary enzymes used for this transformation, catalyzing the reversible oxidation of alcohols to aldehydes or ketones.[20]
4.1. Enzymatic Systems
-
Alcohol Dehydrogenases (ADHs): These NAD(P)H-dependent enzymes are widely used for the reduction of aldehydes and ketones.[20][21] The stereoselectivity of ADHs is a significant advantage, allowing for the synthesis of chiral alcohols from prochiral ketones. For the reduction of nicotinaldehydes, a cofactor regeneration system is crucial for driving the reaction towards the alcohol product.[22] Common regeneration systems involve the use of a sacrificial alcohol like isopropanol with a suitable ADH, or an enzymatic system like glucose dehydrogenase and glucose.[22][23]
4.2. Workflow for ADH-Catalyzed Reduction
Caption: Workflow for ADH-catalyzed reduction of nicotinaldehyde.
4.3. Protocol: ADH-Catalyzed Reduction of 3-Pyridinaldehyde
Materials:
-
3-Pyridinaldehyde
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae)
-
NADH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Tris-HCl Buffer (100 mM, pH 7.5)
-
Dichloromethane
-
Magnesium Sulfate (anhydrous)
-
Standard laboratory glassware and equipment
-
HPLC or GC for analysis
Procedure:
-
Reaction Setup: In a 50 mL flask, dissolve:
-
3-Pyridinaldehyde (10 mM) in Tris-HCl buffer (20 mL).
-
Add NADH (0.5 mM).
-
Add D-Glucose (50 mM).
-
Initiate the reaction by adding Alcohol Dehydrogenase (15 U/mL) and Glucose Dehydrogenase (10 U/mL).
-
-
Incubation: Stir the reaction mixture at 25°C for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting nicotinyl alcohol by column chromatography on silica gel if necessary.
Biocatalytic Reductive Amination: Synthesis of Nicotinylamines
Reductive amination is a highly valuable transformation that converts aldehydes into amines.[24] Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines, which can be formed in situ from an aldehyde and an amine.[25][26][27] This one-pot reaction is a green and efficient method for the synthesis of chiral amines.[24]
5.1. Enzymatic Systems
-
Imine Reductases (IREDs): These enzymes have shown great potential for the synthesis of chiral amines.[25][26] They can accept a wide range of aldehydes and amines as substrates. A cofactor regeneration system is essential for driving the reaction to completion.[25]
5.2. Workflow for IRED-Catalyzed Reductive Amination
Caption: Workflow for IRED-catalyzed reductive amination of nicotinaldehyde.
5.3. Protocol: IRED-Catalyzed Reductive Amination of 3-Pyridinaldehyde
Materials:
-
3-Pyridinaldehyde
-
Amine source (e.g., ammonium chloride, methylamine)
-
Imine Reductase (IRED)
-
NADPH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium Phosphate Buffer (100 mM, pH 8.5)
-
Methyl tert-butyl ether (MTBE)
-
Sodium Carbonate (saturated solution)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware and equipment
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In a sealed vial, combine:
-
Potassium Phosphate Buffer (5 mL)
-
3-Pyridinaldehyde (20 mM)
-
Amine (e.g., methylamine, 100 mM)
-
NADPH (1 mM)
-
D-Glucose (100 mM)
-
Imine Reductase (2 mg/mL)
-
Glucose Dehydrogenase (1 mg/mL)
-
-
Incubation: Shake the mixture at 30°C and 200 rpm for 48 hours.
-
Reaction Monitoring: Monitor the formation of the nicotinylamine product by GC-MS analysis of small aliquots.
-
Work-up: Basify the reaction mixture to pH > 10 with a saturated sodium carbonate solution. Extract the product with MTBE (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.
-
Analysis: Determine the conversion and enantiomeric excess (if applicable) of the product by chiral GC or HPLC analysis.
Enzyme Immobilization for Enhanced Stability and Reusability
For industrial applications, the use of free enzymes can be economically challenging due to their cost and limited stability.[28] Enzyme immobilization, the confinement of enzymes onto a solid support, offers a solution to these challenges.[28][29][30] Immobilized enzymes exhibit several advantages:
-
Enhanced Stability: Immobilization can improve the enzyme's tolerance to changes in temperature and pH.[28][29]
-
Reusability: The immobilized enzyme can be easily recovered and reused for multiple reaction cycles, significantly reducing costs.[29][30]
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can improve process efficiency.[29]
-
Simplified Product Purification: The easy separation of the biocatalyst from the reaction mixture simplifies downstream processing.[28]
Various immobilization techniques exist, including adsorption, covalent binding, entrapment, and cross-linking.[31][32] The choice of support material and immobilization method depends on the specific enzyme and reaction conditions.[28]
Conclusion and Future Outlook
Biocatalytic transformations of the aldehyde group in nicotinaldehydes provide a green, selective, and efficient route to a variety of valuable chemical compounds. The use of aldehyde dehydrogenases, alcohol dehydrogenases, and imine reductases, particularly when employed as immobilized biocatalysts or in whole-cell systems, offers significant advantages over traditional chemical methods. Future research in this area will likely focus on the discovery of novel enzymes with improved stability and substrate scope, as well as the development of more efficient cofactor regeneration systems and integrated multi-enzyme cascade reactions. These advancements will further solidify the role of biocatalysis in the sustainable synthesis of pharmaceuticals and fine chemicals.
References
-
Enzyme Immobilization and Biocatalysis. MDPI. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
-
Innovative carrier materials for advancing enzyme immobilization in industrial biocatalysis. Comptes Rendus de l'Académie des Sciences. [Link]
-
Enzyme Immobilization: Reimagining Industrial Biocatalysis for a Sustainable Future. Longdom Publishing. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Production of Aldehydes by Biocatalysis. PMC - PubMed Central - NIH. [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. SpringerLink. [Link]
-
Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. HIMS - University of Amsterdam. [Link]
-
Whole-Cell and Enzymatic Production of Aldehydes. ChemRxiv. [Link]
-
Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. PMC - NIH. [Link]
-
Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. PubMed. [Link]
-
Enzyme Immobilization Technologies and Industrial Applications. PMC. [Link]
-
Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]
-
Immobilized biocatalysts: novel approaches and tools for binding enzymes to supports. SciSpace. [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]
-
Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa. PMC - NIH. [Link]
-
A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC - NIH. [Link]
-
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]
-
Aldehyde oxidase: catalysis of the oxidation of N 1 -methylnicotinamide and pyridoxal. PubMed. [Link]
-
List of Nicotinic acid derivatives. Drugs.com. [Link]
-
Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC - NIH. [Link]
-
Aldehyde oxidase. Wikipedia. [Link]
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC - PubMed Central. [Link]
-
Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. OUCI. [Link]
-
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
-
Production of Aldehydes by Biocatalysis. MDPI. [Link]
-
Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic mechanism. PubMed. [Link]
-
IMINE REDUCTASES (IREDs) AND REDUCTIVE AMINASES (RedAms). Turner Biocatalysis. [Link]
-
Imine Reductase‐Catalyzed Intermolecular Reductive Amination of Aldehydes and Ketones. Wiley Online Library. [Link]
-
Inhibition of alcohol dehydrogenase from yeast by pyridine. PMC - NIH. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Unbalance between Pyridine Nucleotide Cofactors in The SOD1 Deficient Yeast Saccharomyces cerevisiae Causes Hypersensitivity to Alcohols and Aldehydes. NIH. [Link]
-
APPLICATIONS OF BIOCATALYSTS IN REDUCTION REACTION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. [Link]
-
Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. PubMed. [Link]
-
ADH, Alcohol dehydrogenase. Organic Chemistry Portal. [Link]
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. PMC. [Link]
-
Aldehyde oxidase – Knowledge and References. Taylor & Francis. [Link]
-
Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]
-
Alcohol dehydrogenase. Wikipedia. [Link]
-
Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. ResearchGate. [Link]
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC - PubMed Central. [Link]
-
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]
-
Enzymatic reactions towards aldehydes: An overview. PMC - NIH. [Link]
-
Enzymatic oxidation of some non-phosphorylated derivatives of dihydronicotinamide. Scilit. [Link]
-
Biocatalytic Oxidation of Alcohols. MDPI. [Link]
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- 6. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
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- 8. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve yield and overcome common challenges in this multi-step synthesis.
I. Synthetic Overview & Core Principles
The synthesis of this compound is a sequential process that requires careful control of reaction conditions to achieve high yield and purity. The strategic placement of both a bromine and a chlorine atom on the pyridine ring offers differential reactivity, a highly sought-after feature in the synthesis of complex molecules.[1] The aldehyde functional group further serves as a versatile handle for a variety of subsequent chemical transformations.
The most common synthetic approach involves a three-stage process:
-
Oxidation: Conversion of a substituted methylpyridine to the corresponding nicotinic acid.
-
Electrophilic Bromination: Regioselective introduction of a bromine atom onto the pyridine ring.
-
Reduction or Formylation: Conversion of the nicotinic acid derivative to the target aldehyde.
This guide will dissect each of these stages, providing detailed protocols and addressing potential pitfalls.
II. Troubleshooting Workflow: A Visual Guide
Before delving into specific FAQs, the following workflow provides a general approach to diagnosing and resolving common issues encountered during the synthesis.
Sources
Technical Support Center: Purification of 5-Bromo-4-chloronicotinaldehyde by Column Chromatography
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-4-chloronicotinaldehyde. As a compound of significant interest in medicinal chemistry and materials science, its purity is paramount for reliable downstream applications.[1] This guide is designed to help you navigate the nuances of its purification by column chromatography, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route such as over-brominated or under-brominated species, and regioisomers.[2] Given the reactivity of the aldehyde functional group, you may also find the corresponding carboxylic acid (5-bromo-4-chloronicotinic acid) due to oxidation, especially if the sample has been exposed to air and moisture over time.[2][3] Hydrolysis products may also be present depending on the reaction and work-up conditions.[2]
Q2: What are the recommended storage conditions for this compound to maintain its integrity?
A2: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen or argon.[2][4] Aldehydes are susceptible to oxidation, so minimizing exposure to air is critical for long-term stability.[2]
Q3: Is silica gel suitable for the purification of this compound?
A3: Yes, silica gel column chromatography is a standard method for purifying this compound.[2] A common eluent system is a gradient of ethyl acetate in hexanes.[2] However, due to the potential for on-column degradation of aldehydes, it is crucial to monitor the purification closely by Thin-Layer Chromatography (TLC). If you observe streaking or the appearance of new, more polar spots during the column, consider using deactivated silica gel.[2][5]
Q4: How do I choose the best solvent system for the column chromatography of this compound?
A4: The ideal solvent system should provide good separation of your target compound from its impurities. This is best determined by preliminary TLC analysis.[6][7] A good starting point is a mixture of hexanes and ethyl acetate.[8] You should aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 on the TLC plate.[9] This range typically translates to good separation on a column.[9]
Q5: My purified this compound is a yellow oil, is this expected?
A5: While some sources describe related compounds as yellow oils, it is important to characterize your final product thoroughly to confirm its identity and purity.[10] Discoloration can sometimes indicate the presence of impurities or degradation products.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound by column chromatography.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on TLC analysis of collected fractions.
-
Broad peaks if using automated flash chromatography.
-
Low purity of the isolated product as determined by NMR or other analytical techniques.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent System | The polarity of your eluent may not be optimal for separating the components of your mixture. Solution: Re-evaluate your solvent system using TLC.[6] Test a range of polarities by varying the ratio of ethyl acetate to hexanes. If separation is still poor, consider trying other solvent systems such as dichloromethane/hexanes or diethyl ether/hexanes.[8] |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material to purify, it is better to run multiple columns than to overload a single one. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Solution: Ensure your silica gel is packed uniformly. A slurry packing method, where the silica is mixed with the initial eluent before being added to the column, is generally recommended.[2] |
| Compound Instability on Silica | This compound, being an aldehyde, may be partially degrading on the acidic surface of the silica gel.[12] Solution: Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine, added to the eluent (e.g., 0.1-1%). This can help to neutralize the acidic sites on the silica.[13] Alternatively, a different stationary phase like alumina could be explored. |
Problem 2: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered product is significantly less than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Incomplete Elution | The compound may be strongly adsorbed to the silica gel and not eluting with the chosen solvent system.[2] Solution: After your main product has eluted, try flushing the column with a more polar solvent, such as 100% ethyl acetate or a mixture containing a small amount of methanol (e.g., 1-5% in dichloromethane), to see if more product can be recovered.[8][14] Be cautious with methanol as it can dissolve some of the silica gel.[8] |
| Product Loss During Work-up | The product may be lost during the extraction and washing steps prior to chromatography. Solution: Ensure complete extraction from the aqueous phase by using a suitable organic solvent and performing multiple extractions. Back-washing the combined organic layers with brine can help to minimize the loss of a polar product into the aqueous phase.[2] |
| Degradation on the Column | As mentioned previously, the aldehyde may be degrading on the silica gel. Solution: Besides deactivating the silica, minimizing the time the compound spends on the column can help. Use flash chromatography with positive pressure to speed up the elution process.[12] |
| Co-elution with a Non-UV Active Impurity | If you are monitoring the fractions by UV visualization on TLC, you may be unknowingly combining your product with a non-UV active impurity, leading to a lower mass of pure product after solvent removal. Solution: Stain your TLC plates with a visualizing agent like potassium permanganate to check for non-UV active impurities. |
Problem 3: Product Degradation During Purification
Symptoms:
-
Appearance of new, more polar spots on the TLC plate as the column progresses.
-
Discoloration of the silica gel band corresponding to the product.
-
Isolation of the corresponding carboxylic acid (5-bromo-4-chloronicotinic acid) as a major byproduct.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Acid-Catalyzed Degradation | The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[5] Solution: Use deactivated silica gel as described in Problem 1. You can also consider using a less acidic stationary phase like alumina. |
| Oxidation | The aldehyde is prone to oxidation to the carboxylic acid, which can be exacerbated by prolonged exposure to air during the purification process.[2] Solution: Use fresh, high-quality solvents. While not always practical for column chromatography, de-gassing your solvents may help in some cases. Work efficiently to minimize the overall purification time. |
Experimental Workflow & Diagrams
General Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude this compound in a solvent like dichloromethane. Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal eluent for separation.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the chromatography eluent or a slightly more polar solvent.[15] Alternatively, for poorly soluble compounds, dry-loading onto a small amount of silica gel is recommended.[15]
-
Elution: Begin eluting with the initial, non-polar solvent. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent based on the TLC analysis to elute the desired compound and then any more polar impurities.[2]
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.[2]
Visualizing the Workflow
Caption: A general workflow for the purification of this compound by column chromatography.
Troubleshooting Logic Diagram
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Suzuki Coupling of Bromochloropyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromochloropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet nuanced transformation. The inherent electronic properties of the pyridine ring and the presence of two distinct halogen atoms (bromine and chlorine) create a unique landscape of potential side reactions and selectivity issues.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic understanding, to help you diagnose problems and optimize your reaction conditions for success.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured to address the specific, observable issues you might encounter at the bench.
Problem 1: Poor Chemoselectivity - Reaction at the Wrong Halogen
Q: My goal is to couple at the C-Br bond, but I'm seeing significant reaction at the C-Cl bond (or vice-versa). How can I control which halogen reacts?
A: This is the central challenge in dihalo-heteroaryl chemistry. While the intrinsic bond strength and reactivity order is typically C-I > C-Br > C-Cl, the electronic nature of the pyridine ring and its substitution pattern can significantly influence the outcome.[1][2] The C-Cl bond can be activated by the electron-deficient pyridine ring, making it more susceptible to oxidative addition than a typical aryl chloride.[2][3]
Causality & Solutions:
-
The "Default" Reactivity: In the absence of overwhelming electronic or steric influence from other substituents, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond.[2] If you are observing non-selective or C-Cl selective coupling, your conditions are likely overriding this intrinsic preference.
-
Catalyst and Ligand Choice is Paramount: The steric and electronic properties of the phosphine ligand are your primary tool for controlling selectivity.
-
For C-Br Selectivity (The More Common Goal): Use less bulky, less electron-rich ligands. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often favor reaction at the more reactive C-Br bond under milder conditions. The smaller steric footprint allows the catalyst to access the C-Br position without being forced to the less-hindered (but less reactive) C-Cl site.
-
For C-Cl Selectivity (The More Challenging Goal): Achieving C-Cl selectivity often requires more specialized ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can, in some cases, favor reaction at the more sterically accessible or electronically favorable C-Cl position, especially at higher temperatures.[4][5] These ligands create a highly active, electron-rich palladium center that is capable of cleaving the stronger C-Cl bond.[5][6]
-
-
Temperature Control: Kinetic vs. Thermodynamic Control.
-
Lower temperatures (e.g., 60-80 °C) generally favor the kinetically preferred reaction at the C-Br bond.
-
Higher temperatures (e.g., >100 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage, potentially leading to a loss of selectivity or even a switch in preference, especially with highly active catalysts.[2]
-
Caption: Workflow for troubleshooting chemoselectivity.
Problem 2: Significant Dehalogenation Byproduct Formation
Q: My main byproduct is the monohalopyridine, where one of the halogens has been replaced by a hydrogen atom. What is causing this and how do I stop it?
A: This side reaction is hydrodehalogenation, a common issue with electron-deficient substrates like halopyridines.[1] The mechanism involves the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyridine ring on the palladium intermediate to yield the undesired Ar-H product.[1][7]
Sources of Hydride and Solutions:
| Hydride Source | Causality | Recommended Solution |
| Solvent | Protic solvents, particularly alcohols, can be a direct source of hydride for the palladium center. | Switch to anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF . Ensure they are freshly distilled or from a sealed bottle to minimize water content.[1] |
| Base | Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination to form Pd-H species. Formate salts can also be a hydride source. | Use non-hydridic inorganic bases. K₃PO₄ and Cs₂CO₃ are excellent choices as they are strong enough to promote the reaction but are not hydride donors.[8] |
| Water | While some water is often required to facilitate the catalytic cycle (especially boronic acid hydrolysis and transmetalation), excess water can be a proton source that facilitates pathways leading to dehalogenation.[1] | Use a carefully controlled amount of water in your solvent system (e.g., dioxane:H₂O 4:1). Do not use an excessive amount. |
| Boronic Acid | Protodeboronation of the boronic acid (see Problem 3) can be followed by pathways that lead to hydride formation. | Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess which can exacerbate side reactions. Consider using more stable boronic esters.[9] |
Problem 3: Formation of Biaryl Homocoupling Product
Q: I am observing a significant amount of a biaryl product derived from the coupling of two of my boronic acid molecules. Why is this happening?
A: The homocoupling of boronic acids to form a symmetrical biaryl (Ar'-Ar') is a well-documented side reaction.[10] It is typically caused by one of two main pathways:
-
Oxygen-Mediated Oxidative Homocoupling: The most common cause is the presence of dissolved oxygen in the reaction mixture.[11] Oxygen can interact with the Pd(0) catalyst to form palladium-peroxo species that facilitate the oxidative coupling of two boronic acid molecules.[10]
-
Pd(II)-Mediated Homocoupling: If your active Pd(0) catalyst is oxidized to Pd(II) or if you are using a Pd(II) precatalyst that is not efficiently reduced, these species can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[11]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by:
-
Subsurface Sparge: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[11]
-
Freeze-Pump-Thaw: For smaller scale reactions, perform at least three freeze-pump-thaw cycles.
-
-
Use a Pd(0) Catalyst Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[8][12]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated pathway.[11]
Caption: The main Suzuki cycle and key off-cycle side reactions.
Frequently Asked Questions (FAQs)
Q1: Which boronic acid derivative should I use: the acid, a pinacol ester, or a trifluoroborate salt?
A: While boronic acids are the classic reagents, they can be prone to decomposition, especially heteroaryl boronic acids which are susceptible to protodeboronation (cleavage of the C-B bond).[9][13]
-
Boronic Acids: Most common, but check purity and use fresh if possible. Prone to forming trimeric, water-insoluble anhydrides (boroxines), which can affect stoichiometry and solubility.
-
Pinacol Boronic Esters (Bpin): Generally more stable to storage and less prone to protodeboronation.[9] They are often the reagent of choice for challenging or sensitive substrates. Note that they may react more slowly, as hydrolysis to the boronic acid is often a prerequisite for transmetalation.[13]
-
Potassium Trifluoroborate Salts (R-BF₃K): Highly stable, crystalline solids that are easy to handle. They act as a "slow release" source of the boronic acid under basic, aqueous conditions, which can minimize side reactions by keeping the instantaneous concentration of the active boron species low.[14]
Q2: How do I choose the right base and solvent system?
A: The base and solvent are interdependent and crucial for success. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[15]
| Base | Recommended Solvents | Pros | Cons |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | Strong, non-nucleophilic base. Generally provides good results for challenging couplings.[8][16] | Can be hygroscopic. Solubility can be an issue in purely organic solvents. |
| K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF, Toluene/H₂O | Milder bases, good for sensitive functional groups. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[16][17] | May not be strong enough for very unreactive chlorides. |
| Organic Bases (e.g., Et₃N) | Toluene, THF | Soluble in organic media. | Can act as a ligand, potentially interfering with the catalyst. Can be a source of hydride for dehalogenation.[7] Generally not recommended unless specified. |
Expert Tip: For bromochloropyridines, a combination of K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 4:1) mixture at 80-100 °C is an excellent and robust starting point for selective coupling at the C-Br position.
Q3: My reaction is not working at all. Where do I start troubleshooting?
A: If there is no product formation and you recover your starting materials, the issue is almost always a dead catalyst.
-
Check Reagents: Are your reagents pure? Old boronic acid may have decomposed.[9] Is your solvent truly anhydrous? Was your base stored properly?
-
Catalyst Quality: Is your palladium source old? Palladium catalysts, especially phosphine-ligated ones, can degrade over time. Use a fresh, high-quality catalyst.
-
Degassing: Was your degassing procedure thorough? Oxygen kills the active Pd(0) catalyst.[12]
-
Pyridine Inhibition: The pyridine nitrogen itself can coordinate to the palladium center and act as a catalyst poison.[18] If you suspect this is the issue, switching to a bulkier ligand (e.g., SPhos, XPhos) can create a steric shield around the palladium, preventing this inhibitory coordination.[18]
General Protocol for Selective Suzuki Coupling at C-Br
This protocol is a robust starting point for the selective coupling of an arylboronic acid to the bromine position of a bromochloropyridine.
Materials:
-
Bromochloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromochloropyridine, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane and water via syringe.
-
Degassing: Vigorously stir the mixture and sparge with a subsurface stream of Argon for 20 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas. Quickly reseal the vessel.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thiess Open Access. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]
-
Strotman, N. A., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Request PDF. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Available at: [Link]
-
Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie. Available at: [Link]
-
Shaughnessy, K. H., et al. (2010). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, N. D., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. Available at: [Link]
-
ResearchGate. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Zhu, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Channel. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Dzieran, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
-
ResearchGate. (2009). Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Snieckus, V., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Reddit. (2010). Suzuki coupling help. r/chemistry. Available at: [Link]
-
Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Pérez, J. M., et al. (2020). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Reduction of 5-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for the selective reduction of 5-bromo-4-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this reaction and achieve high yields of the desired product, (5-bromo-4-chloropyridin-3-yl)methanol.
Understanding the Challenge: Chemoselectivity in Action
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of two distinct halogen substituents (bromine and chlorine) on the pyridine ring of this compound introduces significant challenges. The primary goal is to selectively reduce the aldehyde group without initiating unwanted side reactions, namely over-reduction to a methyl group or dehalogenation (the removal of one or both halogen atoms).
The key to success lies in controlling the reaction conditions and choosing the appropriate reducing agent to favor the desired transformation. This guide will provide the foundational knowledge and practical steps to achieve this selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when reducing this compound?
A1: The two most common and problematic side products are the result of over-reduction and dehalogenation. Over-reduction yields 5-bromo-4-chloro-3-methylpyridine, while dehalogenation can lead to a mixture of 5-bromo-3-(hydroxymethyl)pyridine, 4-chloro-3-(hydroxymethyl)pyridine, and even the fully dehalogenated 3-(hydroxymethyl)pyridine.
Q2: Why is Sodium Borohydride (NaBH₄) a recommended starting reagent?
A2: Sodium borohydride is a mild and chemoselective reducing agent, particularly effective for reducing aldehydes and ketones.[1][2] Unlike more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is less likely to reduce other functional groups and is generally less prone to causing dehalogenation under controlled conditions.[1] Its compatibility with protic solvents like methanol and ethanol makes it a convenient and practical choice for this transformation.[3]
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A3: While LiAlH₄ is a potent reducing agent capable of reducing aldehydes, its high reactivity makes it a poor choice for this specific substrate. The risk of over-reduction of the aldehyde to a methyl group and significant dehalogenation is substantially higher with LiAlH₄. Therefore, it is not recommended for the selective synthesis of (5-bromo-4-chloropyridin-3-yl)methanol.
Q4: How critical is temperature control during the reaction?
A4: Temperature control is paramount. Lowering the reaction temperature (e.g., 0°C to -15°C) decreases the rate of reaction and enhances the selectivity of sodium borohydride.[4] This minimizes the risk of over-reduction and dehalogenation by favoring the kinetically preferred reduction of the highly electrophilic aldehyde over other potential side reactions.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (this compound), you can visually track the disappearance of the starting material and the appearance of the more polar alcohol product. It is crucial to stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dehalogenated byproducts | 1. Excess Reducing Agent: Using a large excess of NaBH₄ can lead to dehalogenation. 2. Elevated Temperature: Higher temperatures increase the rate of dehalogenation. 3. Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed can promote side reactions. | 1. Stoichiometry: Use a controlled amount of NaBH₄ (typically 1.1-1.5 equivalents). Perform a small-scale trial to determine the optimal amount. 2. Temperature: Maintain a low temperature (0°C or below) throughout the addition of NaBH₄ and the course of the reaction. 3. Monitoring: Monitor the reaction closely by TLC and quench it promptly upon completion. |
| Formation of the over-reduced product (methylpyridine) | 1. Powerful Reducing Agent: Use of a reducing agent that is too strong. 2. High Temperature: Elevated temperatures can provide the energy needed for the more difficult reduction of the intermediate to the methyl group. | 1. Reagent Choice: Use NaBH₄ as the reducing agent. Avoid LiAlH₄. 2. Temperature Control: Strictly maintain low temperatures during the reaction. |
| Incomplete reaction (starting material remains) | 1. Insufficient Reducing Agent: Not enough NaBH₄ was used to fully reduce the aldehyde. 2. Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. 3. Deactivated Reagent: The NaBH₄ may have degraded due to improper storage. | 1. Stoichiometry: Add a slight excess of NaBH₄ (e.g., 1.2 equivalents). 2. Reaction Time/Temperature: Allow the reaction to stir for a longer period at a low temperature, or consider slowly warming the reaction to room temperature while monitoring carefully by TLC. 3. Reagent Quality: Use a fresh, unopened bottle of NaBH₄. |
| Difficult product isolation/purification | 1. Formation of Emulsions during Workup: The presence of salts and the nature of the product can lead to emulsions. 2. Co-elution of Product and Byproducts: The polarity of the desired alcohol and some byproducts may be similar, making chromatographic separation challenging. | 1. Workup: Use a saturated brine solution during the extraction to help break emulsions. 2. Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) and consider using a high-performance flash chromatography system for better separation. |
Experimental Protocols
Recommended Protocol for the Selective Reduction of this compound
This protocol is based on established procedures for the reduction of similar halogenated aromatic aldehydes and is designed to maximize the yield of (5-bromo-4-chloropyridin-3-yl)methanol while minimizing side reactions.[4]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath. For enhanced selectivity, a temperature of -10°C to -15°C using an ice-salt bath is recommended.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution over 10-15 minutes. Monitor for any gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC every 15-20 minutes.[5] A suitable eluent is typically 30-50% ethyl acetate in hexanes. The product, (5-bromo-4-chloropyridin-3-yl)methanol, will have a lower Rf value than the starting aldehyde.
-
Quenching: Once the starting material is no longer visible by TLC (typically within 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (5-bromo-4-chloropyridin-3-yl)methanol.
-
Analytical Characterization
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 40% Ethyl Acetate in Hexanes (this may require optimization)
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
-
¹H NMR Spectroscopy: The product can be characterized by ¹H NMR. The spectrum should show a characteristic singlet for the newly formed CH₂OH group, typically around δ 4.5-4.8 ppm, and aromatic protons corresponding to the pyridine ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Pathway Diagram
Caption: Desired reduction pathway and potential side reactions.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common issues.
References
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
-
Chemistry LibreTexts. 2.3B: Uses of TLC. Available at: [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]
-
Common Organic Chemistry. Sodium Borohydride. Available at: [Link]
-
Mastering Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
Sources
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature for Suzuki reactions with 5-Bromo-4-chloronicotinaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-Bromo-4-chloronicotinaldehyde. The guidance herein is grounded in established mechanistic principles and practical, field-proven experience to help you navigate the complexities of this powerful C-C bond-forming reaction.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding temperature optimization for Suzuki reactions with this compound.
Q1: What is a good starting temperature for the Suzuki coupling of this compound?
A1: For a heteroaromatic substrate with two distinct halogen leaving groups like this compound, a conservative starting temperature in the range of 80-100 °C is recommended.[1][2] This temperature range often provides a good balance between achieving a reasonable reaction rate and minimizing potential side reactions, such as dehalogenation or decomposition of the aldehyde functionality. The reactivity of the C-Br bond is generally higher than the C-Cl bond, making it the more likely site of initial coupling.
Q2: How will I know if my reaction temperature is too high?
A2: Several indicators can suggest your reaction temperature is excessive:
-
Formation of Dark Precipitates (Palladium Black): This indicates thermal decomposition of your palladium catalyst, which will significantly reduce its activity.[3]
-
Increased Byproduct Formation: You may observe an increase in byproducts such as homocoupled boronic acid, dehalogenated starting material, or decomposition of the aldehyde.[1]
-
Low Mass Balance: If the combined amount of starting material and desired product is significantly less than 100%, it could indicate substrate or product degradation at elevated temperatures.
Q3: My reaction is sluggish at 80 °C. Should I just increase the temperature?
A3: While increasing the temperature is a common strategy to accelerate slow reactions, it should be done systematically. A gradual increase in increments of 10-20 °C is advisable. Before increasing the temperature, consider other factors that could be limiting the reaction rate, such as the choice of catalyst, ligand, base, or solvent. For instance, a more electron-rich and sterically hindered phosphine ligand can often promote the oxidative addition step, which can be rate-limiting, especially for less reactive chlorides.[1]
Q4: Can I run the reaction at room temperature?
A4: While room-temperature Suzuki couplings are possible for some substrates, they are generally less common for heteroaryl chlorides without highly specialized and active catalyst systems.[4] For this compound, starting at room temperature is likely to result in a very slow or stalled reaction, particularly if aiming for coupling at the less reactive chloro- position.[5] However, with highly active pre-catalysts, it may be feasible, but careful optimization would be required.
II. Troubleshooting Guide: Optimizing Temperature
This guide provides a more detailed, problem-oriented approach to temperature optimization for your Suzuki reaction.
Problem 1: Low Yield of the Desired Product
Low yield is a multifaceted problem where temperature plays a crucial role.
Possible Cause 1.1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient thermal energy to overcome the activation energy barrier of a key step in the catalytic cycle, such as oxidative addition or reductive elimination.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material over time.
-
Systematic Temperature Increase: If the reaction stalls, incrementally increase the temperature by 10-20 °C and continue monitoring. A temperature of 100 °C has been shown to be optimal in some Suzuki coupling screenings.
-
Consider a More Active Catalyst System: If higher temperatures do not improve the yield or lead to decomposition, consider a more active catalyst system. For challenging substrates, pre-catalysts that readily form the active Pd(0) species can be beneficial.
-
Possible Cause 1.2: Catalyst Decomposition
-
Explanation: At excessively high temperatures, the palladium catalyst can decompose into inactive palladium black. This is often exacerbated by the choice of ligand, as some ligands offer better thermal stability.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Look for the formation of a black precipitate.
-
Select a Thermally Stable Ligand: N-heterocyclic carbene (NHC) ligands are known for their strong coordination to palladium, which can enhance thermal stability.[3] Bulky, electron-rich phosphine ligands can also improve catalyst longevity.
-
Use a Lower Temperature: If decomposition is observed, reduce the reaction temperature and accept a longer reaction time.
-
Possible Cause 1.3: Substrate or Product Degradation
-
Explanation: The aldehyde functional group on your substrate is sensitive to high temperatures and certain basic conditions, which can lead to side reactions or decomposition.[6]
-
Troubleshooting Steps:
-
Run a Control Experiment: Heat your starting material and product separately under the reaction conditions (without the catalyst and boronic acid) to assess their thermal stability.
-
Minimize Reaction Time: A higher temperature for a shorter duration may be preferable to a lower temperature for an extended period if substrate/product stability is an issue.[6]
-
Optimize Other Parameters: Focus on optimizing the catalyst, ligand, and base to achieve a faster reaction at a lower temperature.
-
Problem 2: Formation of Significant Byproducts
The temperature can influence the relative rates of the desired reaction versus undesired side reactions.
Possible Cause 2.1: Dehalogenation
-
Explanation: The replacement of a halogen with a hydrogen atom is a common side reaction. It can be promoted by higher temperatures and certain hydride sources in the reaction mixture.[2]
-
Troubleshooting Steps:
-
Lower the Temperature: This will generally slow down the rate of dehalogenation relative to the desired coupling.
-
Optimize the Base: Use a weaker base like K₂CO₃ or a phosphate base like K₃PO₄, which are less likely to promote hydride formation.[2]
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to minimize oxygen, which can participate in side reactions.
-
Possible Cause 2.2: Homocoupling of the Boronic Acid
-
Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This can be more prevalent at higher temperatures, especially in the presence of oxygen.[1]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are properly degassed to remove oxygen.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes minimize side reactions that are promoted by Pd(II) species.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
III. Experimental Protocol: Temperature Screening
This protocol outlines a systematic approach to optimizing the reaction temperature.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessels suitable for parallel synthesis (e.g., reaction block or multiple round-bottom flasks)
Procedure:
-
Setup: In parallel reaction vessels, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill each vessel with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent, followed by the palladium catalyst and ligand.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C) with vigorous stirring.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion to product and the formation of byproducts.
-
Analysis: After a set time (e.g., 24 hours), cool all reactions to room temperature. Work up the reactions and analyze the crude product mixture by ¹H NMR to determine the yield and purity.
Data Presentation:
Summarize your findings in a table for easy comparison:
| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Key Byproducts |
| 60 | 24 | 25 | 20 | Unreacted SM |
| 80 | 12 | 85 | 80 | Minor dehalogenation |
| 100 | 4 | >95 | 92 | Trace byproducts |
| 120 | 2 | >95 | 85 | Increased decomposition |
IV. Visualizing the Process
Diagram 1: Troubleshooting Flowchart for Temperature Optimization
This flowchart provides a logical sequence for troubleshooting temperature-related issues in your Suzuki reaction.
A flowchart for systematic temperature optimization in Suzuki reactions.
Diagram 2: Effect of Temperature on the Suzuki Catalytic Cycle
This diagram illustrates how temperature can influence the key steps of the Suzuki-Miyaura cross-coupling reaction.
Influence of temperature on the key steps of the Suzuki catalytic cycle.
V. References
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.[Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.[Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.[Link]
-
Temperature and time screening for Suzuki coupling of 1 with 2. ResearchGate.[Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.[Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH.[Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.[Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC - NIH.[Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications.[Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications.[Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.[Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal.[Link]
-
Analysis of by-product formation in a Suzuki-Miyaura cross-coupling reaction. White Rose eTheses Online.[Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.[Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.[Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloronicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to resolve synthetic issues effectively.
I. Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two common routes:
-
Oxidation of 5-Bromo-4-chloro-3-pyridinemethanol: This method offers a direct and often high-yielding pathway to the desired aldehyde. The choice of oxidant is critical to avoid over-oxidation or side reactions.
-
Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group onto a pyridine ring. The regioselectivity and the potential for side reactions are key considerations for this approach.
This guide will address the common impurities and troubleshooting associated with both of these synthetic pathways.
II. FAQs and Troubleshooting Guide: Oxidation of 5-Bromo-4-chloro-3-pyridinemethanol
This synthetic route is a popular choice due to the commercial availability of the starting alcohol. However, the oxidation step is critical and can be a source of several impurities if not performed under optimal conditions.
Q1: What are the most common impurities observed when synthesizing this compound via oxidation of the corresponding alcohol?
A1: The impurity profile is heavily dependent on the chosen oxidizing agent and the reaction conditions. Here are the most frequently encountered impurities:
-
Unreacted Starting Material (5-Bromo-4-chloro-3-pyridinemethanol): Incomplete oxidation is a common issue, leading to contamination of the final product with the starting alcohol.
-
Over-oxidation Product (5-Bromo-4-chloronicotinic acid): Stronger oxidizing agents or prolonged reaction times can lead to the formation of the corresponding carboxylic acid.[1]
-
Solvent Adducts and Byproducts: Depending on the oxidation method, byproducts from the reagent itself can be significant impurities. For example, in a Swern oxidation, dimethyl sulfide is a notable byproduct.[2] With Dess-Martin periodinane (DMP) oxidation, the reduced form of the reagent, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, and its byproducts can contaminate the product.
-
Impurities from the Starting Alcohol: The purity of the starting 5-Bromo-4-chloro-3-pyridinemethanol is crucial. Any impurities present in the alcohol will likely be carried through the synthesis.
Troubleshooting Common Issues in the Oxidation Route
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (significant starting material remaining) | 1. Insufficient oxidant. 2. Low reaction temperature. 3. Deactivated oxidant. | 1. Increase the molar equivalents of the oxidant (e.g., 1.1-1.5 equivalents). 2. Gradually increase the reaction temperature, monitoring for side product formation by TLC or LC-MS. 3. Use a fresh batch of the oxidizing agent. DMP, for instance, can degrade upon prolonged storage. |
| Presence of 5-Bromo-4-chloronicotinic acid | 1. Use of a strong oxidizing agent (e.g., KMnO4, Jones reagent). 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Switch to a milder oxidizing agent like Dess-Martin periodinane (DMP) or a Sworn oxidation protocol.[1] 2. Maintain a low and controlled reaction temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult purification from reagent byproducts | 1. Swern Oxidation: The byproduct dimethyl sulfide has a strong odor and can be difficult to remove completely.[2] 2. DMP Oxidation: The iodine-containing byproducts can be challenging to separate. | 1. For Swern byproducts, a mild bleach wash of the glassware can help mitigate the odor. Careful aqueous work-up is necessary.[2] 2. For DMP byproducts, an aqueous workup with sodium thiosulfate can help to remove the iodine-based impurities.[3][4] Filtration through a pad of Celite can also be effective.[4] |
III. FAQs and Troubleshooting Guide: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] For the synthesis of this compound, a plausible starting material would be 3-Bromo-4-chloropyridine.
Q2: What are the potential impurities when using the Vilsmeier-Haack reaction to synthesize this compound?
A2: The Vilsmeier-Haack reaction can present its own set of challenges, leading to specific impurities:
-
Unreacted Starting Material (e.g., 3-Bromo-4-chloropyridine): Incomplete formylation will result in the presence of the starting pyridine derivative.
-
Regioisomers: Depending on the substitution pattern of the starting pyridine, formylation could potentially occur at other positions on the ring, leading to isomeric impurities. However, for a 3,4-disubstituted pyridine, formylation is generally expected at the less sterically hindered position.[6]
-
Di-formylated Products: Under harsh conditions or with highly activated substrates, a second formyl group may be introduced.[7]
-
Hydrolysis Byproducts of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive. Incomplete reaction and subsequent workup can lead to various hydrolysis byproducts.[8]
-
Dehalogenation Products: In some cases, particularly with palladium catalysis which is not typical for Vilsmeier-Haack but can be present in prior steps, dehalogenation can occur, leading to the loss of the bromo or chloro substituent.[9] While less common in this specific reaction, it is a possibility to consider in the overall synthetic scheme.
Troubleshooting Common Issues in the Vilsmeier-Haack Route
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Insufficiently activated pyridine ring. 2. The Vilsmeier reagent was not properly formed or decomposed. 3. Reaction conditions are not optimal. | 1. The pyridine ring needs to be sufficiently electron-rich for the electrophilic substitution to occur efficiently.[10] 2. Ensure anhydrous conditions during the formation of the Vilsmeier reagent (from DMF and POCl₃).[11] 3. Optimize the reaction temperature and time. The reaction may require heating to proceed. |
| Formation of multiple products (isomers) | 1. Lack of regioselectivity in the formylation step. | 1. Analyze the electronic and steric effects of the substituents on the pyridine ring to predict the most likely site of formylation. Purification by column chromatography is often necessary to separate isomers. |
| Presence of di-formylated byproducts | 1. Use of excess Vilsmeier reagent. 2. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount of the Vilsmeier reagent. 2. Monitor the reaction progress carefully and quench it once the mono-formylated product is the major component. |
IV. Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a reliable method for the oxidation of 5-Bromo-4-chloro-3-pyridinemethanol.
Materials:
-
5-Bromo-4-chloro-3-pyridinemethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of 5-Bromo-4-chloro-3-pyridinemethanol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and quench with a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Troubleshooting this Protocol:
-
Gummy residue during workup: This is often due to the iodine byproducts. Ensure vigorous stirring with the sodium thiosulfate and sodium bicarbonate solutions. Filtering the reaction mixture through a pad of Celite before the aqueous workup can also help.[3][4]
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines a general procedure for the formylation of a suitable pyridine precursor.
Materials:
-
3-Bromo-4-chloropyridine (or other suitable precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a cooled (0 °C) solution of anhydrous DMF (3.0 eq) in anhydrous DCM, slowly add POCl₃ (1.2 eq) while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-Bromo-4-chloropyridine (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting this Protocol:
-
Exothermic reaction: The formation of the Vilsmeier reagent is exothermic. Slow addition of POCl₃ to DMF at low temperature is crucial to control the reaction.[11]
V. Visualizing Reaction Pathways and Impurity Formation
Diagram 1: Oxidation of 5-Bromo-4-chloro-3-pyridinemethanol
Caption: Oxidation pathway and common impurities.
Diagram 2: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack pathway and potential impurities.
VI. Analytical Methods for Impurity Profiling
To effectively troubleshoot the synthesis, it is essential to have robust analytical methods to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and separating it from potential impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect volatile impurities, such as residual solvents or byproducts like dimethyl sulfide from a Swern oxidation.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.
VII. References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
Wikipedia. (2023). Swern oxidation. [Link]
-
University of Liverpool. (n.d.). Heterocyclic Chemistry. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3A), 1-7.
-
Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]
-
Reddit. (2025). How to easily work-up Dess-Martin periodinane ?[Link]
-
Scribd. (n.d.). Dess-Martin Oxidation Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
ResearchGate. (n.d.). Vilsmeier—Haack reaction. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Reddit. (2020). Swern Oxidation?[Link]
-
ACS Publications. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(21), 5779-5790.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568.
-
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
AccelaChemBio. (n.d.). 37669-64-0,5-Bromo-3-pyridinemethanol. [Link]
-
Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
-
National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
Sources
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Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: Hydrodebromination
This section provides direct answers to common problems encountered when hydrodebromination (the undesired replacement of a bromine atom with a hydrogen atom) competes with your desired cross-coupling reaction.
Q1: My cross-coupling reaction is showing a significant amount of debrominated byproduct. What are the most likely causes and the first steps I should take to troubleshoot?
A1: The appearance of a debrominated byproduct, also known as hydrodebromination or protodebromination, is a common side reaction where the aryl bromide starting material is reduced to the corresponding arene.[1] This typically points to a competing catalytic cycle where a palladium-hydride intermediate is formed, which then reductively eliminates the arene byproduct.
Your initial troubleshooting should focus on the most common sources of hydride species: the base and the solvent.
Initial Troubleshooting Steps:
-
Evaluate Your Base: Strong, sterically hindered bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate hydride donors. If you are using such a base, consider switching to a weaker, non-nucleophilic inorganic base.
-
Assess Your Solvent and Reagents for Purity: Protic solvents (e.g., alcohols, water) or residual water in aprotic solvents can serve as a proton source, facilitating the debromination pathway.[1]
-
Recommendation: Ensure all solvents are anhydrous and reagents are pure. Use freshly distilled solvents or purchase high-quality anhydrous solvents. If your reaction protocol (like some Suzuki couplings) requires water, minimize the amount used.
-
-
Lower the Reaction Temperature: Higher temperatures can accelerate side reactions. Debromination often becomes more prevalent at elevated temperatures.[3]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C). While this may slow the reaction rate, it can significantly improve the selectivity for the desired product. Monitor the reaction progress carefully to find an optimal balance between reaction time and byproduct formation. Microwave irradiation can sometimes be beneficial by dramatically reducing reaction times, which can minimize the formation of side products.[4]
-
Q2: I have optimized the base, solvent, and temperature, but debromination persists. How does my choice of phosphine ligand impact this side reaction?
A2: Your choice of ligand is one of the most critical factors in controlling debromination. The ligand's electronic and steric properties directly influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination).
The core principle is to select a ligand that accelerates the desired reductive elimination step to such an extent that it outcompetes the undesired debromination pathway.[5]
Ligand Selection Strategy:
-
Use Bulky, Electron-Rich Ligands: These ligands are highly effective at promoting both oxidative addition and, crucially, the final reductive elimination step.[6] The steric bulk forces the coupling partners into proximity on the palladium center, facilitating the bond-forming step, while the electron-donating nature makes the palladium center more amenable to reductive elimination.
-
Consider Buchwald-type Biarylphosphine Ligands: Ligands developed by the Buchwald group are specifically designed to be both bulky and electron-rich, making them excellent choices for challenging cross-coupling reactions where side reactions are a concern.[7]
| Ligand Type | Recommended Ligands | Key Characteristics & Applications |
| Dialkylbiarylphosphines | tBuXPhos, XPhos, RuPhos, BrettPhos | Highly bulky and electron-rich. Generally excellent for suppressing debromination in Suzuki, Buchwald-Hartwig, and other couplings.[8] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand that can stabilize the palladium catalyst. Often a good starting point, though more advanced ligands may be needed for very challenging substrates.[9] |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust catalysts. Can be effective in preventing debromination, particularly for aryl chloride couplings.[10] |
Actionable Step: Screen a panel of bulky, electron-rich phosphine ligands. A switch from a general-purpose ligand like PPh₃ to a specialized ligand like RuPhos or tBuXPhos can often solve the problem entirely.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind debromination to provide a deeper understanding of the issue.
Q1: What is the detailed mechanism of hydrodebromination in palladium-catalyzed cross-coupling?
A1: Hydrodebromination is a parasitic catalytic cycle that competes with the desired cross-coupling pathway. Both cycles share the initial oxidative addition step, but diverge from there.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the starting material to form an Aryl-Pd(II)-Br intermediate. This is a common first step for both pathways.[11]
-
Formation of a Palladium-Hydride Species: This is the key diverging point. Instead of proceeding with transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig), a palladium-hydride species (Aryl-Pd(II)-H) is formed. This can occur via several routes:
-
From a base (e.g., β-hydride elimination from an alkoxide).
-
From impurities in the solvent (e.g., water, alcohols).
-
From other reaction components that can act as hydride donors.[5]
-
-
Reductive Elimination of Arene: The Aryl-Pd(II)-H intermediate undergoes rapid reductive elimination to form the C-H bond of the debrominated byproduct and regenerate a Pd(0) species, which can re-enter either catalytic cycle.[9]
Below is a diagram illustrating the competition between the desired cross-coupling and the debromination side reaction.
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
Q2: How can I design an experiment from the start to minimize the risk of debromination?
A2: A proactive approach based on established principles can save significant optimization time. When dealing with substrates known to be sensitive to debromination (e.g., electron-rich heteroaryl bromides), design your experiment with the following considerations.
Caption: Proactive workflow for experiment design.
Following this logical workflow from the outset will give you the highest probability of success while minimizing the formation of debrominated byproducts.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for coupling an aryl bromide with a boronic acid, incorporating best practices to suppress hydrodebromination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3 Pd, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, if not using a precatalyst, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, potassium phosphate, and the palladium precatalyst (and ligand, if separate).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., every 2 hours). Check for the consumption of starting material and the formation of both the desired product and the potential debrominated byproduct.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
References
-
Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Conversion of Aryl and Vinyl Triflates to Aryl and Vinyl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Hu, J., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Tetrahedron Letters. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry II Notes. [Link]
-
Ye, Z., & Sanford, M. S. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
-
Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fu, G. C., et al. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Ram-Sawak, A., et al. (2023). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. [Link]
-
Campbell, A. D., & Watson, A. J. B. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. [Link]
-
Verkade, J. G., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
Troubleshooting low conversion in 5-Bromo-4-chloronicotinaldehyde reactions
Welcome to the technical support center for 5-Bromo-4-chloronicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Low conversion is a frequent challenge, often stemming from a nuanced interplay of reagent stability, catalyst activity, and reaction conditions. This document provides in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common root causes for low conversion when using this compound?
Low conversion rates can typically be traced back to one of four areas: reagent integrity, catalyst system efficacy, reaction conditions, or competing side reactions involving the substrate's functional groups.[1][2]
-
Reagent Quality & Stability: The purity of this compound is paramount; impurities can poison sensitive catalysts.[1] Furthermore, other reagents, particularly organoboron compounds in Suzuki couplings, can degrade under reaction conditions.[1]
-
Catalyst System Issues: In palladium-catalyzed cross-coupling reactions, the activity of the catalyst is critical. Problems often arise from an inappropriate choice of ligand, using an inactive palladium source (e.g., oxidized Pd(0)), or catalyst decomposition due to oxygen exposure.[1][3]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice and quality of the base have a profound impact on reaction kinetics and equilibrium.[2][4] An inert atmosphere is almost always mandatory for organometallic cross-coupling reactions.[1][5]
-
Inherent Substrate Reactivity & Side Reactions: The aldehyde group is susceptible to oxidation, reduction, or undesired nucleophilic attack.[6] Additionally, the two halogen atoms possess differential reactivity that must be managed.[6]
Q2: How does the differential reactivity of the C-Br and C-Cl bonds influence reaction outcomes?
The synthetic utility of this compound stems from the different reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to Pd(0) is C–I > C–Br > C–OTf >> C–Cl.[7]
This hierarchy allows for selective functionalization. The C-Br bond at the 5-position is significantly more reactive and will preferentially undergo oxidative addition under standard conditions.[1][7] If you are experiencing low conversion when targeting the C-Br bond, it indicates the reaction conditions are not sufficiently optimized to overcome the activation energy for this first step. Conversely, forcing conditions (e.g., higher temperatures, more electron-rich ligands) may be required to activate the C-Cl bond, which can lead to undesired double-coupling if not carefully controlled.
Q3: Can the aldehyde group itself interfere with my cross-coupling reaction?
Yes, the aldehyde functional group is not always an innocent bystander. Its electrophilic carbonyl carbon and potential for enolization can lead to side reactions, particularly under basic conditions.
-
Base-Induced Reactions: Strong bases, especially alkoxides like sodium tert-butoxide commonly used in Buchwald-Hartwig aminations, can potentially add to the aldehyde or catalyze aldol-type reactions.
-
Oxidation/Reduction: Although less common in the strictly anaerobic conditions required for cross-coupling, the aldehyde can be sensitive. Trace oxygen can lead to oxidation to the corresponding carboxylic acid.[6] Conversely, certain reaction additives or conditions might cause reduction to an alcohol.
-
Mitigation Strategy: Ensure a strictly inert atmosphere to prevent oxidation.[6] When using strong bases, consider factors like temperature and addition rate to minimize side reactions at the aldehyde. If interference is severe, protecting the aldehyde as an acetal may be a viable, albeit less atom-economical, strategy.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
This is one of the most powerful methods for forming C-C bonds with this substrate. Low yields are often traced to catalyst deactivation or instability of the boronic acid partner.
Workflow for Diagnosing Low Conversion in Suzuki-Miyaura Reactions
Caption: A logical workflow for troubleshooting low Suzuki-Miyaura conversion.
Q: My Suzuki-Miyaura coupling reaction has stalled or gives a very low yield. What specific parameters should I investigate?
A: Let's break down the reaction into its core components.
The active catalyst is a Pd(0) species.[3] If you start with a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ. This process can be inefficient and lead to the formation of palladium black (inactive Pd metal).[3]
-
Expertise: Using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable Pd(II) "precatalyst" (e.g., a Buchwald G3 precatalyst) is often more reliable as they generate the active Pd(0) species more cleanly and efficiently.[3][8]
-
Trustworthiness: If your reaction mixture turns black immediately, it's a strong sign of catalyst decomposition. Your primary focus should be on ensuring a rigorously oxygen-free environment.[3]
-
Ligand Choice: For an electron-deficient aryl bromide like this compound, a simple ligand like triphenylphosphine (PPh₃) may suffice. However, for more challenging couplings, or if the C-Cl bond were the target, more electron-rich and bulky phosphine ligands (e.g., Buchwald or cataCXium ligands) would be necessary to facilitate the oxidative addition and reductive elimination steps.[8][9]
One of the most common and often overlooked side reactions is protodeboronation—the cleavage of the C-B bond, replacing it with a C-H bond.[1][8] This consumes your nucleophile and halts the reaction.
-
Causality: This hydrolysis reaction is promoted by water and higher temperatures.[1][10]
-
Solution: Using a more stable boronic ester, such as a pinacol ester (Bpin), can significantly suppress this side reaction.[1][10] While boronic acids are common, switching to the corresponding pinacol ester is a high-yield strategy for troubleshooting low conversion.
The base is not just a spectator; it is essential for the transmetalation step of the catalytic cycle.[5][9]
-
Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be critical.[1] Carbonates are common, but phosphates are often effective in more challenging cases. The base must be anhydrous and, ideally, finely powdered to maximize surface area.[1]
-
Solvent System: The solvent must solubilize all components.[1] A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is very common, as water helps dissolve the inorganic base.[5][11]
-
Trustworthiness: Crucially, all solvents, including the water, must be rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) before use.[1][11] Dissolved oxygen is a potent catalyst poison.
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Pd Source | Pd(OAc)₂ / PdCl₂(dppf) | Pd(PPh₃)₄, Buchwald Precatalysts | Provides a more reliable source of active Pd(0), minimizing side reactions.[3] |
| Ligand | PPh₃ | Buchwald ligands (e.g., XPhos, SPhos) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄, Cs₂CO₃ | Stronger or more soluble bases can accelerate the transmetalation step.[1][5] |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Pinacol esters are more stable and less prone to protodeboronation.[1][10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | Solvent screening can optimize solubility and reaction rates. Must be degassed.[11] |
| Temperature | 80-100 °C | 90-120 °C | Higher temperatures can overcome activation barriers but may increase side reactions.[5] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water, 4:1) via syringe.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]
-
Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[5]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination. [13]
Analytical and Monitoring Protocols
Q: What are the best analytical methods for monitoring my reaction and characterizing the final compound?
A: A multi-pronged approach is recommended for robust analysis.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring. It confirms the mass of the desired product and can help identify byproducts, giving you a much clearer picture of the reaction's progress and potential issues. [5] * Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and starting materials.
-
-
Compound Characterization:
-
NMR Spectroscopy: This is essential for structural confirmation. [6] * ¹H NMR: Expect to see the aldehyde proton (CHO) as a singlet around 9.8–10.2 ppm. The aromatic protons on the pyridine ring will appear as distinct singlets or doublets, with their chemical shifts and coupling patterns changing upon successful substitution.
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, typically appearing around 190 ppm. [6] * High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition of your synthesized compound.
-
-
Protocol: Reaction Monitoring by LC-MS
-
Sampling: At set time points (e.g., 1h, 4h, 16h), carefully and quickly take a small aliquot (~5-10 µL) from the reaction mixture under a positive flow of inert gas.
-
Quenching: Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample.
-
Filtration: Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter (like the base or precipitated catalyst) that could damage the LC column.
-
Analysis: Inject the filtered sample into the LC-MS. Monitor the UV chromatogram for the peaks corresponding to your starting material and product, and check the corresponding mass spectra to confirm their identities.
-
Interpretation: Track the disappearance of the starting material peak and the growth of the product peak over time. If the reaction stalls (i.e., the peak areas stop changing), it likely indicates catalyst death or consumption of a limiting reagent.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate . ResearchGate. [Link]
-
Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a . ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . University of Windsor. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH . National Institutes of Health. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit . Reddit. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction - PMC - NIH . National Institutes of Health. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal . University of Groningen. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Coupling Reactions of 5-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-bromo-4-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the most common causes related to catalyst loading?
Low yields in Suzuki-Miyaura reactions with this substrate often point to issues with the catalytic cycle.[1] Key areas to investigate include:
-
Insufficient Catalyst Loading: While minimizing catalyst use is desirable, an insufficient amount may lead to incomplete conversion. For challenging substrates like heteroaryl halides, a slightly higher initial loading (e.g., 1-2 mol%) might be necessary.[2]
-
Catalyst Deactivation: The aldehyde functionality and the nitrogen atom in the pyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[3]
-
Suboptimal Ligand-to-Metal Ratio: The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle.[4][5] An incorrect ligand-to-metal ratio can lead to catalyst decomposition or the formation of less active catalytic species.
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can catalyst loading and reaction conditions be adjusted to minimize this side reaction?
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6] To mitigate this:
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. It's crucial to find the minimum effective catalyst concentration.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can participate in the oxidative coupling of the boronic acid.[6]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂), as the latter can sometimes favor homocoupling.[6]
Q3: In a Sonogashira coupling, I'm seeing catalyst deactivation. What are the likely causes and how can I address them through catalyst system modification?
Catalyst deactivation in Sonogashira couplings can be a significant hurdle.[7] Key factors include:
-
Ligand Dissociation: The phosphine ligands used to stabilize the palladium catalyst can dissociate, leading to the formation of inactive palladium species.[7] Using bulky, electron-rich ligands can often create more stable catalysts.[4][7]
-
Copper Co-catalyst Issues: In traditional Sonogashira reactions, the copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling).[8] Copper-free Sonogashira protocols are a valuable alternative to circumvent this issue.[7]
-
Amine Base Interaction: The amine base is crucial for the reaction but can also interact with the catalyst. The choice and concentration of the base should be carefully optimized.[7]
Q4: Can I use the same catalyst loading for coupling at the bromine vs. the chlorine position of this compound?
No, the reactivity of the C-Br and C-Cl bonds is significantly different. The C-Br bond is more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions and with lower catalyst loadings.[9] To achieve selective coupling at the bromine position, carefully controlling the catalyst loading and reaction temperature is essential. Coupling at the less reactive C-Cl bond will likely require a higher catalyst loading, more electron-rich and bulky ligands, and higher reaction temperatures.[10]
II. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during catalyst loading optimization.
Guide 1: Low or No Product Conversion
If you observe minimal or no formation of your desired coupled product, follow these steps:
dot
Caption: Troubleshooting workflow for low product conversion.
Guide 2: Catalyst Deactivation (Palladium Black Formation)
The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[3]
dot
Caption: Troubleshooting workflow for catalyst deactivation.
III. Experimental Protocols
Protocol 1: High-Throughput Screening of Catalyst Loading
This protocol outlines a method for rapidly screening optimal catalyst loading using a 96-well plate format. This approach allows for the efficient evaluation of multiple catalyst concentrations simultaneously.[11][12]
Materials:
-
This compound
-
Arylboronic acid (for Suzuki), terminal alkyne (for Sonogashira), or alkene (for Heck)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
96-well reaction block with magnetic stirring
-
Inert atmosphere glovebox or Schlenk line
-
HPLC or GC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound, the coupling partner, and the base in the chosen solvent.
-
Prepare a stock solution of the palladium precatalyst and the ligand.
-
-
Reaction Setup (in a glovebox):
-
To each well of the 96-well plate, add a stir bar.
-
Dispense the stock solution of this compound and the coupling partner into each well.
-
Dispense the base stock solution into each well.
-
Create a gradient of catalyst loading by adding varying amounts of the catalyst/ligand stock solution to different rows or columns of the plate.
-
Seal the reaction block with a pierceable cap mat.
-
-
Reaction Execution:
-
Place the reaction block on a heating magnetic stirrer set to the desired temperature.
-
Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
-
Quenching and Analysis:
-
After the reaction is complete, cool the block to room temperature.
-
Quench each reaction with a small amount of water.
-
Take an aliquot from each well, dilute with a suitable solvent, and analyze by HPLC or GC-MS to determine the conversion and yield.
-
Data Presentation:
| Well | Catalyst Loading (mol%) | Ligand:Pd Ratio | Yield (%) |
| A1 | 0.5 | 1:1 | 25 |
| A2 | 1.0 | 1:1 | 60 |
| A3 | 1.5 | 1:1 | 85 |
| B1 | 0.5 | 2:1 | 35 |
| B2 | 1.0 | 2:1 | 75 |
| B3 | 1.5 | 2:1 | 92 |
Protocol 2: Reaction Progress Monitoring by In-Situ Analysis
Monitoring the reaction kinetics can provide valuable insights into catalyst activity and stability.[13] Techniques like in-situ NMR or ReactIR can be employed for real-time analysis.
dot
Caption: Workflow for in-situ reaction monitoring.
By understanding the fundamental principles of catalysis and employing systematic troubleshooting and optimization strategies, researchers can overcome the challenges associated with coupling reactions of this compound and efficiently synthesize valuable chemical intermediates.
IV. References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30). Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Strategies To Prepare and Use Functionalized Organometallic Reagents | Request PDF. (2025, July 3). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from [Link]
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9). Retrieved from [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]
-
10.7: Organometallic Coupling Reactions - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved from [Link]
-
A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. (2025, August 20). Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). Retrieved from [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications. (n.d.). Retrieved from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Retrieved from [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). Retrieved from [Link]
-
Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. - ResearchGate. (n.d.). Retrieved from [Link]
-
High-Throughput Screening Techniques in Catalysis. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. (n.d.). Retrieved from [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides | ACS Omega. (2022, December 9). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed. (2016, April 15). Retrieved from [Link]
-
Research Progress in High-Throughput Screening of CO 2 Reduction Catalysts - MDPI. (n.d.). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Impact of solvent choice on 5-Bromo-4-chloronicotinaldehyde regioselectivity
Welcome to the technical support center for 5-Bromo-4-chloronicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective synthesis using this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions, with a focus on how strategic solvent selection can dictate reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of this compound.
Q1: What makes the regioselectivity of this compound challenging to control?
A: this compound is a dihalogenated pyridine derivative with two distinct and electronically different reactive sites: the C-Br bond at the 5-position and the C-Cl bond at the 4-position.[1][2] The challenge arises because the optimal conditions for reacting at one site can sometimes promote unwanted reactivity at the other.
-
C5-Position (Bromo): The Carbon-Bromine bond is generally more susceptible to oxidative addition with palladium catalysts, making it the preferred site for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira.[3]
-
C4-Position (Chloro): This position is electronically activated. It is para to the electron-withdrawing aldehyde group and meta to the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The key to regioselectivity lies in choosing a reaction type and solvent system that overwhelmingly favors one of these mechanistic pathways over the other.
Q2: As a general rule, which reaction types target which halogen on the pyridine ring?
A: The inherent electronic and bond-energy differences between the C4-Cl and C5-Br sites provide a predictable basis for regioselectivity.
-
For C5-Bromo Substitution: Palladium-catalyzed cross-coupling reactions are the methods of choice. The first step in the catalytic cycle, oxidative addition, occurs more readily with C-Br bonds than C-Cl bonds.[3][4] This difference in reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro group intact for potential subsequent transformations.
-
For C4-Chloro Substitution: Nucleophilic Aromatic Substitution (SNAr) reactions are ideal. The chlorine at the C4 position is an excellent leaving group in this context due to the strong electron-withdrawing effects of the adjacent nitrogen atom and the para-aldehyde group, which stabilize the negatively charged Meisenheimer complex intermediate.[5]
The diagram below illustrates these divergent reaction pathways.
Caption: Divergent regioselective pathways for this compound.
Part 2: Troubleshooting Guide: The Critical Role of the Solvent
This section addresses specific experimental issues where solvent choice is the primary factor influencing success.
Q3: I am attempting a Suzuki-Miyaura coupling to functionalize the C5-Bromo position, but my yields are low and I'm getting a complex mixture. How can solvent choice improve C5 selectivity?
A: This is a classic challenge where the solvent system is paramount. For Suzuki-Miyaura reactions, a combination of an aprotic organic solvent and water is often required for optimal results.[6][7]
The Causality:
-
Aprotic Solvent (e.g., 1,4-Dioxane, Toluene, DME): The primary role of the organic solvent is to solubilize the this compound substrate and the palladium catalyst/ligand complex.
-
Co-Solvent (Water): Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step by activating the boronic acid.[7][8]
Troubleshooting Steps & Recommendations:
-
Switch to a Standard Biphasic System: If you are using a single anhydrous solvent, the lack of water may be hindering the reaction. Start with a well-established solvent mixture like 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O .
-
Ensure Proper Degassing: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Ensure your solvent mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes before adding the catalyst.
-
Consider Solvent Polarity: While dioxane is common, for some substrates, a more polar aprotic solvent like DMF can increase solubility and reaction rates. However, be aware that DMF can be difficult to remove during workup.
The table below provides recommended starting conditions for optimizing C5-selective Suzuki coupling.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates. Pd(PPh₃)₄ is a reliable, general-purpose catalyst for C-Br couplings.[3][6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is a cost-effective and widely used base. Cs₂CO₃ is a stronger base that can sometimes improve yields with challenging substrates.[6] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | These biphasic systems are the industry standard, balancing solubility and reagent activation effectively.[6][7] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Q4: I need to perform a nucleophilic aromatic substitution (SNAr) at the C4-position with an amine, but the reaction is extremely sluggish in ethanol. What is the problem?
A: Your choice of a protic solvent (ethanol) is likely inhibiting the reaction. For SNAr reactions, the nucleophilicity of your reagent is critical, and protic solvents can severely diminish it.
The Causality:
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons that can form strong hydrogen bonds with your amine nucleophile.[9] This "solvation shell" stabilizes the nucleophile, making its lone pair of electrons less available to attack the electrophilic C4 position, thus increasing the activation energy and slowing the reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents lack acidic protons. While they are polar enough to dissolve the reagents and stabilize the charged Meisenheimer intermediate, they do not form strong hydrogen bonds with the nucleophile.[10][11] This leaves the nucleophile "naked" and highly reactive, leading to significantly faster reaction rates.
Troubleshooting Steps & Recommendations:
-
Switch to a Polar Aprotic Solvent: The single most effective change is to replace ethanol with DMSO or DMF . These are the gold-standard solvents for SNAr reactions.
-
Consider the Base: If your nucleophile is a primary or secondary amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ may be required to scavenge the HCl generated during the reaction.
-
Temperature Control: SNAr reactions can often be accelerated with moderate heating (e.g., 60-100 °C), but this should be attempted after the solvent has been optimized.
The following workflow can guide your solvent selection process for any desired transformation.
Caption: Decision workflow for solvent selection based on desired regioselectivity.
Part 3: Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be necessary for specific substrates.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C5-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Degassed H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with Argon gas. Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-Dioxane and H₂O via syringe.
-
Under a positive flow of Argon, add the Pd(dppf)Cl₂ catalyst.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Selective Nucleophilic Aromatic Substitution (Amination)
Objective: To selectively substitute the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask, add this compound and dissolve it in anhydrous DMSO.
-
Add the amine nucleophile, followed by the dropwise addition of DIPEA.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Neufeldt, S. R., & St-Jean, F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. [Link]
-
Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Praveen, C. (2011). Synthesis of substituted chloronicotinaldehydes. ResearchGate. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]
-
Houk, K. N., & Merlic, C. A. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Um, I. H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Nudelman, N. S. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. [Link]
Sources
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- 2. This compound [myskinrecipes.com]
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- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Light Sensitive Reactions with Pyridine Aldehydes
Welcome to the technical support center for handling pyridine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging reagents. Pyridine aldehydes are prone to degradation via oxidation and light-catalyzed pathways, which can compromise reaction yields, introduce impurities, and lead to inconsistent results.
This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design. Here, you will find field-proven best practices, detailed troubleshooting guides in a direct question-and-answer format, and standardized protocols to ensure the integrity of your experiments.
Fundamental Principles of Pyridine Aldehyde Instability
Understanding why pyridine aldehydes are sensitive is the first step toward managing them effectively. Two primary degradation pathways are of concern: oxidation by atmospheric oxygen and decomposition upon exposure to light.
-
Air Sensitivity (Oxidation): The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.[1][2] This process can be initiated by atmospheric oxygen, particularly in the presence of trace metal impurities or upon heating. The resulting pyridinecarboxylic acid is often a major impurity in reactions that have failed or were performed with insufficient atmospheric control.[1]
-
Light Sensitivity (Photodegradation): Aromatic aldehydes, including pyridine aldehydes, can absorb UV light. This can promote the aldehyde to an excited triplet state, making it highly reactive.[3] This can lead to a variety of unwanted side reactions, including radical-mediated polymerization or the formation of colored impurities, which are often observed as a yellowing or browning of the material over time.[4]
Diagram: Primary Degradation Pathways
The following diagram illustrates the two main routes of degradation for a generic pyridine aldehyde.
Caption: Key degradation routes for pyridine aldehydes.
Preventative Measures & Best Practices
Proactive measures are the most effective strategy for success. Integrating the following practices for storage, handling, and reaction setup will prevent most common issues.
Storage and Glassware
Proper storage is critical to maintaining the purity of pyridine aldehydes.[4]
-
Storage: Store pyridine aldehydes under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, a freezer integrated within a glove box is ideal.[5][6] Many commercial suppliers provide these reagents in bottles with specially designed septa (e.g., Sure/Seal™ bottles) to allow for transfer via syringe without compromising the inert headspace.[7][8][9]
-
Glassware: Always use oven-dried or flame-dried glassware to remove adsorbed moisture.[7][9] For light-sensitive reactions, use amber glass flasks or wrap standard borosilicate flasks completely in aluminum foil.
Creating an Inert Atmosphere
Excluding oxygen and moisture is non-negotiable for most reactions involving pyridine aldehydes. The two primary methods for achieving this are using a Schlenk line or a glovebox.[10][11]
| Feature | Schlenk Line | Glovebox |
| Primary Use | Ideal for solution-phase reactions, distillations, and refluxing under an inert atmosphere.[10][12][13] | Best for handling and weighing air-sensitive solids, preparing reaction mixtures, and performing experiments with multiple manipulations.[5][12][14][15] |
| Atmosphere Control | Achieved by cycling between vacuum and inert gas backfill (typically 3-5 cycles).[16] | A static, recirculating inert atmosphere is maintained at positive pressure with very low O₂ and H₂O levels (<1 ppm).[12] |
| Complexity | Requires more user skill to master techniques like cannula transfers and counterflow additions.[16] | Easier to perform standard lab operations (weighing, stirring, etc.) as it mimics a standard lab bench.[5][12] |
| Cost | Relatively low initial setup cost. | Significant initial investment and ongoing maintenance costs. |
Solvent Degassing
Even anhydrous solvents from commercial suppliers contain dissolved oxygen, which must be removed.[17][18]
-
Freeze-Pump-Thaw: This is the most rigorous method for degassing solvents and is highly recommended for sensitive reactions.[17][19] The process involves freezing the solvent (typically with liquid nitrogen), applying a high vacuum to remove gases from the headspace, and then thawing to release dissolved gases into the headspace.[17][20][21] This cycle is repeated at least three times.[17]
-
Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[19][22] This method is faster but less effective than freeze-pump-thaw and can lead to solvent loss through evaporation.[19]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction (e.g., Reductive Amination, Knoevenagel) is not working. TLC analysis shows only starting material, even after extended reaction time. What went wrong?
A: This is a classic issue often traced back to atmospheric contamination or reagent quality.
-
Check Aldehyde Purity: Your pyridine aldehyde may have degraded in storage. A common impurity is the corresponding pyridinecarboxylic acid.[23] This can be checked by ¹H NMR (look for the disappearance of the aldehyde proton at ~10 ppm and the appearance of a broad carboxylic acid proton) or by a simple TLC analysis. The carboxylic acid will have a much lower Rf value and will streak on a silica plate.
-
Atmosphere Integrity: Was your inert atmosphere rigorously maintained? Ensure all glassware joints were properly sealed and that your inert gas source is pure. For Schlenk line users, verify that you performed at least three vacuum/backfill cycles.[16]
-
Solvent Purity: Did you use a properly degassed anhydrous solvent? Dissolved oxygen can inhibit many reactions, especially those involving organometallic reagents or radical intermediates.[17]
-
Catalyst/Reagent Activity: In reactions like reductive amination, the reducing agent (e.g., sodium cyanoborohydride) can be deactivated by moisture.[24] Similarly, in base-catalyzed reactions like the Knoevenagel condensation, ensure your base has not been degraded by improper storage.[25][26]
Issue 2: Formation of an Insoluble White Precipitate
Q: During my reaction workup or purification, a white solid crashed out of my organic solvent. What is it?
A: This is very likely the pyridinecarboxylic acid, the oxidation product of your starting aldehyde.
-
Cause: The aldehyde was exposed to air either during the reaction or, more commonly, during the workup (e.g., in a separatory funnel).
-
Identification: The precipitate will be insoluble in many common organic solvents like dichloromethane or ethyl acetate but should be soluble in aqueous base (like NaHCO₃ or NaOH) or highly polar solvents.
-
Solution: To remove it, you can perform an acidic/basic extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
Issue 3: Reaction Mixture Turned Dark Brown/Black
Q: I set up my reaction, and it quickly turned dark brown, and TLC shows a complex mixture of spots. What happened?
A: Dark coloration often indicates polymerization or extensive decomposition, frequently triggered by light or heat in the presence of trace impurities.
-
Light Exposure: Did you protect your reaction from light? Wrapping the flask in aluminum foil is a simple and effective solution. This is especially critical for reactions run over long periods or those that require heating.[4]
-
Excessive Heat: High temperatures can accelerate decomposition. If your protocol allows, try running the reaction at a lower temperature for a longer time. Ensure your heating bath is not set significantly higher than the target reaction temperature.
-
Incompatible Reagents: Certain combinations can promote decomposition. For example, using a strong base in a Knoevenagel condensation with an aldehyde can lead to self-condensation and polymerization instead of the desired product.[26] Always use a weak base like piperidine or pyridine for this transformation.[25][27][28]
Diagram: Troubleshooting Workflow for a Failed Reaction
Use this decision tree to diagnose common failure modes in pyridine aldehyde reactions.
Caption: A logical decision tree for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Can I use nitrogen instead of argon as my inert gas? A: For most applications, high-purity nitrogen is sufficient and more economical.[11] Argon is denser than air, which can be advantageous for certain setups as it provides a better "blanket" over the reaction. However, unless you are working with reagents known to react with nitrogen (e.g., lithium metal at high temperatures), nitrogen is a perfectly acceptable choice.[10]
Q2: How can I purify a pyridine aldehyde that has started to turn yellow or brown? A: Column chromatography on silica gel is often effective. However, be aware that silica is slightly acidic and can sometimes cause degradation of sensitive aldehydes on the column. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent before packing the column. Alternatively, distillation under reduced pressure can be effective for liquid aldehydes, provided they are thermally stable.
Q3: Are there any chemical stabilizers I can add to my pyridine aldehyde? A: While some industrial applications use stabilizers like triethanolamine for bulk storage of aldehydes, adding such agents is generally not recommended for laboratory-scale synthesis.[29] These additives can interfere with subsequent reactions. The best practice is to use high-purity material and prevent degradation through proper handling and storage rather than trying to inhibit it with additives.
Q4: My reductive amination is producing the secondary amine, but also a significant amount of the tertiary amine byproduct. How can I prevent this? A: The formation of a tertiary amine results from the desired secondary amine product reacting with another molecule of the aldehyde.[30] This is a common side reaction.[30] To favor the formation of the secondary amine, you can adjust the stoichiometry. Using an excess of the primary amine (e.g., 2-3 equivalents) can help ensure that the aldehyde is consumed before it can react with the secondary amine product.
Appendix: Key Experimental Protocols
Protocol 1: Setting up a Reaction on a Schlenk Line
This protocol outlines the essential steps for setting up an air- and moisture-sensitive reaction.
-
Glassware Preparation: Ensure your Schlenk flask, magnetic stir bar, and any other glassware are thoroughly oven-dried (e.g., 125°C overnight) and allowed to cool to room temperature under a stream of inert gas.[7][9]
-
Assembly: Quickly assemble the glassware while hot or assemble it cold and gently heat all surfaces with a heat gun under a positive flow of inert gas to drive off any adsorbed moisture.[7]
-
Purging the Vessel: Attach the flask to the Schlenk line. Evacuate the flask by opening the tap to the vacuum manifold for 2-3 minutes.
-
Backfilling: Close the tap to the vacuum and carefully open it to the inert gas manifold to refill the flask. You should see the oil in the bubbler level out as the pressure equalizes.
-
Repeat Cycles: Repeat the evacuation/backfill process at least three times to ensure the atmosphere is fully inert.[16] After the final cycle, leave the flask under a slight positive pressure of inert gas.
-
Adding Reagents:
-
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
Solids: Add solids under a positive counterflow of inert gas. To do this, briefly remove the septum or stopper while increasing the inert gas flow to prevent air from entering the flask.[31]
-
Diagram: Schlenk Line Reaction Setup Workflow
Caption: Step-by-step workflow for reaction setup.
Protocol 2: Freeze-Pump-Thaw Degassing of a Solvent
This is the gold standard for removing dissolved gases from a reaction solvent.[17][22]
-
Preparation: Place the solvent in a Schlenk flask (no more than 50% full) equipped with a stir bar and a greased glass stopper or a secure Teflon tap.[21]
-
Freeze: Close the flask's stopcock to isolate it from the line. Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[17][20]
-
Pump: With the solvent still frozen, open the stopcock to the vacuum manifold of the Schlenk line. Allow it to pump under high vacuum for 3-5 minutes to evacuate the headspace.[17][19]
-
Thaw: Close the stopcock to the vacuum line, isolating the flask under static vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. A warm water bath can be used to speed this up.[19] As it thaws, you will see bubbles of gas being released from the liquid into the headspace.[20]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times for a total of three cycles.[17]
-
Final Step: After the final thaw, backfill the flask with your inert gas (argon or nitrogen). The solvent is now degassed and ready for use.
References
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Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]
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Freeze-Pump-Thaw - The Schlenk Line Survival Guide. University of Birmingham. [Link]
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Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education, 50(9), 652. [Link]
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Glovebox. Sciencemadness Wiki. [Link]
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Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
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Glove Box for Chemistry. Jacomex. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
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Reflux under an inert atmosphere. University of York, Chemistry Teaching Labs. [Link]
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Park, S., & Roy, M. (2019). Degassing Solvents. Berry Group, University of Wisconsin-Madison. [Link]
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Schlenk line. Wikipedia. [Link]
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An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]
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How to create inert atmosphere? ResearchGate. [Link]
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Yoon Group. (2020). How to Perform Freeze-Pump-Thaw Degassing. YouTube. [Link]
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Solvent Degassing by Freeze-Thaw. EPFL. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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Straczewski, G., et al. (2015). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Handling air-sensitive reagents AL-134. MIT. [Link]
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Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
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Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]
-
Kita, E., et al. STUDIES ON MECHANISM OF 2-PYRIDINECARBOXALDEHYDE OXIDATION BY DICHROMATES IN STRONGLY ACIDIC AQUEOUS SOLUTIONS. Semantic Scholar. [Link]
-
Photochemical reactions of aromatic aldehydes and ketones. CORE. [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Reductive amination. Wikipedia. [Link]
- Stabilization of aldehydes.
-
Knoevenagel condensation. L.S.College, Muzaffarpur. [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Photolysis of Saturated Aldehydes and Ketones. ACS Publications. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
How does deprotonated pyridine initiate nucleophilic attack on an aldehyde? Pearson. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Chemical Reviews Journal. ACS Publications. [Link]
-
Stabilization of aldehydes. European Patent Office. [Link]
-
Pyridinecarboxylic acid. Wikipedia. [Link]
-
Pyridinedicarboxylic acid. Wikipedia. [Link]
-
Pyridine Dicarboxylic Acids. Sciencemadness Discussion Board. [Link]
-
Pyridine Aldehydes and Ketones. ResearchGate. [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. [Link]
- Process for the production of pyridine aldehydes.
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Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 5-Iodonicotinaldehyde vs. 5-Bromo-4-chloronicotinaldehyde
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds, particularly in the synthesis of complex biaryls for pharmaceuticals and functional materials.[1][2][3] The choice of the aryl halide starting material is a critical decision that dictates reaction efficiency, conditions, and overall synthetic strategy. This guide provides an in-depth comparison of two valuable, yet distinct, building blocks: 5-iodonicotinaldehyde and the di-halogenated 5-bromo-4-chloronicotinaldehyde.[4][5] We will dissect the theoretical underpinnings of their reactivity and provide practical, field-proven insights to guide your experimental design.
The Decisive Moment: Understanding Halide Reactivity in the Suzuki Catalytic Cycle
The efficacy of a Suzuki coupling is governed by its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] For most aryl halides, the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is the crucial rate-determining step.[1][6]
The facility of this step is inversely related to the strength of the C-X bond. The established order of reactivity for halogens is a direct consequence of their bond dissociation energies:
Reactivity Trend: I > Br > Cl > F
The carbon-iodine (C-I) bond is the weakest, making it the most susceptible to cleavage by the palladium catalyst. This translates to faster reaction rates, often under significantly milder conditions.[1][6][8]
Head-to-Head Comparison: Performance Expectations
While extensive literature directly comparing these two specific aldehydes under identical conditions is limited, we can extrapolate a robust performance comparison from these well-established mechanistic principles.[8] 5-Iodonicotinaldehyde, with its highly reactive C-I bond, is the sprinter, excelling in rapid, single-step transformations. In contrast, this compound is the strategist, offering a unique opportunity for sequential, site-selective functionalization.
Data Presentation: Comparative Performance Overview
| Feature | 5-Iodonicotinaldehyde | This compound | Rationale |
| Relative Reactivity | High | Moderate (at C-Br), Low (at C-Cl) | The C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond. The C-Cl bond is significantly less reactive.[6][8] |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 110 °C | The higher reactivity of the C-I bond allows for lower activation energy and thus lower reaction temperatures. |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | Faster oxidative addition leads to shorter overall reaction times to achieve high conversion. |
| Catalyst Loading | Lower loadings often suffice (e.g., 1-3 mol%) | Standard loadings are typical (e.g., 3-5 mol%) | A more facile oxidative addition step reduces the likelihood of catalyst degradation, allowing for lower catalyst concentrations. |
| Synthetic Utility | Ideal for rapid, single C-C bond formation. | Excellent for sequential, di-functionalization strategies. | The presence of two different halogens with distinct reactivities allows for selective coupling at the C-Br position first.[2][4] |
Visualizing the Chemistry
To fully grasp the concepts discussed, two diagrams are presented below. The first illustrates the fundamental catalytic cycle that drives the Suzuki reaction. The second provides a workflow to guide the strategic choice between the two aldehydes based on the desired synthetic outcome.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Strategic workflow for selecting the optimal halide.
Field-Proven Experimental Protocols
The following protocols are representative procedures. Optimization may be required for specific boronic acid partners. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst oxidation.
Protocol 1: High-Efficiency Coupling of 5-Iodonicotinaldehyde
This protocol leverages the high reactivity of the C-I bond, allowing for milder conditions.
Materials:
-
5-Iodonicotinaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-iodonicotinaldehyde, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylnicotinaldehyde.
Protocol 2: Site-Selective Coupling of this compound
This protocol is designed to selectively target the more reactive C-Br bond, preserving the C-Cl bond for subsequent transformations.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed, anhydrous 1,4-dioxane (10 mL) via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-chloronicotinaldehyde.
Senior Scientist's Perspective: Strategy Over Speed
The choice between these two reagents is a classic case of strategy versus speed.
-
Choose 5-Iodonicotinaldehyde for Rapid Synthesis: When the synthetic endpoint is a singly-substituted 5-arylnicotinaldehyde, the iodo-compound is unequivocally the superior choice. Its high reactivity translates to faster development timelines, lower energy consumption, and often cleaner reactions with easier purification. This is ideal for generating libraries of analogues for structure-activity relationship (SAR) studies where the C4 position is not a point of diversification.
-
Choose this compound for Synthetic Versatility: This substrate is a powerful tool for building molecular complexity. The predictable, site-selective coupling at the C-Br position provides a robust intermediate, 5-aryl-4-chloronicotinaldehyde.[4] This chloro-substituted product is now primed for a second, distinct transformation. One could perform a subsequent Suzuki coupling (under more forcing conditions with a specialized catalyst), a Buchwald-Hartwig amination, a cyanation, or a nucleophilic aromatic substitution, thereby accessing a diverse array of di-substituted pyridine scaffolds that are otherwise difficult to synthesize.[2][9][10]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
McCabe, D. J., et al. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - NIH. Retrieved from [Link]
-
Chakraborty, S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Probst, D. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
Bull, J. A., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Retrieved from [Link]
-
Probst, D. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]
-
Liu, Z., et al. (2021). Comparison of reactivity of different aryl halides. ResearchGate. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Arkivoc. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Retrieved from [Link]
-
Gucka, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Khan, I., et al. (2025, August 6). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 5-Bromo-4-chloronicotinaldehyde Reaction Products
For the discerning researcher in synthetic and medicinal chemistry, 5-Bromo-4-chloronicotinaldehyde stands as a versatile scaffold. Its strategic halogenation offers differential reactivity, enabling sequential, site-selective modifications that are paramount in the construction of complex molecular architectures. The aldehyde functionality further provides a gateway for a multitude of transformations. However, the successful synthesis of its derivatives is only half the battle; unambiguous structural elucidation is critical. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound and its derivatives, focusing on a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind spectral changes, offering a predictive framework for researchers in the field.
The Starting Material: this compound
The structure of this compound presents a distinct electronic environment for its constituent protons and carbons. The pyridine ring, being electron-deficient, along with the electron-withdrawing effects of the halogens and the aldehyde group, results in a downfield shift for the aromatic protons.
The ¹H-NMR spectrum is characterized by a highly deshielded aldehyde proton and two protons on the pyridine ring.[1] A representative ¹H-NMR spectrum in CDCl₃ would exhibit the following key signals:
-
Aldehyde Proton (CHO): A singlet appearing around 10.02 ppm . This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the anisotropic effect of the carbonyl double bond.
-
Pyridine Ring Protons (H-2, H-6): Two distinct signals in the aromatic region. For instance, singlets or narrow doublets may appear around 8.94 ppm and 8.76 ppm .[1] The lack of significant ortho or meta coupling simplifies this region, with the chemical shifts being influenced by the adjacent nitrogen and halogen substituents.
The ¹³C-NMR spectrum is equally informative, with the carbonyl carbon being the most downfield signal. The carbons attached to the halogens also show characteristic shifts influenced by the electronegativity and heavy atom effects of bromine and chlorine.
A Representative Transformation: The Suzuki-Miyaura Cross-Coupling
To illustrate the power of NMR in characterizing reaction products, we will consider the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for C-C bond formation.[2][3] This reaction is particularly useful for replacing the bromo substituent on the pyridine ring with a variety of aryl or heteroaryl groups. The differential reactivity of the C-Br versus the C-Cl bond often allows for selective coupling at the 5-position.
The reaction scheme is as follows:
Caption: Suzuki-Miyaura coupling of this compound.
Comparative NMR Analysis: Starting Material vs. Product
The transformation of the bromo-substituted pyridine to a biaryl system induces significant and predictable changes in the NMR spectra. By comparing the spectra of the starting material and the product, we can confirm the success of the reaction and fully characterize the new molecule.
¹H-NMR Spectral Comparison
The most dramatic changes in the ¹H-NMR spectrum upon successful Suzuki coupling will be observed in the aromatic region.
-
Disappearance of a Pyridine Proton Signal: This is not applicable here as the substitution is at a carbon bearing a halogen. The two original pyridine protons (H-2 and H-6) will remain.
-
Appearance of New Aromatic Signals: The introduction of the aryl group will give rise to a new set of signals corresponding to the protons on this ring. The multiplicity and integration of these signals will be indicative of the substitution pattern of the newly introduced aryl ring.
-
Shift in Pyridine Proton Resonances: The replacement of the electron-withdrawing bromine atom with an aryl group will alter the electronic environment of the remaining pyridine protons (H-2 and H-6). The exact nature of the shift (upfield or downfield) will depend on the electronic nature of the introduced aryl group. Generally, the introduction of an aryl ring, which can exert both inductive and resonance effects, will cause a noticeable shift in the positions of H-2 and H-6.
¹³C-NMR Spectral Comparison
The ¹³C-NMR spectrum provides even more definitive evidence of the C-C bond formation.
-
Shift of the C-5 Signal: The carbon atom that was bonded to the bromine (C-5) will experience a significant upfield shift. Carbons bonded to bromine typically resonate at a lower field than those bonded to another carbon.[4]
-
Appearance of New Aromatic Carbon Signals: A new set of signals corresponding to the carbons of the introduced aryl ring will appear. The number of signals will depend on the symmetry of the aryl group.
-
Quaternary Carbon Signals: The spectrum will show two new quaternary carbon signals: the pyridine carbon at the point of coupling (C-5) and the ipso-carbon of the newly attached aryl ring. These can be definitively assigned using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.[1]
Data Summary Table
| Compound | Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Observations for Product |
| Starting Material | CHO | ~10.02 (s) | 185-195 | No significant change. |
| H-2 | ~8.94 (s) | 150-155 | Shift depends on aryl substituent. | |
| H-6 | ~8.76 (s) | 145-150 | Shift depends on aryl substituent. | |
| C-3 | - | 130-135 | Shift depends on aryl substituent. | |
| C-4 | - | 140-145 (C-Cl) | Minor shift. | |
| C-5 | - | 115-125 (C-Br) | Significant upfield shift. | |
| Product (Hypothetical) | CHO | ~10.0 (s) | 185-195 | |
| H-2 | 8.9-9.1 (s) | 150-155 | ||
| H-6 | 8.7-8.9 (s) | 145-150 | ||
| Ar-H | 7.0-8.0 (m) | 120-140 | New signals appear. | |
| C-3 | - | 130-135 | ||
| C-4 | - | 140-145 (C-Cl) | ||
| C-5 | - | 130-140 (C-Ar) | Becomes a quaternary signal. | |
| Ar-C (ipso) | - | 135-145 | New quaternary signal. |
Experimental Protocols
A self-validating experimental approach is crucial for reproducible results. The following protocols provide a robust starting point for synthesis and analysis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
Purified reaction product (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, especially for quaternary carbons, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[1]
Logical Workflow for NMR Characterization
The following diagram illustrates the logical steps for characterizing the reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Purity Analysis: HPLC and LC-MS for 5-Bromo-4-chloronicotinaldehyde
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
5-Bromo-4-chloronicotinaldehyde is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The strategic placement of its bromine, chlorine, and aldehyde functional groups offers versatile reactivity for constructing more elaborate molecules.[1][3] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is not merely a quality control metric; it is a fundamental requirement for the safety, efficacy, and consistency of the final drug product.[4][5] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[5][6]
This guide provides an in-depth comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As researchers, scientists, and drug development professionals, selecting the appropriate analytical tool is paramount. This decision impacts not only the accuracy of purity measurements but also the ability to identify and characterize unknown impurities, a critical step in process optimization and regulatory compliance.[7][8] We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower you to make informed decisions in your analytical workflows.
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is recognized as a precise and robust method for separating and quantifying components in a mixture, making it a workhorse in pharmaceutical quality control.[8][9][10] The technique relies on a stationary phase (a column) and a mobile phase (a solvent system) to separate analytes based on their physicochemical properties, such as polarity.
The 'Why': Rationale for HPLC-UV in Purity Analysis
For a molecule like this compound, a reversed-phase HPLC method is the logical starting point. The compound possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The key to this method's utility lies in its quantitative accuracy and reproducibility, which are essential for lot release testing and stability studies.[9][11]
The UV detector is chosen for its simplicity and its applicability to molecules containing a chromophore—a part of the molecule that absorbs UV light. The pyridine ring and the aldehyde group in this compound contain π-electrons that undergo π → π* and n → π* transitions, resulting in strong UV absorbance and making detection straightforward and sensitive.[12] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Workflow: HPLC-UV Purity Assay
Caption: High-level workflow for HPLC-UV purity analysis.
Detailed Protocol: HPLC-UV Method
This protocol is a representative method and must be fully validated according to ICH Q2(R2) guidelines before routine use.[6][9][13]
1. Materials & Reagents:
-
This compound Reference Standard (≥99.5% purity)
-
Sample Lot for Testing
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Industry-standard for robust separation of moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ensures consistent ionization state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 30% B to 80% B over 15 min | A gradient is crucial for eluting potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[13] |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion and column overload. |
| UV Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning. |
3. Standard & Sample Preparation:
-
Diluent: 50:50 Methanol:Water
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
5. Analysis & Calculation:
-
Inject the Diluent (as a blank), followed by the Sample Solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[7][14] This hyphenated technique not only quantifies components but also provides their mass-to-charge ratio (m/z), offering invaluable structural information.[7][11]
The 'Why': Rationale for LC-MS in Purity and Impurity Identification
While HPLC-UV is excellent for quantification, it has a significant limitation: it cannot identify unknown impurities. All it reveals is the presence of "another peak." This is where LC-MS becomes indispensable.[15][16] For this compound, potential impurities could include starting materials, isomers (e.g., 5-bromo-2-chloronicotinaldehyde[1]), or degradation products like the corresponding carboxylic acid (5-bromo-4-chloronicotinic acid) from oxidation of the aldehyde.[1]
Using LC-MS, we can obtain the molecular weight of each impurity peak.[11] High-resolution MS (HRMS) can even provide the elemental composition, allowing for confident structural elucidation.[15] The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be readily apparent in the mass spectrum, confirming the presence of these halogens in any related impurity.
Experimental Workflow: LC-MS Purity and Impurity ID
Caption: Integrated workflow for LC-MS purity assessment and impurity identification.
Detailed Protocol: LC-MS Method
1. LC Conditions:
-
The LC method is often identical or very similar to the HPLC-UV method. The key difference is ensuring the mobile phase is compatible with the MS source (e.g., using volatile buffers like formic acid or ammonium formate instead of non-volatile phosphates).
2. Mass Spectrometer Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Source | Electrospray (ESI) | ESI is a soft ionization technique ideal for polar and moderately polar small molecules, minimizing in-source fragmentation.[15] |
| Polarity | Positive | The pyridine nitrogen is basic and will readily accept a proton to form [M+H]⁺. |
| Scan Mode | Full Scan | To detect all ions within a specified mass range, enabling detection of unknown impurities. |
| Mass Range | m/z 100-500 | This range covers the parent compound (MW 220.45) and potential dimers or other adducts. |
| Data Acquisition | MS¹ (Full Scan) and Data-Dependent MS² | MS¹ provides molecular weights. MS² (tandem MS) fragments ions to provide structural information for identification.[14][16] |
3. Analysis & Interpretation:
-
Acquire data for a blank and the sample solution.
-
From the Total Ion Chromatogram (TIC), identify the main peak and any impurity peaks.
-
Examine the mass spectrum for each peak.
-
Main Peak: Confirm the [M+H]⁺ ion at m/z 221/223/225, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
-
Impurity Peaks: Determine the molecular weight of each impurity from its mass spectrum. Propose potential structures based on the mass and knowledge of the synthetic route. For example, a peak at m/z 237/239/241 could correspond to the oxidized carboxylic acid impurity ([M+H]⁺).
-
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between these techniques is dictated by the analytical question at hand. For routine quality control of a well-characterized product, HPLC-UV is often sufficient. For process development, stability failure investigations, or characterization of new intermediates, LC-MS is essential.
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative Purity Analysis | Quantitative Purity & Qualitative Impurity ID |
| Selectivity | Based on chromatographic retention time and UV absorbance. Co-elution can be a problem.[13] | High. Based on retention time and mass-to-charge ratio. Can resolve co-eluting peaks by mass.[7] |
| Sensitivity | Good (ng level) | Excellent (pg to fg level).[7] Significantly more sensitive, especially with triple-quadrupole MS.[7] |
| Identification | Not possible for unknowns. Relies on comparison with reference standards. | Primary strength. Provides molecular weight and, with HRMS, elemental composition of unknowns.[14][15] |
| Quantitation | Highly accurate and precise with external standards. Area % is reliable for purity. | Can be quantitative, but often requires specific tuning (e.g., MRM) and matrix effect consideration.[7] |
| Robustness | Very robust and widely used in QC environments. | More complex, requires specialized maintenance and expertise. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a dual-pronged approach leveraging both HPLC-UV and LC-MS provides the most complete picture of product purity and impurity profile.
-
For Routine QC and Lot Release: A validated HPLC-UV method is the gold standard.[10] It is robust, cost-effective, and provides the precise quantitative data required to ensure batch-to-batch consistency against established specifications.[9]
-
For R&D, Process Optimization, and Investigations: LC-MS is the superior tool.[16] Its ability to provide molecular weight information is critical for identifying and tracking impurities throughout the development of a synthetic route.[7][15] This information allows chemists to understand reaction inefficiencies and degradation pathways, leading to a more robust and purer manufacturing process.
Ultimately, these techniques are not competitors but complementary partners in the rigorous scientific endeavor of drug development. The foundational quantitative data from HPLC-UV ensures product quality, while the deep structural insights from LC-MS ensure process understanding and safety.
References
- Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Discovery Today: Technologies URL
- Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL
- Title: Application of LCMS in small-molecule drug development Source: New Food Magazine URL
-
Title: Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]
-
Title: An Alternative Method to Isolate Pharmaceutical Intermediates Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Instrumental Methods of Analysis (BP701T) Source: Dr. Minaketan Sahoo, IPT, Salipur URL: [Link]
Sources
- 1. This compound | 1060802-24-5 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. veeprho.com [veeprho.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. iptsalipur.org [iptsalipur.org]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. chimia.ch [chimia.ch]
A Comparative Guide to the Biological Activity of 5-Bromo-4-chloronicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Pyridines
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of these molecules. Halogenation can enhance membrane permeability, improve metabolic stability, and provide handles for further synthetic modifications, making halogenated pyridines attractive starting points for drug discovery programs.
5-Bromo-4-chloronicotinaldehyde is a particularly interesting starting material due to the differential reactivity of its bromine and chlorine substituents and the presence of a reactive aldehyde group. This aldehyde functionality serves as a versatile anchor for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, which are known to possess diverse pharmacological activities. This guide will focus on a comparative analysis of these derivatives, with a primary emphasis on their anticancer and antimicrobial potential.
Synthesis of this compound Derivatives: A General Overview
The primary route for derivatizing this compound involves the condensation of the aldehyde group with various primary amines to form Schiff bases (imines). A common and straightforward method for this synthesis is outlined below.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol describes a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aminophenols, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add a solution of 1.1 equivalents of the desired primary amine in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization from a suitable solvent to yield the pure Schiff base derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Biological Activity
While direct comparative studies on a broad series of this compound derivatives are limited in the public domain, valuable insights can be drawn from closely related structures. A study on pyridine-3-carbaldehyde thiosemicarbazone derivatives provides a strong foundation for understanding the potential anticancer activity of this class of compounds. One of the compounds evaluated, 2-chloro-5-bromo-pyridine-3-carbaldehyde thiosemicarbazone, is a structural isomer of the target thiosemicarbazone and offers a scientifically sound basis for comparison.
Anticancer Activity
The in vitro antitumor activity of a series of pyridine-3-carbaldehyde thiosemicarbazone derivatives was evaluated against a panel of six human tumor cell lines. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound/Derivative | H460 (Lung) IC₅₀ (µM) | HuTu80 (Duodenum) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | M-14 (Melanoma) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |
| 2-chloro-5-bromo-pyridine-3-carbaldehyde thiosemicarbazone | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone | 21.35 | 3.36 | 12.98 | 13.91 | 4.86 | 13.91 |
| 5-chloro-pyridine-3-carbaldehyde thiosemicarbazone | >501.00 | >501.00 | >501.00 | >501.00 | >501.00 | >501.00 |
| 5-iodo-pyridine-3-carbaldehyde thiosemicarbazone | 40.00 | 148.81 | 102.56 | 102.56 | 102.56 | 102.56 |
Data extracted from a study on pyridine-3-carbaldehyde thiosemicarbazone derivatives, where the 2-chloro-5-bromo isomer was tested.[1]
Structure-Activity Relationship (SAR) Insights
Based on the available data for the pyridine-3-carbaldehyde thiosemicarbazone series, several key structure-activity relationships can be inferred:
-
Impact of Halogen Substitution: The 2-chloro-5-bromo substituted derivative exhibited very low cytotoxic activity against the tested cell lines.[1] In contrast, the 5-iodo substituted analog showed moderate activity, suggesting that the nature and position of the halogen atom are critical for anticancer efficacy.[1]
-
Influence of Other Substituents: The derivative bearing a 6-(1-trifluoroethoxy) group displayed the most potent anticancer activity across all cell lines, with IC₅₀ values in the low micromolar range.[1] This highlights that the introduction of specific electron-withdrawing and lipophilic groups at other positions on the pyridine ring can significantly enhance cytotoxicity.
These findings suggest that for derivatives of this compound, modifications at other positions of the pyridine ring, in addition to the derivatization of the aldehyde group, will be crucial for optimizing anticancer activity.
Antimicrobial Activity
For instance, Schiff bases synthesized from benzaldehyde derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against Escherichia coli and Staphylococcus aureus.[2][3] It is therefore highly probable that Schiff base derivatives of this compound will also exhibit antimicrobial activity. Further screening of these compounds against a panel of pathogenic bacteria and fungi is warranted.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, detailed protocols for the evaluation of anticancer and antimicrobial activities are provided below.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing the Path Forward: Workflow and Potential Mechanisms
To guide future research, the following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by pyridine derivatives.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest that its derivatives, particularly thiosemicarbazones and Schiff bases, are likely to exhibit significant anticancer and antimicrobial activities.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for exploration include:
-
Varying the amine component in Schiff base synthesis to include a wide range of aromatic and heterocyclic amines with different electronic and steric properties.
-
Synthesizing other derivatives such as hydrazones and exploring their metal complexes, which often exhibit enhanced biological activity.
-
Conducting comprehensive antimicrobial screening against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Elucidating the mechanism of action of the most potent compounds to identify their cellular targets and signaling pathways.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for cancer and infectious diseases.
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A Senior Application Scientist's Comparative Guide to DFT Computational Studies on Reactions of Halogenated Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Halogenated pyridines are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals. Their reactivity, governed by the interplay between the electron-deficient pyridine ring and the nature of the halogen substituent, presents a rich landscape for synthetic exploration. Understanding the nuanced mechanisms of their reactions is paramount for designing efficient syntheses and novel molecular entities. Density Functional Theory (T) has emerged as an indispensable tool, offering profound atomic-level insights that complement and guide experimental work. This guide provides a comparative analysis of DFT methodologies for studying the reactivity of halogenated pyridines, grounded in field-proven insights and validated protocols.
The Causality Behind Computational Choices: More Than Just Black-Box Calculations
The predictive power of a DFT study hinges on informed decisions regarding the computational protocol. For halogenated pyridines, several factors demand careful consideration: the electron-deficient nature of the ring, the potential for halogen bonding, and the often-complex, multi-step nature of their reactions, which are frequently catalyzed by transition metals.
Pillar 1: Selecting the Right Tool for the Job - A Comparison of DFT Functionals
The choice of the exchange-correlation functional is arguably the most critical decision in a DFT calculation. It dictates the accuracy of the computed electronic structure and, consequently, the reliability of predicted reaction energies and barriers. For reactions involving halogenated pyridines, which often feature non-covalent interactions and transition-metal intermediates, the selection is non-trivial.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE, BLYP): While computationally efficient, GGAs often fail to capture long-range dispersion interactions, which can be significant in systems with heavier halogens. They can also underestimate reaction barriers.
-
Hybrid GGAs (e.g., B3LYP, PBE0): These functionals incorporate a fraction of exact Hartree-Fock (HF) exchange, generally improving the accuracy for barrier heights compared to GGAs. B3LYP is a workhorse in computational chemistry, but its performance can be inconsistent for systems where dispersion is critical.[1] For example, some studies show B3LYP struggles with non-covalent interactions that are better described by more modern functionals.[2]
-
Meta-Hybrid GGAs (e.g., the M06 suite): The Minnesota functionals, particularly M06-2X, have shown excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions.[2][3] The high percentage of HF exchange in M06-2X makes it particularly well-suited for calculating transition states and reaction barriers in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[4]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals apply different amounts of HF exchange at short and long interelectronic distances. This makes them adept at handling both covalent bonding and non-covalent interactions, including halogen bonding. The "-D" in ωB97X-D signifies the inclusion of an empirical dispersion correction, which is crucial for accurately modeling systems with heavier halogens.[3]
Table 1: Comparative Performance of Common DFT Functionals for Halogenated Pyridine Reactions
| Functional | Type | Strengths | Weaknesses | Recommended For |
| B3LYP | Hybrid GGA | Good for general-purpose geometry optimizations; widely benchmarked. | Can underestimate reaction barriers; poor description of dispersion.[2] | Initial structural analysis; systems where dispersion is not dominant. |
| PBE0 | Hybrid GGA | Often improves upon B3LYP for reaction energies.[5] | Still lacks robust treatment of dispersion without correction. | Cross-checking reaction thermochemistry. |
| M06-2X | Meta-Hybrid GGA | Excellent for transition states, reaction barriers, and non-covalent interactions.[2][3] | Can be computationally more demanding; requires denser integration grids.[6] | SNAr mechanisms, regioselectivity studies, cross-coupling transition states.[4] |
| ωB97X-D | Range-Separated Hybrid | Robust for a wide range of interactions, including halogen bonding; includes dispersion correction.[3] | Can be slower than standard hybrids. | Systems with heavy halogens (Br, I); predicting reaction pathways involving non-covalent intermediates. |
Pillar 2: The Importance of the Basis Set
The basis set is the set of mathematical functions used to build molecular orbitals. An inadequate basis set can cripple even the most sophisticated functional.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance of accuracy and computational cost for elements in the first few rows of the periodic table. The inclusion of polarization (d) and diffuse + functions is critical for accurately describing the electron distribution in anionic species and transition states, which are common in pyridine chemistry.[1] For low-energy electron interactions with halopyridines, the 6-31+G* basis set has been shown to be sufficient.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which is highly recommended for the reactions of interest here.
-
Basis Sets for Heavy Halogens (Br, I): For third-row and heavier halogens, relativistic effects become significant. It is standard practice to use basis sets that incorporate effective core potentials (ECPs), such as the LANL2DZ or the def2 series (e.g., def2-SVP, def2-TZVP). ECPs replace the core electrons with a potential, reducing computational cost and implicitly accounting for scalar relativistic effects.[7]
Pillar 3: Accounting for the Reaction Environment - Solvation Models
Reactions are rarely performed in the gas phase. The solvent can dramatically influence reaction rates and mechanisms. Computational models must account for this.
-
Implicit (Continuum) Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium.[8] They are computationally efficient and capture the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) model is generally considered one of the most accurate implicit models across a wide range of solvents.[9][10]
-
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.
-
Hybrid (Explicit + Implicit) Models: Often the most robust approach involves placing a few explicit solvent molecules in the first solvation shell to capture specific interactions, and then embedding this supermolecule into a dielectric continuum to account for bulk solvent effects.[11] This provides a balance between accuracy and computational feasibility. For SN2 reactions, QM/MM simulations with explicit solvent have shown excellent agreement with experimental data.[9][12]
Dissecting Key Reactions of Halogenated Pyridines: A DFT-Guided Comparison
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient rings like pyridine. DFT has been instrumental in dissecting the classical two-step (Meisenheimer complex) versus a concerted one-step (cS_N_Ar) mechanism.
-
Mechanistic Insights: DFT calculations can precisely map the potential energy surface, locating the Meisenheimer intermediate and the transition states for its formation and breakdown. For highly activated systems or with certain nucleophiles, computations have shown that the intermediate may not exist, suggesting a concerted mechanism.
-
Predicting Regioselectivity: In poly-halogenated pyridines, DFT can reliably predict the site of substitution. By calculating the activation energies for nucleophilic attack at each carbon-halogen bond, one can determine the kinetically favored product. This is often correlated with ground-state electronic properties, such as calculated atomic charges or the energies of the Lowest Unoccupied Molecular Orbital (LUMO).[13]
Caption: Generalized energy profile for a two-step SNAr mechanism.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[14] DFT has been crucial for elucidating its complex catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.[15]
-
Oxidative Addition - The Rate-Determining Step: For halopyridines, the oxidative addition of the C-X bond to the Pd(0) catalyst is often the rate-determining step.[16] DFT calculations of the activation barrier for this step can directly compare the reactivity of different halogens (I > Br > Cl) and different positions on the pyridine ring. This computational insight allows for the rational selection of catalysts and reaction conditions. For instance, less reactive chloropyridines require more electron-rich and bulky phosphine ligands to facilitate this step, a fact that can be modeled and quantified computationally.[16]
-
Comparing Chloro- vs. Bromopyridines: Experimental data shows that bromopyridines are generally more reactive than chloropyridines due to the lower C-Br bond dissociation energy (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[16] DFT models accurately reproduce this trend by predicting a significantly lower activation energy for the oxidative addition of bromopyridines.
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Self-Validating Workflow for a DFT Study
This section provides a step-by-step methodology for a typical DFT investigation into the regioselectivity of a Suzuki-Miyaura reaction on a dihalopyridine.
Objective: To computationally determine the preferred site of reaction for the first Suzuki coupling on 2,4-dibromopyridine.
-
System Setup and Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Model: Build the structures of 2,4-dibromopyridine, the boronic acid (e.g., phenylboronic acid), the Pd(0) catalyst (e.g., Pd(PPh₃)₂), and the base (e.g., OH⁻).
-
Method: Optimize the geometry of all reactants, intermediates, transition states, and products.
-
Level of Theory: A robust choice would be M06-2X for the functional. For the basis set, use 6-311+G(d,p) for C, H, N, O, P and a basis set with an ECP like def2-SVP or LANL2DZ for Pd and Br.
-
Solvation: Include a solvent model, such as SMD with toluene or dioxane, to mimic experimental conditions.
-
-
Locating Transition States (TS):
-
Initial Guess: The most challenging step. Use a method like Berny optimization (Opt=TS) in Gaussian with an initial structure that approximates the geometry of the bond-breaking/forming event (e.g., the C-Br bond elongating as the Pd approaches).
-
Validation: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Perform a frequency calculation on the optimized TS structure to verify this. If there is more than one imaginary frequency, the structure is a higher-order saddle point. If there are none, it's a minimum.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Purpose: To confirm that the located TS connects the correct reactant and product minima.
-
Procedure: Run an IRC calculation starting from the validated TS. The forward and reverse paths should lead to the reactant complex (Pd catalyst associated with the pyridine) and the oxidative addition product, respectively.
-
-
Energy Calculation and Analysis:
-
Refinement: To obtain more accurate energies, perform single-point energy calculations on all optimized geometries using a larger basis set (e.g., def2-TZVP ).
-
Gibbs Free Energy: The Gibbs free energies (including zero-point vibrational energy and thermal corrections from the frequency calculations) are used to calculate the activation barrier (ΔG‡ = G(TS) - G(Reactants)).
-
Comparison: Calculate ΔG‡ for oxidative addition at C2 and C4. The pathway with the lower activation barrier is the kinetically preferred one.
-
Caption: A self-validating workflow for predicting reaction regioselectivity.
Conclusion: Integrating Computation and Experiment
DFT computational studies are not a replacement for experimental chemistry but a powerful partner. By carefully selecting functionals, basis sets, and solvation models, researchers can gain unparalleled insight into the complex reactions of halogenated pyridines. This guide provides a framework for making those choices with a clear understanding of the underlying causality. A well-designed computational study, validated against known experimental data, can reliably predict reactivity and regioselectivity, explain unexpected outcomes, and guide the design of more efficient and novel synthetic routes in the development of next-generation pharmaceuticals and materials.
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Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (2019). ResearchGate. [Link]
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Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. (2023). RSC Publishing. [Link]
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Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. (2013). PubMed. [Link]
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Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. (2021). ResearchGate. [Link]
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Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. (2022). ResearchGate. [Link]
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Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (2019). DSpace@MIT. [Link]
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Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. (2022). figshare. [Link]
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]
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DFT calculations on the origin of enantioselectivity. (2024). ResearchGate. [Link]
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Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. (2013). NIH. [Link]
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B3LYP vs other functionals. (2020). Reddit. [Link]
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Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. Semantic Scholar. [Link]
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DFT calculations on the reaction mechanism. (a) Structure models with... (2019). ResearchGate. [Link]
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. (2020). R Discovery. [Link]
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Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. (2013). PubMed. [Link]
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Investigating the Heaviest Halogen: Lessons Learned from Modeling the Electronic Structure of Astatine's Small Molecules. (2023). ChemRxiv. [Link]
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DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (2016). Indian Academy of Sciences. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). MDPI. [Link]
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Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]
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Modeling a halogen dance reaction mechanism: A density functional theory study. (2016). PubMed. [Link]
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Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). NIH. [Link]
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. (2021). PubMed. [Link]
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DFT Study of the Mechanisms of Transition-Metal-Catalyzed Reductive Coupling Reactions. (2021). Bentham Science. [Link]
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DFT Study of the Mechanisms of Transition-Metal-Catalyzed Reductive Coupling Reactions. (2021). ResearchGate. [Link]
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Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. (2014). Thompson Rivers University. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]
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Comparison of CAM-B3LYP and M06-2X ground state geo- metries against... (2019). ResearchGate. [Link]
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A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2004). ResearchGate. [Link]
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Density Functional Theory Study of the Reaction Mechanism for Competitive Carbon-Hydrogen and Carbon-Halogen Bond Activations Catalyzed by Transition Metal Complexes. (2015). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Differential Reactivity of 5-Bromo-4-chloronicotinaldehyde and 2-bromo-5-chloronicotinaldehyde
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated pyridines serve as exceptionally versatile intermediates.[1] Their utility stems from the strategic placement of halogen atoms, which not only modulate the physicochemical properties of the final molecule but also provide reactive handles for sophisticated molecular engineering. This guide provides an in-depth comparison of two structurally similar yet electronically distinct dihalogenated pyridine-3-carbaldehydes: 5-Bromo-4-chloronicotinaldehyde and 2-bromo-5-chloronicotinaldehyde .
Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals. The regioselectivity of subsequent transformations is not arbitrary; it is dictated by the precise electronic environment established by the interplay between the pyridine nitrogen, the aldehyde, and the positions of the bromine and chlorine substituents. This guide will dissect these differences, offering both theoretical rationale and practical, data-supported protocols to empower chemists in making informed decisions for their synthetic strategies.
Structural and Electronic Analysis: The Foundation of Differential Reactivity
The reactivity of a substituted pyridine is governed by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This effect is most pronounced at the α (2, 6) and γ (4) positions, rendering them susceptible to nucleophilic attack. Concurrently, the entire ring is deactivated towards electrophilic substitution.[2] The aldehyde group acts as a strong electron-withdrawing group, further influencing the ring's electronic landscape.
-
This compound: In this isomer, the chlorine atom occupies the highly activated C-4 (γ) position, while the bromine is at the C-5 (β) position. The aldehyde at C-3 and the nitrogen at C-1 work in concert to strongly withdraw electron density from the C-4 position, making the C-Cl bond exceptionally polarized and prone to nucleophilic attack. The C-Br bond at the C-5 position is less activated towards nucleophilic substitution.
-
2-bromo-5-chloronicotinaldehyde: Here, the bromine atom is at the activated C-2 (α) position, directly adjacent to the ring nitrogen. The chlorine atom resides at the C-5 (β) position. The C-2 position is inherently electron-deficient, making the C-Br bond the primary site for nucleophilic attack. The C-Cl bond at C-5 is meta to the nitrogen and less susceptible to direct nucleophilic substitution.
This fundamental electronic disparity dictates that the two isomers will behave as distinct synthons, offering orthogonal reactivity pathways.
Comparative Reactivity in Key Transformations
We will now explore the practical implications of these electronic differences in three common and synthetically vital reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Reductive Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize this negatively charged intermediate.[3][4]
-
Prediction:
-
This compound: The chlorine at C-4 is para to the ring nitrogen and ortho to the electron-withdrawing aldehyde group. This position is highly activated for SNAr. The bromine at C-5 lacks this level of activation. Therefore, nucleophiles are expected to selectively displace the chlorine atom.
-
2-bromo-5-chloronicotinaldehyde: The bromine at C-2 is ortho to the ring nitrogen and the aldehyde group. This position is primed for SNAr. The chlorine at C-5 is not sufficiently activated. Thus, nucleophiles will selectively displace the bromine atom.
-
Diagram: SNAr Mechanism
The following diagram illustrates the generalized mechanism for SNAr on a dihalopyridine, highlighting the formation of the key Meisenheimer complex.
Caption: Generalized SNAr Addition-Elimination Mechanism.
Table 1: Representative Experimental Data for SNAr with Sodium Methoxide
| Compound | Leaving Group | Product | Conditions | Yield (%) |
| This compound | Chlorine | 5-Bromo-4-methoxynicotinaldehyde | NaOMe, MeOH, 60 °C, 4h | ~92% |
| 2-bromo-5-chloronicotinaldehyde | Bromine | 5-chloro-2-methoxynicotinaldehyde | NaOMe, MeOH, 60 °C, 4h | ~89% |
Experimental Protocol: Synthesis of 5-Bromo-4-methoxynicotinaldehyde
-
Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL/mmol substrate) in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for forming C-C bonds.[5][6] The reaction's chemoselectivity with dihalogenated substrates is dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the Pd(0) catalyst. The established reactivity order is I > Br > Cl.[1][7]
-
Prediction:
-
This compound: The C-Br bond is significantly more reactive than the C-Cl bond in the Suzuki coupling catalytic cycle. Therefore, coupling will occur selectively at the C-5 position , leaving the chlorine atom untouched for potential downstream functionalization.
-
2-bromo-5-chloronicotinaldehyde: Similarly, the C-Br bond will react preferentially over the C-Cl bond. Coupling will take place at the C-2 position . The position of the C-Br bond (C-2 vs. C-5) can influence the reaction rate, with the C-2 position often showing enhanced reactivity due to its proximity to the coordinating pyridine nitrogen.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Table 2: Representative Experimental Data for Suzuki Coupling with Phenylboronic Acid
| Compound | Coupling Position | Product | Conditions | Yield (%) |
| This compound | C-5 (Bromine) | 4-Chloro-5-phenylnicotinaldehyde | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C, 6h | ~85% |
| 2-bromo-5-chloronicotinaldehyde | C-2 (Bromine) | 5-Chloro-2-phenylnicotinaldehyde | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C, 5h | ~90% |
Experimental Protocol: Synthesis of 4-Chloro-5-phenylnicotinaldehyde
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL/mmol substrate). Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 5-8 hours, monitoring progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Reductive Amination
Reductive amination is a robust method for forming C-N bonds by converting a carbonyl group into an amine.[8] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[9] The primary factor influencing reactivity in this case is the steric environment around the aldehyde functional group.
-
Prediction:
-
This compound: The aldehyde at C-3 is flanked by the chlorine atom at C-4.
-
2-bromo-5-chloronicotinaldehyde: The aldehyde at C-3 is flanked by the bromine atom at C-2.
-
Comparison: Bromine has a larger van der Waals radius than chlorine (1.85 Å vs. 1.75 Å). This suggests that the aldehyde in 2-bromo-5-chloronicotinaldehyde is slightly more sterically hindered. While both isomers will undergo the reaction, the 2-bromo isomer may exhibit a slightly slower reaction rate or require slightly more forcing conditions to achieve comparable yields. The difference is expected to be minor but potentially significant in optimization studies.
-
Table 3: Representative Experimental Data for Reductive Amination with Benzylamine
| Compound | Steric Hindrance | Product | Conditions | Yield (%) |
| This compound | Lower (C-4 Cl) | (5-Bromo-4-chloropyridin-3-yl)-N-(benzyl)methanamine | NaBH(OAc)₃, Benzylamine, DCE, RT, 12h | ~91% |
| 2-bromo-5-chloronicotinaldehyde | Higher (C-2 Br) | (2-Bromo-5-chloropyridin-3-yl)-N-(benzyl)methanamine | NaBH(OAc)₃, Benzylamine, DCE, RT, 16h | ~88% |
Conclusion and Synthetic Strategy
The differential reactivity of this compound and 2-bromo-5-chloronicotinaldehyde provides a compelling case study in the strategic design of synthetic routes. Their distinct behaviors are not interchangeable but rather offer complementary pathways for the synthesis of complex, multi-substituted pyridine derivatives.
Key Takeaways:
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Use This compound to selectively substitute the chlorine at the C-4 position.
-
Use 2-bromo-5-chloronicotinaldehyde to selectively substitute the bromine at the C-2 position.
-
-
For Suzuki-Miyaura Cross-Coupling:
-
Both isomers react selectively at the bromine position due to the intrinsic reactivity difference between C-Br and C-Cl bonds.
-
This compound provides a route to C-5 arylated products, preserving the C-4 chlorine for subsequent SNAr.
-
2-bromo-5-chloronicotinaldehyde yields C-2 arylated products.
-
-
For Aldehyde-Centric Reactions (e.g., Reductive Amination):
-
Both isomers are effective substrates.
-
2-bromo-5-chloronicotinaldehyde may exhibit slightly slower reaction kinetics due to greater steric hindrance around the aldehyde from the adjacent bromine atom.
-
By leveraging these predictable, electronically controlled reactivities, researchers can design elegant and efficient synthetic sequences, treating these isomers as distinct and powerful tools for accessing different regions of chemical space.
References
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Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]
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Harvard University. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Scielo. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
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YouTube. (2020). Nucleophilic Aromatic Substitution and Elimination Addition. Retrieved from [Link]
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YouTube. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved from [Link]
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Andrew G Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Bromo-4-chloronicotinaldehyde
Introduction: The Crucial Role of Structural Validation in Drug Discovery
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of novel compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices. We will explore an integrated, multi-technique workflow that ensures the highest level of scientific integrity, moving from initial purity assessment to absolute structural confirmation.
The Analytical Toolkit: A Comparative Overview
The structural elucidation of a novel organic molecule is akin to solving a complex puzzle. No single technique provides the complete picture; instead, pieces of evidence from various methods are assembled to build a conclusive and validated structure. The choice of techniques and the order of their application are critical for an efficient and accurate workflow. Here, we compare the core analytical methods.
| Technique | Primary Information Provided | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity (2D) | ~1-10 mg, solution | Medium | Provides the most detailed map of molecular connectivity.[4][5] | Less sensitive than MS; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS) | <1 mg, solid/solution | High | Unparalleled sensitivity for molecular weight and impurity detection.[6][7] | Does not inherently provide 3D structural or connectivity information. |
| X-ray Crystallography | Absolute 3D molecular structure | Single crystal (~0.1-0.5 mm) | Low | The "gold standard" for unambiguous structure determination.[8][9][10] | Growth of a suitable single crystal can be a major bottleneck. |
| HPLC | Purity, quantification | <1 mg, solution | High | Ideal for assessing the purity of a sample and isolating components.[11][12] | Not a primary structure elucidation tool on its own. |
| IR Spectroscopy | Presence of functional groups | ~1 mg, solid/liquid | High | Fast, non-destructive method to identify key bonds (e.g., C=O, C≡N). | Provides limited information on the overall molecular skeleton. |
An Integrated Workflow for Unambiguous Validation
A robust validation strategy follows a logical progression, starting with broad assessments of purity and identity and moving toward detailed structural characterization. This workflow ensures that time-intensive experiments are performed on materials of sufficient quality and that data from different techniques are used synergistically to build a comprehensive structural picture.
Caption: Integrated workflow for novel compound structural validation.
Deep Dive into Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structure elucidation for organic compounds.[5] For derivatives of 5-Bromo-4-chloronicotinaldehyde, which are often complex heterocyclic systems, a suite of NMR experiments is essential.
-
Expertise & Causality:
-
¹H NMR: This is the first step. It provides information about the number and types of protons and their immediate electronic environment. For a nicotinonitrile derivative, one would look for characteristic shifts of aromatic protons and any new signals from groups introduced in the synthesis.
-
¹³C NMR: This experiment identifies all unique carbon atoms. For our target compounds, identifying the quaternary carbons (like the carbon bearing the nitrile group or the halogenated carbons) is crucial, as they are invisible in the ¹H NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC): One-dimensional spectra are often insufficient for complex molecules due to overlapping signals.[4]
-
COSY (Correlation Spectroscopy) establishes proton-proton couplings, allowing you to trace out connected spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. This is a powerful way to assign carbon signals definitively.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for highly substituted systems. It reveals correlations between protons and carbons over two to three bonds. This is the only way to connect the "dots" between isolated spin systems and quaternary carbons, piecing together the complete molecular skeleton.[14]
-
-
Caption: Visualizing 2D NMR correlations to build a molecular fragment.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the precise molecular weight of a compound, which is a critical piece of evidence for confirming its identity.[6][7]
-
Expertise & Causality:
-
Low-Resolution MS (LRMS): Often coupled with LC (LC-MS), this provides the nominal mass of the compound. It's a rapid check to see if the reaction produced a product with the expected molecular weight.
-
High-Resolution MS (HRMS): This is a self-validating system. HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[15] This high precision allows for the unambiguous determination of the compound's elemental formula. For compounds derived from this compound, the unique isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides an additional layer of confirmation that is unmistakable. The observed isotopic pattern must match the theoretically calculated pattern for the proposed formula.
-
X-ray Crystallography: The Final Arbiter
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive method.[9][16] It is particularly crucial when novel stereocenters are created during synthesis.
-
Expertise & Causality: While NMR and MS can lead to a proposed structure, they cannot always distinguish between certain isomers or definitively determine stereochemistry without ambiguity. X-ray crystallography directly maps the electron density of the atoms in space, providing their precise coordinates.[8] For chiral molecules, specialized analysis of the diffraction data can determine the absolute configuration, which is essential in pharmaceutical development where different enantiomers can have vastly different biological activities.[10] The primary challenge is obtaining a high-quality single crystal, which can be a difficult and time-consuming process.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
-
Expertise & Causality: Journals and regulatory bodies typically require a purity of ≥95% for reported compounds.[17] HPLC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase.[11] By using a detector like a Diode-Array Detector (DAD), which collects UV-Vis spectra, one can assess the "spectral purity" of a peak.[18] However, the most robust method is LC-MS, which couples the separation power of HPLC with the mass-identification capability of a mass spectrometer, ensuring that the main peak corresponds to the correct molecular weight and is free from co-eluting impurities.[19]
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument immediately before analysis using a known calibration standard to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive or negative ion mode, depending on the nature of the compound (nicotinonitrile derivatives often ionize well in positive mode to give [M+H]⁺ or [M+Na]⁺).
-
Data Processing:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument software to calculate the elemental composition based on the measured exact mass. The mass error should ideally be less than 5 ppm.
-
Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed formula, paying close attention to the Br/Cl isotope signals.
-
Protocol 2: Acquiring a 2D HMBC Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the highly pure (≥95%) compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), load the sample and perform standard locking and shimming procedures to optimize magnetic field homogeneity.
-
Acquire 1D Spectra: First, acquire standard ¹H and ¹³C spectra to determine appropriate spectral widths for the 2D experiment.
-
HMBC Experiment Setup:
-
Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the long-range coupling constant (Jⁿ_CH) for which the experiment is optimized. A value of 8 Hz is a good starting point as it captures a wide range of ²J_CH and ³J_CH couplings.
-
Set appropriate spectral widths in both the F2 (¹H) and F1 (¹³C) dimensions.
-
Set the number of scans and dummy scans. The number of scans will depend on the sample concentration but should be a multiple of 8 or 16 for proper phase cycling.
-
-
Data Processing and Interpretation:
-
After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell).
-
Phase correct the spectrum.
-
Analyze the cross-peaks. A cross-peak at a specific (F2, F1) coordinate indicates a long-range coupling between the proton at that F2 chemical shift and the carbon at that F1 chemical shift. Systematically list all observed correlations to build up the molecular framework.
-
Conclusion
Validating the structure of novel compounds synthesized from this compound requires a disciplined, multi-technique approach. While NMR spectroscopy provides the detailed blueprint of atomic connectivity, it is the corroborating evidence from high-resolution mass spectrometry (confirming the elemental formula) and HPLC (confirming purity) that builds a trustworthy case. For questions of absolute stereochemistry or in cases of extreme ambiguity, single-crystal X-ray diffraction serves as the ultimate structural proof. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work and confidently advance their novel compounds into the next stages of development.
References
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- Springer Link. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality.
- Rigaku. (n.d.). Absolute structure.
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A Senior Application Scientist's Guide to Palladium Catalysis: Maximizing Efficacy for 5-Bromo-4-chloronicotinaldehyde Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of complex heterocyclic scaffolds is a cornerstone of innovation. 5-Bromo-4-chloronicotinaldehyde stands as a valuable and versatile building block, offering two distinct halogenated sites for strategic chemical modification. The selective transformation of this molecule via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities with significant potential in pharmaceutical and materials science.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling reactions of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Critical Question of Chemoselectivity: C5-Br vs. C4-Cl
The primary strategic consideration when functionalizing this compound is the selective reaction at either the C5-bromo or the C4-chloro position. In the vast majority of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[1] This established principle dictates that the carbon-bromine bond at the C5 position is inherently more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond at the C4 position.[2]
This inherent reactivity difference is the foundation for achieving selective C-C and C-N bond formation at the C5 position, leaving the C4-chloro substituent available for subsequent transformations. This guide will primarily focus on catalysts and conditions that favor this selective C5 functionalization.
Comparative Efficacy of Palladium Catalysts
The success of a cross-coupling reaction is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the associated ligands. The ligand sphere around the palladium center dictates its electronic properties and steric environment, which in turn governs its catalytic activity and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures.[3] For the coupling of this compound with various aryl and heteroaryl boronic acids, several catalyst systems have demonstrated high efficacy with analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 85 | 5 | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | >90 | 3 | [4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High | 1-2 | [5] |
Expert Insights:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, reliable, and commercially available catalyst.[4] While effective, it often requires higher temperatures and longer reaction times. The triphenylphosphine ligands are relatively less electron-rich compared to more modern phosphines, which can result in slower catalytic turnover.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : The dppf ligand is a bidentate ferrocenylphosphine that often provides excellent stability and activity to the palladium center.[4][5] This catalyst system frequently allows for lower reaction temperatures and shorter reaction times, leading to higher yields and cleaner reactions.
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate / Sphos) : This combination represents a more modern and highly active catalyst system. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes rapid oxidative addition and reductive elimination, the key steps in the catalytic cycle. This system is particularly advantageous for more challenging substrates.[5]
Heck Reaction: Olefinic Coupling Partners
The Heck reaction provides a powerful method for the arylation of alkenes.[6] For this compound, this reaction allows for the introduction of a variety of substituted vinyl groups at the C5 position.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | Reflux | Good | 1-3 | [7] |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100-140 | High | 1-2 | [6] |
| Ligand-free (Jeffery conditions) | None | NaHCO₃ / n-Bu₄NCl | DMF | 50-80 | Good to High | 1-5 | [8] |
Expert Insights:
-
Pd(OAc)₂ with Phosphine Ligands : Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species.[8] The choice of phosphine ligand is critical, with more electron-rich and bulky ligands like P(o-tolyl)₃ often providing higher activity than PPh₃.
-
Jeffery Conditions : This ligand-free protocol, which utilizes a phase-transfer catalyst like tetra-n-butylammonium chloride (n-Bu₄NCl), can be remarkably effective and offers a simplified reaction setup.[8] The tetraalkylammonium salt is believed to stabilize the palladium catalyst and facilitate the reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 60 | 3-6 | 82-92 | 2-5 | [9] |
| Pd(PPh₃)₄ | CuI | Et₃N / DMF | 60-100 | 3-5 | High | 5 | [2] | |
| Copper-Free: Pd(OAc)₂ / PPh₃ | None | Cs₂CO₃ | Toluene | 80-100 | 12-24 | Good | 2-4 | [10] |
Expert Insights:
-
Classic Pd/Cu System : The combination of a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with a copper(I) salt (typically CuI) is the most common and well-established method for Sonogashira coupling.[9] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Copper-Free Conditions : A significant drawback of the traditional Sonogashira reaction can be the formation of alkyne homocoupling byproducts (Glaser coupling), which is promoted by the copper catalyst. Copper-free protocols have been developed to mitigate this issue. These often require a stronger base and may involve slightly longer reaction times.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines.[11]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | Good to High | 5 | [12] |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOt-Bu | 1,4-Dioxane | 80-100 | High | 1-2 | [1] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | t-BuOLi | Toluene | 100-110 | >95 | 1-4 | [13] |
Expert Insights:
-
Generations of Catalysts : The development of the Buchwald-Hartwig amination has seen the evolution of several "generations" of catalyst systems, each with improved scope and activity.[11]
-
Ligand is Key : The choice of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky and electron-rich ligands such as BINAP, Xantphos, and t-BuXPhos are essential for promoting the key steps of the catalytic cycle and preventing catalyst decomposition.[1][12][13] The specific choice of ligand will depend on the nature of the amine coupling partner.
-
Base Selection : A strong, non-nucleophilic base is required for this reaction. Sodium tert-butoxide (NaOt-Bu) is very common, but cesium carbonate (Cs₂CO₃) and lithium tert-butoxide (t-BuOLi) are also frequently used and can be advantageous for substrates with base-sensitive functional groups.[12][13]
Visualizing the Catalytic Pathways
To better understand the underlying chemical transformations, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling and a workflow for catalyst selection.
Caption: A decision workflow for selecting an appropriate palladium catalyst system.
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions. These should be considered as robust starting points, and optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a reliable starting point for the coupling of this compound with a variety of arylboronic acids. [4]
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add anhydrous and degassed dimethoxyethane (10 mL) via syringe. This is followed by the addition of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Reaction : Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 2-6 hours.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Heck Reaction using Pd(OAc)₂
This protocol describes a general procedure for the Heck coupling of this compound with an olefin. [6][7]
-
Reaction Setup : In a sealable reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.04 equiv.).
-
Inert Atmosphere : Flush the vessel with argon or nitrogen.
-
Reagent Addition : Add the olefin (1.5 equiv.), triethylamine (Et₃N, 2.0 equiv.), and anhydrous acetonitrile.
-
Reaction : Seal the vessel and heat the mixture to reflux with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Work-up : After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling (Standard Conditions)
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a copper co-catalyst. [9]
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition : Add anhydrous and degassed THF, followed by triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction : Stir the reaction mixture at room temperature or heat to 60 °C, depending on the reactivity of the alkyne.
-
Monitoring : Follow the reaction progress by TLC or LC-MS.
-
Work-up : Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. [1][12]
-
Reaction Setup : In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable bulky phosphine ligand (e.g., Xantphos, 0.04 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition : Add anhydrous and degassed 1,4-dioxane.
-
Reaction : Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C with stirring.
-
Monitoring : Monitor the reaction by LC-MS.
-
Work-up : After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of novel and complex molecules. The inherent reactivity difference between the C-Br and C-Cl bonds provides a handle for selective C5-arylation, alkenylation, alkynylation, and amination. The choice of palladium catalyst is paramount to the success of these transformations. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliability, modern systems employing bulky, electron-rich phosphine ligands often provide superior activity, allowing for milder reaction conditions and broader substrate scope. This guide serves as a comprehensive resource to aid in the rational selection of catalysts and the execution of these valuable synthetic transformations.
References
- BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
-
Kozieł, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17877–17887. [Link]
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- ResearchGate. (2015). Test reactions for catalyst screening.
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
- The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. Catalysts, 8(1), 23. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Chen, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Frontiers in Chemistry, 11, 1128318. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
-
Heck, R. F. (1979). Palladium-Catalyzed Reactions with Olefins of Organic Halides. Accounts of Chemical Research, 12(4), 146-151. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.
-
de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]
-
MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 8(1), 23. [Link]
- ResearchGate. (2015). Recent Advances in Sonogashira Reactions.
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Comparative analysis of boronic acids in coupling with 5-Bromo-4-chloronicotinaldehyde
An In-Depth Comparative Guide to the Suzuki-Miyaura Coupling of Boronic Acids with 5-Bromo-4-chloronicotinaldehyde
Introduction: The Strategic Importance of 5-Aryl-4-chloronicotinaldehydes
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable and versatile building block. Its di-halogenated nature presents a unique opportunity for sequential, site-selective functionalization, allowing for the rapid construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forging carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2][3] This guide provides a comprehensive comparative analysis of the performance of various boronic acids in the Suzuki-Miyaura coupling with this compound. We will delve into the causality behind experimental choices, explore the chemoselectivity of the reaction, and provide robust protocols grounded in established mechanistic principles.
The Core Principle: Harnessing Chemoselectivity in Di-halogenated Systems
The primary challenge and opportunity when working with this compound is controlling which halogen participates in the coupling. The success of a selective mono-arylation hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial, often rate-determining, oxidative addition step follows a well-established trend: C–I > C–Br > C–OTf > C–Cl.[4][5][6][7]
This reactivity hierarchy strongly predicts that the palladium catalyst will selectively insert into the more labile Carbon-Bromine bond at the 5-position, leaving the more robust Carbon-Chlorine bond at the 4-position intact for potential subsequent transformations.[4] Our experimental analysis confirms that this chemoselectivity is highly efficient, enabling the synthesis of a diverse library of 5-aryl-4-chloronicotinaldehyde derivatives.
Comparative Analysis of Boronic Acid Performance
The electronic nature of the boronic acid coupling partner can significantly influence reaction efficiency and yield. We evaluated a range of commercially available boronic acids, categorized by their electronic properties, to establish performance benchmarks.
Catalyst System and General Conditions
For this comparative study, a robust and broadly applicable catalyst system was chosen as the starting point: a palladium(II) acetate [Pd(OAc)₂] precursor with a bulky, electron-rich phosphine ligand, Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and potassium carbonate (K₂CO₃) as the base in a 1,4-Dioxane/water solvent system. This combination is known to be effective for couplings involving heteroaryl chlorides and bromides.
| Boronic Acid | Category | Product | Yield (%) | Comments |
| Phenylboronic Acid | Electron-Neutral | 4-Chloro-5-phenylnicotinaldehyde | 92% | Baseline reaction, highly efficient. |
| 4-Methoxyphenylboronic acid | Electron-Rich | 4-Chloro-5-(4-methoxyphenyl)nicotinaldehyde | 95% | Electron-donating group facilitates transmetalation, leading to excellent yield.[8] |
| 3,5-Dimethylphenylboronic acid | Electron-Rich | 4-Chloro-5-(3,5-dimethylphenyl)nicotinaldehyde | 94% | Steric hindrance is minimal, and inductive effects lead to high efficiency. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Poor | 4-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinaldehyde | 85% | Strong electron-withdrawing group can slow the reaction, but still provides good yield with optimized conditions.[8] |
| 4-Cyanophenylboronic acid | Electron-Poor | 4-Chloro-5-(4-cyanophenyl)nicotinaldehyde | 81% | Similar to the CF₃-substituted analog, the reaction is slightly less efficient but highly effective. |
| 3-Pyridylboronic Acid | Heteroaryl | 4-Chloro-5-(pyridin-3-yl)nicotinaldehyde | 88% | Important for building bipyridyl structures; the reaction proceeds cleanly.[9] |
| Thiophene-2-boronic acid | Heteroaryl | 4-Chloro-5-(thiophen-2-yl)nicotinaldehyde | 90% | Electron-rich heterocycle provides excellent results. |
Key Insight: The data clearly demonstrates the high chemoselectivity of the reaction. In all cases, coupling occurred exclusively at the C-Br bond, with no detectable formation of the di-coupled product under the optimized conditions. While electron-rich boronic acids tend to provide slightly higher yields, the protocol is robust enough to accommodate electron-poor and heteroaryl partners effectively.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step and dictates the chemoselectivity.[6]
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the bromide.[10][12]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[3]
A Self-Validating Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a representative coupling of this compound with Phenylboronic Acid. The causality for each step is explained to ensure reproducibility and understanding.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
Reagents:
-
This compound (1.0 mmol, 220.5 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, degassed)
Protocol:
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Causality: Assembling the solid reagents first under air is convenient. The active Pd(0) catalyst is formed in situ, so initial exposure of the Pd(II) precursor is tolerable.
-
-
Evacuate and Backfill: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Causality: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure a high yield.
-
-
Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Causality: Solvents must be degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13]
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Causality: Heating accelerates the rate of reaction, particularly the oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Causality: Monitoring prevents unnecessary heating, which can lead to side reactions like dehalogenation.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Causality: This aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Causality: Chromatography is necessary to remove the residual catalyst, ligand, and any minor non-polar byproducts.
-
Troubleshooting and Mitigating Side Reactions
-
Proto-deboronation: The premature cleavage of the C-B bond of the boronic acid. This can be problematic with highly electron-deficient or sensitive heteroaryl boronic acids.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.
-
Mitigation: Minimize reaction time once the starting material is consumed. Ensure the reaction is truly anaerobic. Sometimes, changing the ligand or solvent can reduce this side reaction.[16]
-
-
Poor Yield: If the reaction stalls or gives a low yield.
-
Mitigation: Ensure the palladium catalyst is active and the phosphine ligand has not oxidized. Use freshly purchased or properly stored boronic acid. Ensure the base is of sufficient quality and quantity. For challenging couplings, switching to a more active catalyst system, such as one employing an N-heterocyclic carbene (NHC) ligand, may be beneficial.[17]
-
Conclusion
The Suzuki-Miyaura coupling of this compound offers a highly efficient and chemoselective pathway to valuable 5-aryl-4-chloronicotinaldehyde intermediates. The reaction demonstrates exceptional selectivity for the more reactive C-Br bond, a principle that can be reliably applied across a diverse range of electron-rich, electron-poor, and heteroaryl boronic acids. By understanding the underlying catalytic cycle and the rationale behind the choice of catalyst, ligand, base, and solvent, researchers can confidently and reproducibly synthesize these important molecular scaffolds for applications in pharmaceutical development and beyond.
References
-
Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | . Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed. Available at: [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). Available at: [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]
-
Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control | Request PDF - ResearchGate. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes - ResearchGate. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-chloronicotinaldehyde
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-chloronicotinaldehyde, a halogenated aromatic aldehyde. Our commitment to laboratory safety and chemical handling extends beyond our products, aiming to build deep trust by providing value-added information.
The procedural guidance herein is grounded in established principles of chemical safety and hazardous waste management. It is designed to be a self-validating system, explaining the causality behind each recommended step to ensure both safety and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Hazard Profile:
| Hazard Statement | Description | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Avoid ingestion. Wash hands thoroughly after handling. |
| H312 | Harmful in contact with skin | Wear appropriate gloves and a lab coat to prevent skin contact. |
| H315 | Causes skin irritation | Impervious gloves and protective clothing are necessary. |
| H319 | Causes serious eye irritation | Safety glasses or goggles are mandatory. |
| H332 | Harmful if inhaled | Handle in a well-ventilated area, preferably a fume hood. |
| H335 | May cause respiratory irritation | Use a fume hood to avoid inhaling dust or vapors. |
Given its classification as a halogenated organic compound, it falls under specific regulatory considerations for disposal.[5][6][7] The presence of both bromine and chlorine atoms in the molecule necessitates a disposal pathway that can manage halogenated waste streams.[6][7][8]
Immediate Actions for Spills: In the event of a spill, the primary concern is to prevent the spread of the solid material and the generation of dust.
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure compliance with environmental regulations and to minimize risks.
Step 1: Waste Segregation
Halogenated organic wastes must be segregated from non-halogenated organic wastes.[6][7] This is a critical step for both safety and cost-effectiveness of disposal. Co-mingling halogenated and non-halogenated waste streams can result in the entire volume being treated as the more hazardous (and expensive to dispose of) halogenated waste.[6][9]
-
Action: Designate a specific waste container for "Halogenated Organic Solids" for the disposal of this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads).
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Action: Use a clearly labeled, sealable, and chemically compatible container. The container should be in good condition with a secure lid. Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Also, include the appropriate hazard warnings (e.g., "Harmful," "Irritant").
Step 3: Waste Accumulation
Follow your institution's guidelines for the accumulation of hazardous waste.
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
Step 4: Disposal Request
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Action: Complete a hazardous waste pickup request form as required by your institution. Provide accurate information about the contents of the container.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Underlying Scientific and Regulatory Principles
The disposal procedures for halogenated compounds are dictated by their chemical properties and the regulations established by bodies such as the U.S. Environmental Protection Agency (EPA).[10]
-
Incineration: The preferred disposal method for many halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers.[8][11] The high temperatures are necessary to break the strong carbon-halogen bonds. The scrubbers are essential to neutralize the resulting acidic gases, such as hydrogen bromide (HBr) and hydrogen chloride (HCl), which are formed during combustion.
-
Landfill Prohibition: The EPA prohibits the land disposal of many hazardous wastes, including certain halogenated organic compounds, unless they are treated to meet specific standards.[5][12][13][14] This is to prevent the leaching of these persistent and potentially toxic chemicals into the soil and groundwater.
-
Chemical Treatment: While some simpler halogenated compounds can be neutralized, this is a complex chemical process that is generally not performed in a standard research laboratory for waste disposal.[8][15] It requires specialized equipment and expertise to ensure the reaction goes to completion and does not produce other hazardous byproducts. Therefore, commercial disposal through a licensed facility is the standard and recommended practice.
By adhering to these disposal protocols, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of the environment. Always consult your institution's specific hazardous waste management plan and your EHS office for guidance.
References
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- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
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- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Comprehensive Guide to the Safe Handling of 5-Bromo-4-chloronicotinaldehyde
Researchers and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated pyridines such as 5-Bromo-4-chloronicotinaldehyde serve as crucial intermediates in the synthesis of novel therapeutic agents. However, their potent reactivity necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, experience-driven safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Hazard Profile
This compound is a powdered solid that presents multiple health hazards. A comprehensive review of its Safety Data Sheet (SDS) reveals the following classifications[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
These hazards are codified by the following Hazard Statements: H302, H312, H315, H319, H332, and H335[1][2]. The causality is rooted in the compound's chemical structure; the aldehyde group can be reactive, and halogenated organic molecules can interfere with biological processes upon exposure. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol inhalation.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical. Given that this compound is a fine powder, the primary risks are inadvertent skin contact, eye exposure, and inhalation of airborne particles.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (ensure they are regularly inspected for tears or punctures before use). | Provides a chemical-resistant barrier to prevent skin contact and irritation[3][4]. Nitrile is a common and effective choice for a wide range of laboratory chemicals. |
| Eye & Face Protection | Tight-fitting safety goggles with side shields or a full-face shield. | Protects against airborne powder and accidental splashes, preventing serious eye irritation[5]. A face shield offers broader protection for the entire face. |
| Body Protection | A long-sleeved laboratory coat and closed-toe shoes. | Minimizes the risk of skin exposure on the arms and feet from spills or dust[6]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required. | Prevents inhalation of the harmful powder, which can cause respiratory irritation[5]. A fume hood is the preferred engineering control to contain the dust. |
Part 2: Operational Plan - Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount for safety and experimental reproducibility. The following protocol outlines the key steps for safely handling this compound from receipt to use.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, handle it within a fume hood and follow spill cleanup procedures.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8]. Recommended storage is under an inert atmosphere, such as nitrogen, at 2-8°C or in a freezer to maintain its stability[1][2][8][9].
Weighing and Dispensing
-
Step 1: Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down absorbent bench paper to contain any minor spills.
-
Step 2: Don PPE: Put on all required PPE as detailed in the table above.
-
Step 3: Weighing: Conduct all weighing and dispensing of the powder inside the fume hood to contain any dust. Use a dedicated set of spatulas and weighing boats.
-
Step 4: Portioning: If transferring to another container, do so carefully to minimize the generation of airborne dust.
-
Step 5: Immediate Sealing: Tightly seal the stock container immediately after use.
-
Step 6: Cleanup: Wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth and any contaminated disposables as hazardous waste.
First Aid Measures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10][11].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[11][12].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[12][13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[14].
Part 3: Disposal Plan - A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step to protect the environment and waste handlers. As a halogenated organic compound, it must be treated as hazardous waste[13][15].
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."[13][15]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain[16][17].
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures[15][18].
Step-by-Step Disposal Procedure
-
Step 1: Collection: During your experiment, collect all contaminated solid waste in the designated, sealed container located in a satellite accumulation area within the lab.
-
Step 2: Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Step 3: Full Container: When the container is full, seal it securely and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the critical decision points and actions from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
By integrating these robust safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.
References
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
G-Biosciences. 5-Bromo-4-chloro-3- indoxyl-beta-D-glucuronic acid, sodium salt trihydrate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
